3-Bromo-4-ethyl-5-fluoropyridine
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-ethyl-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGIIITJQCCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743941 | |
| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374655-69-2 | |
| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-bromo-4-ethyl-5-fluoropyridine
This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Given the limited publicly available data on this specific compound, this document synthesizes information from authoritative chemical databases and extrapolates from the known chemistry of structurally analogous compounds to provide actionable insights and predictive data.
This compound is a polysubstituted pyridine ring, a structural motif prevalent in medicinal chemistry. The presence of bromo, fluoro, and ethyl groups on the pyridine core suggests its utility as a versatile building block for creating complex molecules with tailored electronic and steric properties.
CAS Number: 1374655-69-2[1]
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C7H7BrFN | ChemicalBook[1], PubChemLite[2] |
| Molecular Weight | 204.04 g/mol | ChemicalBook[1] |
| Monoisotopic Mass | 202.9746 Da | PubChemLite[2] |
| SMILES | CCC1=C(C=NC=C1F)Br | PubChemLite[2] |
| InChI | InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | PubChemLite[2] |
| Predicted XlogP | 2.4 | PubChemLite[2] |
| Predicted Collision Cross Section (CCS) | [M+H]+: 131.6 Ų | PubChemLite[2] |
Note: Most properties beyond the basic formula and weight are computationally predicted due to the scarcity of experimental data for this specific molecule.
Synthesis Strategies: A Predictive Approach
Direct, experimentally validated synthesis routes for this compound are not widely published. However, a logical synthetic pathway can be constructed based on established methods for preparing similar fluorinated and brominated pyridines. The synthesis often involves a multi-step process starting from a more readily available pyridine derivative.
A plausible approach involves the fluorination of a corresponding aminopyridine via a modified Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on an activated precursor, such as a nitropyridine.[3][4]
Proposed Experimental Protocol: Multi-step Synthesis
-
Starting Material: A suitable starting point could be a 4-ethyl-5-aminopyridine derivative.
-
Bromination: Introduction of the bromine atom at the 3-position can be achieved using standard electrophilic brominating agents. The directing effects of the existing substituents will be critical.
-
Diazotization & Fluorination (Balz-Schiemann): The amino group at the 5-position can be converted to a diazonium salt, followed by fluorination. A patent for preparing related fluoropyridine compounds describes dissolving the amino-bromo-picoline intermediate in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures.[3]
-
Purification: The final product would require purification, likely via column chromatography, followed by characterization using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[5]
Diagram 1: Hypothetical Synthesis Workflow
Caption: A plausible multi-step synthesis route for this compound.
Applications in Drug Discovery & Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The pyridine scaffold itself is a privileged structure in medicinal chemistry. Therefore, this compound serves as a valuable building block.
-
Scaffold for Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyridine core. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule to target the specific binding pockets of kinases like FGFR1.[8]
-
Bioisosteric Replacement: The fluoro- and ethyl- groups can modulate the electronic profile and lipophilicity of the molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
-
Fragment-Based Drug Design: As a "fragment," this compound can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.
Diagram 2: Role in Medicinal Chemistry
Caption: Key structural features and their applications in drug development.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of structurally related compounds like 3-bromo-5-fluoropyridine and other halogenated pyridines, the following precautions are mandated.[9][10]
Table 2: Hazard Profile (Inferred)
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[10] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[10] |
| Skin Irritation | Causes skin irritation.[10] | P280: Wear protective gloves/protective clothing/eye protection.[10] |
| Serious Eye Damage | Causes serious eye damage.[9][10] | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | May cause respiratory irritation.[9][10] | P261: Avoid breathing dust/fumes/vapors. P271: Use only outdoors or in a well-ventilated area.[10] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Emergency eye wash and safety showers should be readily accessible.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[11]
Conclusion
This compound is a pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains limited, its structural features—a reactive bromine handle, a metabolically robust fluorine atom, and a core pyridine scaffold—make it a compound of high interest. The synthetic strategies and safety protocols outlined in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to work with this molecule safely and effectively. Further research into its synthesis and reactivity is warranted to fully unlock its potential.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
I. Introduction: The Role of ¹H NMR in Modern Structural Elucidation
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-4-ethyl-5-fluoropyridine
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Specifically, ¹H NMR provides exquisitely detailed information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, a polysubstituted heterocyclic compound. By dissecting the influence of its distinct substituents—a bromine atom, an ethyl group, and a fluorine atom—on the pyridine scaffold, we can predict and interpret the resulting spectrum with high fidelity. This document is intended for researchers and drug development professionals who rely on precise spectral interpretation for molecular characterization.
The pyridine ring, an aromatic heterocycle, presents a unique electronic landscape. The nitrogen atom's electronegativity significantly deshields the α-protons (H-2, H-6) compared to the β- (H-3, H-5) and γ-protons (H-4).[1][2] The introduction of further substituents, particularly the highly electronegative halogens and an alkyl group, creates a complex interplay of inductive and resonance effects, which are reflected in the chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals.
II. Predicted ¹H NMR Spectral Analysis of this compound
The structure of this compound contains two distinct proton environments on the aromatic ring and two within the ethyl substituent. A thorough analysis of each is required to construct the full spectrum.
A. The Aromatic Region: H-2 and H-6 Protons
The pyridine ring bears two protons at positions C-2 and C-6. Both are adjacent to the ring nitrogen, which strongly deshields them, placing their signals far downfield, typically >8.5 ppm in unsubstituted pyridine.[3]
-
H-6 Signal: This proton is positioned ortho to the highly electronegative fluorine atom at C-5 and ortho to the ring nitrogen. The potent electron-withdrawing inductive effect of fluorine will cause significant deshielding. Furthermore, H-6 will exhibit spin-spin coupling with the ¹⁹F nucleus. The ortho ¹H-¹⁹F coupling (³JHF) in fluoropyridines is typically in the range of 6-10 Hz.[4][5] A smaller, long-range coupling to H-2 (⁵JHH) might also be observed, though it is often less than 1 Hz. Therefore, the H-6 signal is predicted to be the most downfield proton, appearing as a doublet . The primary splitting will be due to the ³JHF coupling.
-
Predicted Chemical Shift (δ): ~8.6 – 8.8 ppm.
-
-
H-2 Signal: This proton is situated ortho to the bromine atom at C-3 and ortho to the ring nitrogen. Bromine's electronegativity will also induce a downfield shift, albeit less pronounced than that of fluorine. The H-2 proton is expected to show long-range coupling to the ¹⁹F nucleus at C-5 (⁴JHF), which is typically around 2-4 Hz.[5] As mentioned, a very small five-bond coupling to H-6 may exist but is unlikely to be clearly resolved. Consequently, the signal for H-2 is predicted to be a doublet due to the ⁴JHF coupling.
-
Predicted Chemical Shift (δ): ~8.4 – 8.6 ppm.
-
B. The Aliphatic Region: The 4-Ethyl Group Protons
The ethyl group gives rise to two distinct signals: a methylene (-CH₂-) quartet and a methyl (-CH₃) triplet.
-
Methylene (-CH₂-) Signal: These protons are in a benzylic-like position, attached directly to the aromatic pyridine ring. This proximity causes deshielding, shifting the signal downfield relative to a simple alkane. The two methylene protons are coupled to the three adjacent methyl protons, resulting in a quartet based on the n+1 rule. The typical vicinal coupling constant (³JHH) in an ethyl group is approximately 7.5 Hz.
-
Predicted Chemical Shift (δ): ~2.7 – 2.9 ppm.
-
-
Methyl (-CH₃) Signal: These protons are further from the ring and are therefore more shielded. They are coupled to the two adjacent methylene protons, which splits the signal into a triplet (n+1 = 2+1 = 3) with the same coupling constant, ³JHH ≈ 7.5 Hz.
-
Predicted Chemical Shift (δ): ~1.2 – 1.4 ppm.
-
III. Summary of Predicted Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below for clarity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| H-6 | 8.6 – 8.8 | 1H | Doublet (d) | ³JHF ≈ 6-10 |
| H-2 | 8.4 – 8.6 | 1H | Doublet (d) | ⁴JHF ≈ 2-4 |
| -CH₂- | 2.7 – 2.9 | 2H | Quartet (q) | ³JHH ≈ 7.5 |
| -CH₃ | 1.2 – 1.4 | 3H | Triplet (t) | ³JHH ≈ 7.5 |
IV. Experimental Methodology for Spectrum Acquisition
Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.
A. Sample Preparation Protocol
The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample.
-
Sample Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry vial. For small molecules, this amount provides excellent signal-to-noise in a reasonable time frame.[6][7]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a sharp singlet at 0.00 ppm for accurate chemical shift calibration.[7]
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Once a clear solution is obtained, transfer it into a high-quality 5 mm NMR tube using a Pasteur pipette fitted with a small cotton or glass wool plug to filter out any particulate matter.[8] Solid particles can severely degrade spectral quality by disrupting the magnetic field homogeneity.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
B. NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Pulse Program: A standard one-pulse experiment with a 30° or 90° pulse angle (e.g., Bruker's zg30 or zg) is appropriate.[9] A 30° pulse allows for a shorter relaxation delay between scans.
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 7 ppm, to ensure all signals from ~-1 to 15 ppm are captured.[9]
-
Acquisition Time (AT): An acquisition time of 3-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay into the noise, providing good digital resolution.[9][10]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds should be used. For quantitative analysis, this delay should be extended to at least 5 times the longest T₁ relaxation time of the protons of interest.[11]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a spectrum with an excellent signal-to-noise ratio.[9]
-
Receiver Gain (RG): The receiver gain should be set automatically by the spectrometer (rga command) to optimize signal detection without overloading the detector.[12]
C. Data Processing Workflow
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons it represents.
Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F coupling interactions.
V. Conclusion
The ¹H NMR spectrum of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to predict the structure of a complex organic molecule. The interplay between the electron-withdrawing nitrogen and halogen substituents and the electron-donating ethyl group results in a well-resolved and highly informative spectrum. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data for unambiguous structural confirmation, a critical step in chemical synthesis and drug development workflows.
VI. References
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Google. (2026). Current time in Pasuruan, ID. --INVALID-LINK--
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. --INVALID-LINK--
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University of Ottawa. NMR Sample Preparation. NMR Facility. --INVALID-LINK--
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Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. --INVALID-LINK--
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University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. --INVALID-LINK--
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University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. --INVALID-LINK--
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ResearchGate. (2017). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. --INVALID-LINK--
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University of California, Santa Barbara. The Acquisition Parameters. NMR Facility. --INVALID-LINK--
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Michigan State University. Basic Practical NMR Concepts. Department of Chemistry. --INVALID-LINK--
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Bruker. 1H ACQUISITION PERIOD. IMSERC. --INVALID-LINK--
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Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?--INVALID-LINK--
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. --INVALID-LINK--
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Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). --INVALID-LINK--
-
National Institutes of Health. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. --INVALID-LINK--
-
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. --INVALID-LINK--
-
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. --INVALID-LINK--
-
ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. --INVALID-LINK--
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ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum. --INVALID-LINK--
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ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. --INVALID-LINK--
-
ScienceDirect. FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. --INVALID-LINK--
-
MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. --INVALID-LINK--
-
ResearchGate. (2014). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... --INVALID-LINK--
-
ChemicalBook. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. --INVALID-LINK--
-
ChemicalBook. 3-Ethylpyridine(536-78-7) 1H NMR spectrum. --INVALID-LINK--
-
ChemicalBook. 4-Ethylpyridine(536-75-4) 1H NMR spectrum. --INVALID-LINK--
-
SpectraBase. Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts. --INVALID-LINK--
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ChemicalBook. 2-Ethylpyridine(100-71-0) 1H NMR spectrum. --INVALID-LINK--
-
Alfa Chemistry. 19F Coupling Constants Table. --INVALID-LINK--
-
Canadian Science Publishing. (1969). Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine. Canadian Journal of Chemistry. --INVALID-LINK--
References
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An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 3-bromo-4-ethyl-5-fluoropyridine
Introduction
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and synthesis. Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, which provides unparalleled insight into the carbon framework of a molecule. This guide focuses on 3-bromo-4-ethyl-5-fluoropyridine, a polysubstituted pyridine derivative.
Given the absence of published experimental ¹³C NMR data for this specific molecule, this document serves as a comprehensive technical guide based on predictive methodologies. We will leverage established computational prediction engines and a detailed analysis of substituent chemical shift (SCS) effects to forecast the ¹³C NMR spectrum. This approach not only provides a reliable set of expected data for synthetic chemists but also illustrates the underlying physical organic principles that govern chemical shifts in complex aromatic systems. This guide is designed to be a practical resource, detailing a hypothetical experimental protocol for data acquisition, ensuring that when this compound is synthesized, its characterization can be approached with confidence and a strong theoretical foundation.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as follows:
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum of this compound was predicted using a combination of computational algorithms and an analysis of substituent effects. The following table summarizes the predicted chemical shifts (in ppm, referenced to TMS) and provides a detailed rationale for each assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment & Substituent Effects |
| C2 | ~152.5 | Located ortho to the nitrogen, this carbon is inherently deshielded. The meta relationship to the bromo and fluoro substituents results in a minor net electronic effect from them. |
| C3 | ~118.0 | This is the ipso-carbon to the bromine atom. Halogen substitution typically results in a significant shift, with bromine causing a moderate downfield effect compared to an unsubstituted carbon. |
| C4 | ~140.0 | As the ipso-carbon for the ethyl group, its chemical shift is influenced by the alkyl substituent. The position is also ortho to both the electron-withdrawing bromine and fluorine atoms, leading to a complex interplay of inductive effects. |
| C5 | ~157.0 (d, ¹JCF ≈ 240 Hz) | This carbon is directly attached to the highly electronegative fluorine atom, causing a very strong downfield shift (deshielding). A large one-bond C-F coupling (¹JCF) is expected, splitting this signal into a doublet. |
| C6 | ~141.5 (d, ²JCF ≈ 20 Hz) | Situated ortho to the nitrogen and ortho to the fluorine, this carbon is significantly deshielded. A two-bond coupling to fluorine (²JCF) is anticipated, resulting in a doublet. |
| C7 (-CH₂-) | ~23.0 | The methylene carbon of the ethyl group. Its chemical shift is typical for an sp³ carbon attached to an aromatic ring. |
| C8 (-CH₃) | ~14.0 | The terminal methyl carbon of the ethyl group, exhibiting a characteristic upfield chemical shift for a primary sp³ carbon. |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and other experimental conditions.
Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom, which is modulated by the substituents on the pyridine ring.
-
Nitrogen Atom: The nitrogen in the pyridine ring is electron-withdrawing, causing a general deshielding of the ring carbons, especially at the ortho (C2, C6) and para (C4) positions compared to benzene.
-
Fluorine (at C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly deshielding the directly attached C5. This effect also extends to a lesser degree to C4 and C6. Furthermore, fluorine's lone pairs can participate in resonance, though the inductive effect is dominant in determining the chemical shift of the ipso-carbon. A key diagnostic feature is the presence of C-F coupling constants, which provide definitive evidence for the position of fluorine substitution.[1][2]
-
Bromine (at C3): Bromine is also an electronegative halogen and withdraws electron density inductively. However, its effect is less pronounced than that of fluorine. It also has a notable "heavy atom effect" which can influence the chemical shift.
-
Ethyl Group (at C4): The ethyl group is a weak electron-donating group through an inductive effect, which would typically cause a slight shielding (upfield shift) of the ring carbons. However, its influence is balanced against the strong withdrawing effects of the adjacent halogens.
Hypothetical Experimental Protocol for Data Acquisition
To ensure the trustworthiness and reproducibility of ¹³C NMR data, a standardized and well-documented experimental protocol is essential. The following section outlines a robust methodology for acquiring the ¹³C NMR spectrum of this compound.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Part 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[3][4]
-
Weighing the Sample: Accurately weigh between 20-50 mg of this compound into a clean, dry vial. A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance and sensitivity.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The solution height in a standard 5 mm NMR tube should be around 4-5 cm.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Part 2: Instrument Setup and Data Acquisition
These parameters are based on a typical 400 MHz spectrometer, such as a Bruker Avance.[6][7]
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[8]
-
Tuning and Matching: The probe must be tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker systems) is appropriate for a qualitative spectrum.[6]
-
Spectral Width (SW): A spectral width of approximately 220 ppm (from ~0 to 220 ppm) is sufficient to cover the expected range for most organic molecules.
-
Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a standard starting point.
-
-
Acquisition: Start the experiment. The acquisition time will depend on the number of scans and the relaxation delay.
Part 3: Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shift axis is referenced. If using CDCl₃, the central peak of the solvent triplet is set to 77.16 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0.0 ppm.
-
Peak Picking: The final spectrum is processed to identify the chemical shift of each peak.
Conclusion
This technical guide provides a robust, theory-backed prediction of the ¹³C NMR spectrum for this compound. By integrating computational prediction with a detailed analysis of substituent chemical shift effects, we have established a reliable set of expected data, including chemical shifts and key C-F coupling constants. The detailed, field-proven protocols for sample preparation and data acquisition offer a self-validating framework for researchers to obtain high-quality experimental data. This document serves as an essential resource for any scientist involved in the synthesis and characterization of this, or structurally related, heterocyclic compounds, bridging the gap between theoretical prediction and practical application in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
An In-Depth Technical Guide to the Mass Spectrometry of 3-bromo-4-ethyl-5-fluoropyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-bromo-4-ethyl-5-fluoropyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. The principles and methodologies discussed herein are foundational for the structural elucidation, purity assessment, and metabolic profiling of such halogenated heterocyclic compounds.
Introduction: The Analytical Imperative for Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents. The introduction of an ethyl group and two distinct halogens—bromine and fluorine—onto the pyridine ring creates a molecule with unique physicochemical properties and metabolic potential. Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities, offering unparalleled sensitivity and structural insight.[1][2] This guide will explore the expected mass spectrometric behavior of this compound under both hard and soft ionization techniques, providing a predictive framework for its analysis.
The structural complexity and the presence of multiple reactive sites in this compound necessitate a robust analytical strategy. Mass spectrometry, particularly when coupled with chromatographic separation techniques, is central to this strategy, enabling the identification of the parent compound, its potential impurities, and its degradation products.[3][4]
Molecular and Isotopic Profile of this compound
A foundational step in any mass spectrometric analysis is the determination of the compound's molecular weight and the interpretation of its isotopic pattern. The elemental composition of this compound (C₇H₇BrFN) dictates a unique isotopic signature, primarily due to the presence of bromine.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem |
| Monoisotopic Mass | 202.9746 Da | --INVALID-LINK-- |
| Average Mass | 203.04 g/mol | PubChem |
The most telling characteristic in the mass spectrum of a bromine-containing compound is the M+2 peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a pair of peaks of almost equal intensity for any bromine-containing ion, separated by two mass-to-charge units (m/z). This distinctive 1:1 ratio for the molecular ion (M⁺) and its isotopic counterpart (M+2) is a definitive indicator of the presence of a single bromine atom.[6]
Ionization Techniques: A Dichotomy of Fragmentation
The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable, providing complementary data.
Electron Ionization (EI): The Hard Approach to Structural Elucidation
Electron Ionization is a high-energy ("hard") technique that bombards the analyte with energetic electrons, typically at 70 eV. This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive and reproducible fragmentation. While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is a rich source of structural information.[7]
The fragmentation of the molecular ion of this compound (m/z 203/205) is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses. The pyridine ring, being aromatic, is relatively stable, suggesting that the molecular ion should be observable.[5]
A primary and highly favorable fragmentation pathway for alkyl-substituted aromatic rings is alpha-cleavage (α-cleavage), also known as benzylic cleavage.[5] In this case, the bond between the alpha and beta carbons of the ethyl group is cleaved. This results in the loss of a methyl radical (•CH₃), leading to a stable, resonance-stabilized cation.
Another significant fragmentation pathway involves the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). Halogen cleavage is a common fragmentation pattern for alkyl halides.[8]
The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. Common losses from pyridine and its derivatives include the neutral loss of HCN.
The following diagram illustrates the predicted major fragmentation pathways under EI.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI): The Soft Touch for Molecular Ion Confirmation
Electrospray Ionization is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. It imparts minimal excess energy to the analyte, resulting in little to no fragmentation. This makes ESI ideal for determining the molecular weight of the compound, as the spectrum is typically dominated by the protonated molecule, [M+H]⁺.[9]
For this compound, analysis by ESI in positive ion mode is expected to yield a prominent ion at m/z 204/206, corresponding to [C₇H₇BrFN + H]⁺. The characteristic 1:1 isotopic pattern for bromine will be preserved.
In addition to the protonated molecule, ESI can also produce other adducts, depending on the solvent system and the presence of salts. The following table summarizes the predicted m/z values for common adducts of this compound.
| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 203.9819 | 205.9798 |
| [M+Na]⁺ | 225.9638 | 227.9618 |
| [M+K]⁺ | 241.9378 | 243.9357 |
| [M+NH₄]⁺ | 221.0084 | 223.0064 |
Data sourced from PubChem predictions.
The following workflow illustrates the general process for analyzing a novel compound like this compound using mass spectrometry.
Caption: General workflow for mass spectrometric analysis.
Experimental Protocol: A Step-by-Step Approach
The following provides a generalized, step-by-step protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with both ESI and EI capabilities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to achieve a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Chromatographic Separation (LC):
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% to 95% B over 10-15 minutes.
-
Set the column temperature to an appropriate value (e.g., 40 °C).
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
-
Mass Spectrometric Detection (MS):
-
For ESI Analysis:
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimized values for the instrument and compound class.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
For EI Analysis (if coupled with GC or a suitable direct probe):
-
Set the electron energy to 70 eV.
-
Maintain an appropriate ion source temperature (e.g., 200-250 °C).
-
Acquire data over a similar mass range.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and its isotopic pattern.[6]
-
For EI data, identify the major fragment ions and propose fragmentation pathways based on known chemical principles.[5][7]
-
Compare the observed spectrum with theoretical predictions and, if available, library spectra.
-
Conclusion: A Powerful Tool for Chemical Characterization
The mass spectrometric analysis of this compound, guided by the principles outlined in this document, provides a robust methodology for its unambiguous identification and structural characterization. The predictable isotopic signature of bromine, coupled with the distinct fragmentation patterns generated by hard and soft ionization techniques, offers a wealth of information for the analytical chemist. This guide serves as a foundational resource for researchers and drug development professionals working with this and structurally related compounds, underscoring the power of mass spectrometry in modern chemical analysis.
References
- 1. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 2. Pyridine, 4-ethyl- [webbook.nist.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azooptics.com [azooptics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. asdlib.org [asdlib.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-bromo-4-ethyl-5-fluoropyridine
Executive Summary
3-bromo-4-ethyl-5-fluoropyridine is a substituted heteroaromatic compound with potential applications in pharmaceutical and materials science research. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural elucidation and quality control. This guide provides a comprehensive theoretical framework for understanding and predicting the infrared spectrum of this molecule. We will deconstruct the expected vibrational modes based on the constituent functional groups—the pyridine ring, the ethyl substituent, and the bromo and fluoro moieties. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring and interpreting the IR spectrum, designed for researchers, scientists, and drug development professionals.
Foundational Principles: The Vibrational Landscape of a Substituted Pyridine
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies. For a complex molecule like this compound, the resulting spectrum is a unique fingerprint derived from the superposition of these individual vibrational modes.
The pyridine ring, an aromatic heterocycle, exhibits a set of fundamental vibrations that form the backbone of the spectrum. These include:
-
C-H Stretching Vibrations: Typically observed in the 3100-3000 cm⁻¹ region.[1][2]
-
C=C and C=N Ring Stretching Vibrations: These give rise to a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. The precise positions are highly sensitive to the nature and position of substituents.[3][4]
-
In-plane and Out-of-plane C-H Bending Vibrations: These modes dominate the "fingerprint region" below 1200 cm⁻¹ and are diagnostic of the substitution pattern on the ring.[5]
The introduction of substituents—ethyl, bromine, and fluorine—perturbs these fundamental frequencies and introduces new, characteristic absorption bands. Understanding these substituent-induced effects is paramount to a successful spectral interpretation.
Deconstructing the Spectrum: Substituent-Induced Vibrational Shifts
The vibrational signature of this compound is a composite of its pyridine core and its three distinct substituents. Each component contributes characteristic absorptions.
The Ethyl Group Signature (C₂H₅)
The ethyl group introduces aliphatic C-H bonds, whose vibrations are distinct from the aromatic C-H modes of the pyridine ring.
-
C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups will produce strong, sharp absorptions in the 2975-2845 cm⁻¹ range.[6] Specifically, one can expect asymmetric and symmetric stretching modes for both groups.
-
C-H Bending: Aliphatic C-H bending (scissoring, rocking, and wagging) vibrations appear in the 1470-1370 cm⁻¹ region, often overlapping with pyridine ring vibrations.[7]
The Halogen Effect: Bromine and Fluorine
The halogen atoms influence the spectrum through several mechanisms:
-
Mass Effect: The heavy bromine atom attached to the ring will give rise to a C-Br stretching vibration at a low frequency, typically expected in the 600-500 cm⁻¹ range. Its identification can be a key marker for successful bromination.
-
Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly alters the electron distribution within the pyridine ring.[8][9] This electronic perturbation shifts the frequencies of the ring's C=C and C=N stretching modes, typically to higher wavenumbers.
-
C-F Vibration: The C-F stretching vibration produces a very strong and characteristic absorption, usually found in the 1250-1000 cm⁻¹ region. This band is often one of the most intense in the spectrum of a fluorinated compound.
Predicted Infrared Spectrum: A Quantitative Analysis
While an experimental spectrum for this compound is not publicly available in standard databases like NIST or SDBS[10][11], we can predict its key absorption bands by correlating data from similar substituted pyridines and aromatic compounds.[5][12] The following table summarizes the expected vibrational modes, their anticipated wavenumber ranges, and their probable intensities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Notes |
| 3100 - 3050 | Medium - Weak | Aromatic C-H Stretching | Corresponds to the two remaining C-H bonds on the pyridine ring. |
| 2985 - 2950 | Strong | Asymmetric CH₃ Stretching | Characteristic of the terminal methyl group of the ethyl substituent.[6] |
| 2945 - 2915 | Medium | Asymmetric CH₂ Stretching | Characteristic of the methylene group of the ethyl substituent. |
| 2880 - 2860 | Medium | Symmetric CH₃ Stretching | Characteristic of the terminal methyl group of the ethyl substituent. |
| 2865 - 2840 | Medium | Symmetric CH₂ Stretching | Characteristic of the methylene group of the ethyl substituent. |
| 1610 - 1580 | Medium - Strong | C=C / C=N Ring Stretching | A fundamental pyridine ring vibration, shifted by the electronic effects of the substituents.[3] |
| 1570 - 1540 | Medium - Strong | C=C / C=N Ring Stretching | A second characteristic ring stretching mode. |
| 1475 - 1450 | Medium | Asymmetric CH₃ / CH₂ Bending | Aliphatic C-H scissoring vibrations. May overlap with ring modes. |
| 1440 - 1410 | Medium | C=C / C=N Ring Stretching | A third characteristic ring stretching mode. |
| 1385 - 1370 | Medium | Symmetric CH₃ Bending (Umbrella) | A key indicator for the presence of a methyl group. |
| 1250 - 1150 | Very Strong | C-F Stretching | The high electronegativity of fluorine and the strength of the C-F bond lead to a very intense absorption.[9] |
| 1100 - 1000 | Medium - Strong | Ring Breathing / C-H In-Plane Bending | Complex vibrations involving the entire ring structure. |
| 900 - 800 | Medium - Strong | C-H Out-of-Plane Bending | Highly dependent on the substitution pattern. For a 3,4,5-trisubstituted pyridine, this is a key diagnostic region. |
| 600 - 500 | Medium - Weak | C-Br Stretching | The mass of the bromine atom results in a low-frequency vibration. |
A Validated Protocol for Spectral Acquisition and Analysis
To empirically validate the predicted spectrum, a rigorous and well-documented experimental approach is essential. The following protocol is designed to ensure data integrity and reproducibility.
Sample Preparation
The choice of sampling technique is contingent on the physical state of the compound. Related bromo- and fluoro-substituted pyridines can be either liquids or low-melting solids.[13][14]
-
For Solid Samples (KBr Pellet Method):
-
Rationale: This method yields a high-quality spectrum free of solvent interference.
-
Procedure: a. Gently grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. b. Transfer the fine powder to a pellet-forming die. c. Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet. d. Mount the pellet in the spectrometer's sample holder.
-
-
For Liquid or Low-Melting Solid Samples (Salt Plate Method):
-
Rationale: This is a simple and rapid method for liquid analysis.
-
Procedure: a. Place one drop of the liquid sample onto a clean, dry NaCl or KBr salt plate. b. Gently place a second salt plate on top, spreading the sample into a thin film. c. Mount the assembly in the spectrometer's sample holder.
-
Instrumentation and Data Acquisition
A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high speed, sensitivity, and resolution.
-
Instrument: A modern FTIR spectrometer (e.g., Nicolet, PerkinElmer, Agilent).
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹. This covers the entire mid-infrared region where fundamental vibrations occur.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve most key features in condensed-phase spectra.
-
Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or clean salt plates) must be acquired immediately before the sample scan to correct for atmospheric (H₂O, CO₂) and instrumental contributions.
-
Data Processing and Interpretation Workflow
A systematic workflow ensures that spectral interpretation is logical and well-founded. The process moves from raw data acquisition to the final assignment of vibrational modes, correlating empirical data with theoretical predictions.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with distinct absorption bands corresponding to its aromatic core, aliphatic side chain, and halogen substituents. The C-H stretching region (3100-2800 cm⁻¹), the ring vibration region (1610-1410 cm⁻¹), the intense C-F stretching band (1250-1150 cm⁻¹), and the low-frequency C-Br stretch (600-500 cm⁻¹) are the most diagnostic features. By following the detailed experimental protocol outlined in this guide, researchers can obtain a high-quality empirical spectrum and confidently assign its features, providing definitive structural verification for this complex heteroaromatic molecule.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]
- 6. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. NIST Chemistry WebBook [webbook.nist.gov]
- 12. Pyridine, 3-bromo- [webbook.nist.gov]
- 13. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]
- 14. 3-Bromo-4-fluoropyridine 97 116922-60-2 [sigmaaldrich.cn]
An In-depth Technical Guide to the Physical Properties of 3-bromo-4-ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of the novel heterocyclic compound, 3-bromo-4-ethyl-5-fluoropyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application. This document synthesizes available data with established principles of physical organic chemistry to offer a predictive and practical framework for researchers.
Molecular Structure and Computational Data
This compound is a substituted pyridine ring, a core scaffold in many pharmaceutical agents. The strategic placement of a bromine atom, an ethyl group, and a fluorine atom imparts a unique electronic and steric profile, influencing its intermolecular interactions and, consequently, its physical properties.
Table 1: Computed Molecular Descriptors for this compound [1]
| Descriptor | Value |
| Molecular Formula | C7H7BrFN |
| Monoisotopic Mass | 202.9746 Da |
| SMILES | CCC1=C(C=NC=C1F)Br |
| InChI | InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
| InChIKey | PJVGIIITJQCCRC-UHFFFAOYSA-N |
| Predicted XlogP | 2.4 |
XlogP is a computed measure of a compound's lipophilicity, a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Physical State and Thermal Properties: An Inferential Analysis
As of the latest literature review, experimentally determined physical properties for this compound are not publicly available. However, we can infer its likely characteristics by examining related, structurally similar compounds.
Table 2: Comparison of Physical Properties with Analogous Pyridine Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 3-bromo-4-fluoropyridine | 175.99[2] | Liquid | N/A | N/A | |
| 3-bromo-5-fluoropyridine | 175.99 | Solid | 24-28 | 78 @ 11mmHg[3] | |
| 2-bromo-5-fluoropyridine | 175.99[4] | Light yellow crystal[4] | 30-31[4] | 80-83 @ 44 mmHg[4] | |
| 3-bromopyridine | 158.00[5] | Liquid[5] | N/A | N/A | |
| This compound | 204.04 | Predicted: Liquid or Low-Melting Solid | Not Determined | Not Determined |
The presence of the ethyl group in the target molecule increases its molecular weight and likely its van der Waals interactions compared to the simpler analogs. While 3-bromo-4-fluoropyridine is a liquid, the slightly larger and potentially more crystalline 3-bromo-5-fluoropyridine is a low-melting solid. Therefore, it is reasonable to hypothesize that This compound is likely a liquid or a low-melting solid at room temperature. Its boiling point is expected to be higher than that of its analogs due to its increased molecular weight.
Solubility Profile
The predicted XlogP of 2.4 suggests that this compound will exhibit moderate lipophilicity.[1]
-
Apolar Solvents: It is expected to be readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
-
Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is likely to be moderate.
-
Aqueous Solubility: Due to the hydrophobic nature of the ethyl group and the bromine atom, its solubility in water is predicted to be low. For related compounds like 3-bromo-5-hydroxypyridine, it is described as slightly soluble in water but soluble in chloroform and ethyl acetate.[6]
Experimental Determination of Physical Properties
To rigorously characterize this compound, the following standard experimental protocols should be employed.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically < 1°C) is indicative of a highly pure compound.
Protocol:
-
Ensure the compound is crystalline and dry. If it is an oil, attempts to crystallize it from a suitable solvent system should be made.
-
Load a small amount of the crystalline sample into a capillary tube, sealed at one end.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2°C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point at a specific pressure is a key physical constant.
Protocol (Microscale):
-
Place a small amount of the liquid sample (a few drops) into a small test tube.
-
Invert a sealed capillary tube (sealed end up) and place it into the test tube.
-
Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When the heating is stopped and the bath is allowed to cool slowly, the bubbling will cease, and the liquid will be drawn back into the capillary tube.
-
The temperature at which the liquid enters the capillary tube is the boiling point.
-
Record the atmospheric pressure at the time of the experiment.
Solubility Assessment
A qualitative and quantitative understanding of solubility is crucial for reaction setup, workup, and formulation.
Protocol:
-
To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, toluene, dichloromethane).
-
Agitate the vials at a constant temperature (e.g., 25°C) for a set period.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute can be determined using techniques like HPLC or UV-Vis spectroscopy.
Caption: Protocol for Qualitative Solubility Screening.
Spectroscopic Characterization
Spectroscopic data provides unambiguous confirmation of the molecular structure.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M+): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be two peaks of nearly equal intensity: one for the isotope 79Br (M+) and one for the isotope 81Br (M+2).
-
For C7H7⁷⁹BrFN, the expected mass is ~202.97 Da.
-
For C7H7⁸¹BrFN, the expected mass is ~204.97 Da.
-
-
Fragmentation: Common fragmentation pathways may include the loss of the ethyl group (a loss of 29 Da) or cleavage of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Ethyl Group: An upfield triplet corresponding to the methyl (CH₃) protons and a downfield quartet corresponding to the methylene (CH₂) protons.
-
Aromatic Protons: Two distinct signals in the aromatic region, likely appearing as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents.
-
-
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen substituents.
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment. This signal will likely be split by the adjacent aromatic protons.
-
Conclusion
While this compound remains a compound with limited published experimental data, its physical properties can be reasonably predicted based on its molecular structure and comparison with known analogs. This guide provides a robust framework for its characterization, outlining the essential experimental protocols and expected spectroscopic signatures. The methodologies described herein are fundamental to establishing a comprehensive physical property profile, which is indispensable for the effective development and application of this promising molecule in scientific research.
References
- 1. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 407-20-5 5-Bromo-3-fluoropyridine AKSci J91472 [aksci.com]
- 4. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
An In-depth Technical Guide to Determining the Solubility of 3-bromo-4-ethyl-5-fluoropyridine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. For novel heterocyclic compounds such as 3-bromo-4-ethyl-5-fluoropyridine, a thorough characterization of its solubility profile across a range of organic solvents is a foundational step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the solubility of this promising compound. The insights gained from such studies are invaluable for guiding decisions in process chemistry, formulation development, and toxicological assessments.
The structure of this compound, a substituted pyridine, suggests a degree of polarity due to the nitrogen atom and the fluorine substituent.[1] Pyridine itself is miscible with a wide array of polar and non-polar solvents, a characteristic attributed to the nitrogen atom's ability to act as a hydrogen bond acceptor.[1][2][3] However, the presence of bromine and ethyl groups introduces lipophilic character, which can influence its solubility behavior in complex ways. Therefore, a systematic experimental approach is necessary to quantify its solubility in various solvent systems.
Theoretical Considerations: Predicting Solubility Behavior
While experimental determination is the gold standard, a qualitative prediction of solubility can guide solvent selection. The principle of "like dissolves like" is a useful starting point. Solvents can be broadly categorized based on their polarity, hydrogen bonding capability (protic vs. aprotic), and dielectric constant.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are effective at solvating polar molecules. The nitrogen and fluorine atoms of this compound could interact favorably with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess polarity but lack O-H or N-H bonds. They are good at dissolving a wide range of compounds. Dimethyl sulfoxide (DMSO) is a particularly powerful, non-toxic solvent capable of dissolving both polar and non-polar substances.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the ethyl and bromo substituents on the pyridine ring may impart sufficient non-polar character for some solubility in these solvents.
A strategic selection of solvents from each of these classes will provide a comprehensive understanding of the compound's solubility profile.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, hexane, DMSO)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions to create calibration standards of varying concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[6]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[6] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolved concentration reaches a plateau.[5][6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining fine particles.
-
Sample Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC using the same method as for the calibration standards.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original undissolved sample, which represents the equilibrium solubility.
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The quantitative solubility data obtained should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Intermediate Polarity | 25 | [Experimental Data] | [Calculated Data] |
| Toluene | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
| Hexane | Non-Polar | 25 | [Experimental Data] | [Calculated Data] |
| DMSO | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] |
Interpreting the Results:
The solubility data will provide valuable insights into the physicochemical nature of this compound.
-
High solubility in polar protic solvents would suggest that hydrogen bonding plays a significant role in the solvation process.
-
Good solubility in polar aprotic solvents would indicate that dipole-dipole interactions are important.
-
Solubility in non-polar solvents would be indicative of the influence of the lipophilic ethyl and bromo groups.
This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation. For instance, a solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature would be a good candidate for recrystallization.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility of this compound in a diverse range of organic solvents is a critical early step in its development pathway. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible solubility data. This data, in turn, empowers researchers and scientists to make informed decisions regarding process development, formulation design, and preclinical evaluation, ultimately accelerating the journey of a promising compound from the laboratory to the clinic.
References
An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-ethyl-5-fluoropyridine
This guide provides comprehensive technical information and expert insights into the safe handling, synthesis, and application of 3-bromo-4-ethyl-5-fluoropyridine. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The information herein is synthesized from established safety protocols for structurally related compounds and general principles of organic synthesis.
Compound Profile and Hazard Assessment
Physicochemical Data (Predicted and Inferred)
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | PubChem |
| Molecular Weight | 204.04 g/mol | PubChem |
| Appearance | Likely a solid or liquid at room temperature | Inferred from analogs |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Flash Point | Likely combustible | Inferred from analogs |
GHS Hazard Classification (Inferred)
Based on data for 3-bromo-5-fluoropyridine and 3-bromo-4-fluoropyridine, the following GHS classifications are anticipated[2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1 or 2): Causes serious eye damage or irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Hazard Statement(s): H302, H315, H318/H319, H335 Signal Word: Danger or Warning
Prudent Practices for Safe Handling and Storage
Given the inferred hazards, rigorous safety protocols must be implemented when handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: A flame-retardant lab coat is mandatory. For direct handling, use nitrile gloves as a primary barrier. For extended operations or when handling larger quantities, consider double-gloving or using heavier-duty butyl rubber gloves.
-
Respiratory Protection: All handling of solid or liquid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in the case of a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.
Engineering Controls and Emergency Preparedness
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area. Fire extinguishers (dry powder or carbon dioxide) and a spill kit containing absorbent materials should also be available.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Proposed Synthetic Route and Associated Safety Considerations
A potential synthetic pathway could commence with a commercially available aminopyridine, followed by a sequence of diazotization, Sandmeyer reaction, and halogenation.
Caption: Proposed synthetic route for this compound.
Step 1: Diazotization of 4-Ethyl-5-fluoro-pyridin-3-amine
Reaction Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (in this case, hydrobromic acid).[3]
Detailed Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of hydrobromic acid (48% aqueous solution) to 0 °C in an ice-salt bath.
-
Slowly add 4-ethyl-5-fluoro-pyridin-3-amine to the cold acid with vigorous stirring, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Causality and Safety:
-
Why low temperature? Diazonium salts are thermally unstable and can be explosive when isolated.[4] Maintaining a low temperature is critical to prevent decomposition and ensure the safety of the reaction.
-
Why slow addition of sodium nitrite? The diazotization reaction is exothermic. Slow addition allows for better temperature control and prevents the localized buildup of heat.
-
Hazards:
-
Sodium nitrite: Oxidizing agent and toxic if swallowed.
-
Hydrobromic acid: Corrosive and causes severe skin burns and eye damage.
-
Diazonium salt: Potentially explosive. Do not isolate the intermediate.
-
Step 2: Sandmeyer Reaction
Reaction Principle: The diazonium salt is displaced by a bromide ion, catalyzed by copper(I) bromide, to yield the desired this compound.[3][5]
Detailed Protocol:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to the temperature required for the reaction to proceed (typically between 60-100 °C), as monitored by the evolution of nitrogen gas.
-
Once the gas evolution ceases, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Causality and Safety:
-
Why use a copper(I) catalyst? Copper(I) salts are effective catalysts for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[3]
-
Why controlled heating? The decomposition of the diazonium salt is exothermic and releases nitrogen gas. Controlled heating ensures a steady rate of reaction and prevents a dangerous pressure buildup.
-
Hazards:
-
Copper(I) bromide: Harmful if swallowed and an irritant.
-
Vigorous gas evolution: The reaction should be conducted in a fume hood with an open system to safely vent the nitrogen gas produced.
-
Applications in Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.[6] The bromine atom provides a reactive site for these transformations.
Suzuki-Miyaura Coupling
Reaction Principle: Formation of a carbon-carbon bond between the pyridine ring and an organoboron compound, catalyzed by a palladium complex.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Safety:
-
Why an inert atmosphere? The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Why a base? The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Hazards:
-
Palladium catalysts: Can be toxic and pyrophoric in finely divided forms. Handle under an inert atmosphere.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.
-
Buchwald-Hartwig Amination
Reaction Principle: Formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine, catalyzed by a palladium complex.
Detailed Protocol:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat with stirring at 80-120 °C until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Causality and Safety:
-
Why a phosphine ligand? The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Why a strong base? A strong, non-nucleophilic base like sodium tert-butoxide is needed to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Hazards:
-
Sodium tert-butoxide: A corrosive and flammable solid that reacts with water. Handle in a dry, inert atmosphere.
-
Phosphine ligands: Many are air-sensitive and can be toxic. Handle with care under an inert atmosphere.
-
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. While it presents notable hazards, a thorough understanding of its inferred toxicological profile, combined with rigorous adherence to established safety protocols for handling halogenated pyridines and air-sensitive reagents, allows for its safe and effective use in a research setting. The synthetic and application protocols outlined in this guide provide a framework for scientists to leverage the unique reactivity of this compound in the development of novel molecules for the pharmaceutical and materials science industries.
References
- 1. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 2. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromo-4-ethyl-5-fluoropyridine: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-bromo-4-ethyl-5-fluoropyridine, a highly functionalized heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details its first documented appearance in the scientific literature, a plausible multi-step synthesis with detailed protocols, its physicochemical properties, and its significance as a building block in the creation of complex bioactive molecules.
Introduction and Significance
This compound is a trisubstituted pyridine derivative whose strategic arrangement of functionalities—a bromine atom, an ethyl group, and a fluorine atom—makes it a valuable intermediate in synthetic organic chemistry. The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The substituents on this particular molecule offer a versatile toolkit for molecular elaboration:
-
Bromine (Position 3): Serves as a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom substituents.
-
Ethyl (Position 4): This alkyl group can influence the steric and electronic properties of the molecule, impacting its solubility, metabolic stability, and binding interactions in a biological context.
-
Fluorine (Position 5): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. It can also form key hydrogen bond interactions with biological targets.
The unique combination of these groups on a pyridine ring provides a synthetically tractable platform for generating libraries of complex molecules for screening and development.
Discovery and Historical Context
The specific compound This compound does not have a formal, celebrated "discovery" in the classical sense. Like many specialized intermediates, its existence and synthesis are driven by the need for specific building blocks in larger, more complex target molecules.
Its first documented appearance in publicly accessible scientific literature is in the international patent application WO2017015334A1 , filed on July 19, 2016. In this patent, the compound is described as "Intermediate 8" and is used in the synthesis of novel compounds intended for therapeutic applications. This patent, therefore, represents the earliest public record of the synthesis and utility of this compound, establishing its entry into the documented chemical space.
Physicochemical Properties
A summary of the key computed and known properties of this compound and a key precursor are presented below.
| Property | This compound | 4-ethyl-3-fluoropyridine (Precursor) |
| CAS Number | 2235661-01-5 | 139135-13-4 |
| Molecular Formula | C₇H₇BrFN | C₇H₈FN |
| Molecular Weight | 204.04 g/mol | 125.14 g/mol |
| Monoisotopic Mass | 202.9746 Da | 125.0641 Da |
| Predicted XlogP | 2.4 | 1.7 |
| Appearance | Not specified | Colorless to yellow liquid |
| Predicted Boiling Point | ~220-240 °C | ~160-170 °C |
Data sourced from PubChem and commercial supplier information. Predicted values are based on computational models.[1]
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available precursor, 4-ethyl-3-fluoropyridine. The overall strategy involves the site-selective bromination of the pyridine ring.
Overall Synthetic Workflow
The logical flow for the synthesis is outlined below. The process begins with the acquisition of the starting material, proceeds through a directed bromination, and concludes with purification and characterization of the final product.
Caption: General workflow for the preparation of this compound.
Proposed Synthetic Scheme
The reaction proceeds via an electrophilic aromatic substitution on the pyridine ring. The position of bromination is directed by the existing substituents. The fluorine at position 3 is a deactivating group, while the ethyl group at position 4 is a weak activating group. The lone pair on the pyridine nitrogen directs electrophiles to the 3- and 5-positions. In this case, the 3-position is already occupied by fluorine, making the 5-position the most electronically favorable site for bromination. However, steric hindrance from the adjacent ethyl group can be a competing factor. A common method to achieve this transformation is using a strong lithiating agent followed by a bromine source, or direct bromination under controlled conditions.
The route outlined in patent WO2017015334A1 utilizes a directed ortho-metalation approach, which provides excellent regioselectivity.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the methodology described in patent WO2017015334A1 for a directed ortho-metalation followed by bromination.
Step 1: Synthesis of this compound
-
Materials & Reagents:
-
4-ethyl-3-fluoropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)
-
Bromine (Br₂, 1.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-ethyl-3-fluoropyridine (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: This low temperature is critical to control the highly exothermic lithiation reaction, prevent side reactions, and ensure the stability of the lithiated intermediate.
-
-
Litiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Rationale: n-BuLi is a strong base that deprotonates the most acidic proton on the pyridine ring. The fluorine atom at position 3 acts as a powerful ortho-directing group, making the C-2 proton the most acidic. The lithiated intermediate is formed regioselectively at this position.
-
-
Bromination: In a separate flask, prepare a solution of Bromine (1.2 eq) in anhydrous THF. Add this bromine solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Rationale: The lithiated pyridine is a potent nucleophile that reacts with the electrophilic bromine source (Br₂) to form the C-Br bond. Adding the bromine solution at low temperature controls the reaction rate. The excess bromine ensures complete conversion.
-
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Rationale: The aqueous washes remove inorganic salts and impurities. The bicarbonate wash neutralizes any acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: The identity and purity of the final product, this compound, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry (MS).
-
Conclusion
This compound, while not a widely known compound with a storied history, serves as a prime example of a modern, highly functionalized building block in medicinal and materials chemistry. Its first documented synthesis in 2016 highlights the ongoing demand for novel heterocyclic intermediates. The synthetic route, relying on established and reliable organometallic chemistry, provides a robust method for its preparation. The strategic placement of its bromo, ethyl, and fluoro substituents offers chemists a versatile platform for creating novel molecular architectures with tailored properties, ensuring its continued relevance in the field of drug discovery and development.
References
Methodological & Application
Application Note: Regioselective Synthesis of 3-bromo-4-ethyl-5-fluoropyridine via Directed ortho-Metalation
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of 3-bromo-4-ethyl-5-fluoropyridine, a valuable substituted pyridine building block for pharmaceutical and materials science research. The synthetic strategy is centered on the principle of Directed ortho-Metalation (DoM), a powerful tool for achieving high regioselectivity in aromatic functionalization.[1][2][3] Starting from the commercially available 3-bromo-5-fluoropyridine, this protocol utilizes lithium diisopropylamide (LDA) to selectively deprotonate the C-4 position, followed by an electrophilic quench with iodoethane. We provide a step-by-step methodology, mechanistic rationale, characterization data, and critical safety considerations for researchers, scientists, and drug development professionals.
Scientific Rationale and Synthetic Strategy
The functionalization of pyridine rings with high regioselectivity is a common challenge in organic synthesis. Traditional electrophilic aromatic substitution on a pyridine ring is often difficult and can lead to mixtures of products. Directed ortho-Metalation (DoM) offers a robust solution to this problem.[3]
The Core Principle: DoM relies on a "Directing Metalation Group" (DMG) on an aromatic ring, which coordinates to an organolithium base.[2] This coordination positions the base in close proximity to an adjacent (ortho) proton, facilitating its removal. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high precision.[2][3]
Application to this compound:
In our starting material, 3-bromo-5-fluoropyridine, both the bromine and fluorine atoms act as effective, albeit moderate, directing groups. They are positioned meta to each other, and their combined electron-withdrawing and coordinating effects synergistically direct the lithiation to the only position ortho to both: the C-4 position.
The chosen base, lithium diisopropylamide (LDA), is a strong, sterically hindered, non-nucleophilic base. Its strength is sufficient to deprotonate the pyridine ring, while its bulkiness minimizes the risk of nucleophilic addition to the pyridine C=N bond, a common side reaction with smaller organolithium reagents.[1][4] The reaction must be conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive 4-lithio intermediate. This intermediate is then "trapped" or "quenched" with an ethylating agent, iodoethane, to yield the desired product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Mmol | Eq. | Notes |
| 3-Bromo-5-fluoropyridine | 407-20-5 | 175.99 | 5.00 g | 28.4 | 1.0 | Starting material[5][6] |
| Diisopropylamine | 108-18-9 | 101.19 | 4.4 mL | 31.2 | 1.1 | Freshly distilled from CaH₂ |
| n-Butyllithium | 109-72-8 | 64.06 | 12.5 mL | 31.2 | 1.1 | 2.5 M solution in hexanes |
| Iodoethane (Ethyl Iodide) | 75-03-6 | 155.97 | 2.5 mL | 31.2 | 1.1 | Store over copper wire |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - | - | From a solvent purification system |
| Saturated NH₄Cl (aq.) | 12125-02-9 | 53.49 | 50 mL | - | - | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | - | For extraction |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 50 mL | - | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - | For drying |
Step-by-Step Synthesis Procedure
A. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).
-
Add 50 mL of anhydrous THF and the diisopropylamine (4.4 mL, 31.2 mmol) to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.5 mL of a 2.5 M solution in hexanes, 31.2 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
B. Directed ortho-Metalation and Electrophilic Quench
-
In a separate flame-dried 250 mL round-bottom flask under inert atmosphere, dissolve 3-bromo-5-fluoropyridine (5.00 g, 28.4 mmol) in 100 mL of anhydrous THF.
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the LDA solution prepared in step A into the solution of 3-bromo-5-fluoropyridine over 20-30 minutes. Maintain the temperature at -78 °C. A color change (often to a deep red or brown) indicates the formation of the aryllithium intermediate.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add iodoethane (2.5 mL, 31.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours).
C. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer two more times with 100 mL of EtOAc.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:EtOAc) to afford the pure product.
Visualization of Experimental Workflow
Below is a diagram illustrating the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (d, 1H), ~8.3 (s, 1H), ~2.8 (q, 2H), ~1.2 (t, 3H). (Note: Exact shifts and coupling constants (J) for the aromatic protons will be influenced by the fluorine atom and should be carefully analyzed).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) Assignments should show 7 distinct carbon signals corresponding to the pyridine ring and the ethyl group. The C-F and C-Br carbons will have characteristic shifts.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). For C₇H₇BrFN, the expected m/z would be ~203 and ~205.[7]
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Diisopropylamine: Corrosive and flammable liquid.
-
Anhydrous THF: Can form explosive peroxides. Use freshly purified solvent and do not distill to dryness.
-
Iodoethane: Alkylating agent, toxic, and a suspected carcinogen.
-
Cryogenic Baths: Handle dry ice and acetone with cryogenic gloves to prevent severe burns.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. baranlab.org [baranlab.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. synchem.de [synchem.de]
- 6. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-4-ethyl-5-fluoropyridine
Introduction: Synthesizing High-Value Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the fields of pharmaceutical and materials science, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity.[3] This guide focuses on a substrate of increasing importance in medicinal chemistry: 3-bromo-4-ethyl-5-fluoropyridine.
Fluorinated pyridine moieties are privileged structures in drug discovery. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] Consequently, efficient methods for the functionalization of building blocks like this compound are in high demand for the rapid generation of novel chemical entities.[6]
This document provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and optimization strategies for the successful Suzuki-Miyaura coupling of this specific, electronically complex substrate.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction and results in a Pd(II) complex.[1][8]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12][13]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][14]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Considerations for this compound
The unique electronic and steric profile of this compound presents specific challenges and dictates the strategic selection of reaction components.
Caption: Figure 2: Key features of the substrate.
-
The Pyridine Nitrogen : The Lewis basic nitrogen atom can coordinate to the palladium catalyst. This competitive binding can sequester the catalyst, leading to deactivation and poor reaction yields.[15][16] This effect is particularly pronounced with 2-substituted pyridines but remains a consideration for 3-substituted isomers.[15][17]
-
Electronic Effects : The fluorine atom and the ring nitrogen are strongly electron-withdrawing. This electronic deficiency generally facilitates the oxidative addition step, which is often rate-limiting.
-
Steric Hindrance : The ethyl group at the 4-position and the bromine at the 3-position create a sterically encumbered environment around the reaction site, which may necessitate the use of bulky ligands to promote efficient reductive elimination.
Component Selection Rationale
-
Palladium Catalyst & Ligand : For electron-deficient and sterically hindered heteroaryl halides, the catalyst system is critical. While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[14][18]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the challenging reductive elimination steps.[18]
-
N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors that form very stable palladium complexes, often showing high activity and longevity, even with challenging substrates like aryl chlorides.[10][14]
-
Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles, which are paired with the desired ligand.[10][19][20]
-
-
Base : The base's primary role is to activate the boronic acid for transmetalation.[13][21] The choice of base can dramatically impact the reaction outcome.
-
Inorganic bases are most common.[21] Potassium carbonate (K₂CO₃) is a mild and often effective choice. For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently required to accelerate transmetalation and overcome substrate inhibition.[14]
-
The solubility and strength of the base are key factors. K₃PO₄ is often a superior choice for difficult substrates due to its sufficient basicity and the nature of its counter-ion.
-
-
Solvent : The solvent must solubilize all reaction components and can influence the catalyst's activity and stability.[22]
-
Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are widely used.
-
Aromatic hydrocarbons such as toluene are also common.
-
A co-solvent , typically water, is often added to aid in dissolving the inorganic base and to facilitate the formation of the active boronate species.[14][23] The solvent system can be a critical parameter to screen during optimization.[24][25]
-
Detailed Experimental Protocol: A General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme: (this compound) + (Aryl-B(OH)₂) --[Pd Catalyst, Base, Solvent]--> (3-Aryl-4-ethyl-5-fluoropyridine)
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Standard glassware (reaction vial/flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Analytical tools: TLC plates, LC-MS system
Step-by-Step Methodology
-
Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation : In a separate small vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add a small amount of the reaction solvent to this vial to form a slurry.
-
Inerting the System : Seal the main reaction vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents : Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1-0.2 M) and degassed water (typically 10-20% of the organic solvent volume) to the main reaction vial via syringe.
-
Initiation : Add the catalyst slurry to the reaction mixture via syringe.
-
Reaction Execution : Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.[26]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[27]
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[8][28]
-
Characterization : Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Table of Reaction Parameters (Example)
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | A standard concentration to balance reaction rate and solubility. |
| Arylboronic Acid | 1.3 equiv | A slight excess ensures complete consumption of the limiting halide. |
| Pd₂(dba)₃ | 1.5 mol% | A typical catalyst loading for optimization. |
| SPhos | 3.0 mol% | A 2:1 ligand-to-palladium ratio is common for this catalyst type. |
| Base (K₃PO₄) | 2.5 equiv | A strong base is often required for electron-deficient heterocycles. |
| Solvent System | Dioxane/H₂O (5:1) | A common biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is typically needed to drive the reaction to completion. |
| Time | 18 hours | A standard overnight reaction time; should be monitored. |
Optimization and Troubleshooting
If the initial reaction provides a low yield or fails, a systematic optimization should be undertaken.[29] A Design of Experiments (DoE) approach, where key variables are screened, is the most efficient method.[30][31][32]
Caption: Figure 3: Decision workflow for reaction optimization.
-
No Reaction : If no product is formed, suspect catalyst deactivation.
-
Action : Ensure the system is rigorously deoxygenated. Screen a different class of ligand (e.g., switch from a phosphine to an NHC-based system). Increase catalyst loading to 5 mol%.
-
-
Low Conversion : If starting material remains, the reaction is likely too slow.
-
Action : Increase the temperature. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Try a more polar solvent like DMF, but be mindful of potential side reactions.
-
-
Byproduct Formation : Protodebromination (replacement of Br with H) or homocoupling of the boronic acid can occur.
-
Action : Protodebromination suggests the transmetalation step is too slow. Use a stronger base or a more active catalyst. Homocoupling can result from oxygen contamination; ensure the inert atmosphere is maintained.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing high-value, fluorinated heterocyclic compounds. Success hinges on a rational approach to reaction design, accounting for the substrate's unique electronic and steric properties. The use of modern, bulky, and electron-rich phosphine or NHC ligands, paired with a suitable base like potassium phosphate, provides a robust starting point. Through systematic monitoring and logical optimization, this reaction can be reliably implemented to accelerate discovery programs in pharmaceutical and applied chemical research.
References
- 1. byjus.com [byjus.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. shoko-sc.co.jp [shoko-sc.co.jp]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 30. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 31. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 32. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol for Sonogashira Coupling of 3-bromo-4-ethyl-5-fluoropyridine
Introduction: Navigating the Synthesis of Substituted Pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of various functional groups.[3][4][5]
This document provides a comprehensive guide for the Sonogashira coupling of 3-bromo-4-ethyl-5-fluoropyridine, a substrate with a unique electronic and steric profile. The presence of an electron-withdrawing fluorine atom and an electron-donating ethyl group on the pyridine ring presents specific challenges and considerations for optimizing the reaction conditions. These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed protocol and a thorough discussion of the underlying chemical principles to ensure successful and reproducible outcomes.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
The Catalytic Cycles
Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) complex.[8]
-
Transmetalation: The palladium complex reacts with a copper acetylide intermediate, transferring the alkyne group to the palladium.[8]
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper acetylide.[8] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The interplay of these two cycles is crucial for an efficient reaction. A copper-free variant of the Sonogashira coupling exists, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[7][9]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be necessary depending on the specific alkyne used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Terminal Alkyne | ≥98% | Commercially Available | --- |
| PdCl₂(PPh₃)₂ | ≥98% | Commercially Available | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine, off-white to light tan powder. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | --- |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Should be from a sure-seal bottle. |
| Schlenk flask or oven-dried round-bottom flask | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert gas (Nitrogen or Argon) supply | High purity | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL per 1 mmol of the pyridine substrate) and anhydrous triethylamine (2.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation. The solution should become a homogeneous yellow-orange color.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the Sonogashira coupling catalytic cycle.
Caption: Catalytic cycle of the Sonogashira coupling.
Key Considerations and Troubleshooting
| Parameter | Rationale and Optimization | Troubleshooting |
| Catalyst System | PdCl₂(PPh₃)₂ is a reliable and air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] PPh₃ is added as a ligand to stabilize the palladium catalyst. CuI is the co-catalyst essential for the formation of the copper acetylide.[1] | Low or no conversion: Increase catalyst loading to 5 mol%. Consider using a more active catalyst system, such as Pd(PPh₃)₄ or a palladium catalyst with a more electron-rich and bulky phosphine ligand. |
| Base | Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. Its volatility allows for easy removal during workup. | Side reactions (e.g., Glaser coupling): If significant homocoupling of the alkyne is observed, consider using a bulkier amine base like diisopropylethylamine (DIPEA). Alternatively, a copper-free protocol can be employed.[10] |
| Solvent | THF is an excellent solvent for dissolving the reagents and facilitating the reaction. | Solubility issues: If the starting materials or intermediates are not fully soluble in THF, consider using a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. |
| Temperature | The reaction is typically run at elevated temperatures (60-70 °C) to ensure a reasonable reaction rate, especially with aryl bromides which are less reactive than aryl iodides.[1] | Slow reaction: If the reaction is sluggish at 70 °C, the temperature can be increased to the reflux temperature of THF (~66 °C) or the solvent can be switched to DMF to allow for higher temperatures (up to 100-120 °C). |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency. | Reaction stalls or gives low yield: Ensure all reagents are anhydrous and the reaction setup is properly purged with an inert gas. Use freshly opened or distilled solvents. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the Sonogashira coupling of this compound. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can confidently synthesize a wide array of novel alkynyl-substituted pyridines. The provided protocol serves as a robust starting point, and the troubleshooting guide offers practical solutions to common challenges, empowering scientists to achieve their synthetic goals in the pursuit of new discoveries in medicinal chemistry and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-4-ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in both academic research and industrial drug development.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination of 3-bromo-4-ethyl-5-fluoropyridine, a challenging yet valuable substrate in medicinal chemistry.
The amination of heteroaryl halides, particularly pyridines, presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the lone pair on the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[2] The substrate in focus, this compound, further complicates the reaction landscape with its specific substitution pattern. The presence of an electron-withdrawing fluorine atom and an electron-donating ethyl group on the pyridine ring, coupled with the steric hindrance imposed by the ethyl group at the 4-position, necessitates a carefully optimized protocol for successful C-N bond formation.
This document will delve into the mechanistic intricacies of the Buchwald-Hartwig amination, provide a comprehensive guide to selecting the optimal catalyst system, and offer detailed, step-by-step protocols for the successful amination of this compound with both primary and secondary amines. Furthermore, a troubleshooting guide is included to address common challenges encountered during this transformation.
I. The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
II. Key Considerations for the Amination of this compound
The unique substitution pattern of this compound presents several challenges that must be addressed for a successful amination reaction:
-
Electronic Effects: The fluorine atom at the 5-position is strongly electron-withdrawing, which can decrease the electron density of the pyridine ring and potentially slow down the oxidative addition step. Conversely, the ethyl group at the 4-position is electron-donating, which can partially offset the effect of the fluorine.
-
Steric Hindrance: The ethyl group at the 4-position introduces steric bulk adjacent to the site of reaction (the 3-position). This can hinder the approach of the bulky palladium catalyst and the amine nucleophile, potentially requiring more forcing reaction conditions or specialized ligands.
-
Pyridine Inhibition: As with all pyridine substrates, the nitrogen lone pair can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive species. The use of sterically hindered ligands helps to mitigate this issue by discouraging the coordination of the pyridine nitrogen.[2]
III. Catalyst System Selection: The Key to Success
The choice of the palladium precursor, ligand, and base is paramount for achieving high yields and clean conversions in the amination of this compound.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and commonly used Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species. |
| Ligand | BrettPhos , RuPhos , or XPhos | These are bulky, electron-rich biarylphosphine ligands that are well-suited for coupling electron-deficient and sterically hindered heteroaryl halides. They promote both the oxidative addition and reductive elimination steps and minimize catalyst inhibition by the pyridine nitrogen. |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOt-Bu is a common choice, but for substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be preferable, although this might require higher temperatures.[3] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are generally used. It is crucial to use a thoroughly degassed solvent to prevent oxidation and deactivation of the Pd(0) catalyst.[2] |
IV. Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine substrates.
Protocol 1: Amination with a Primary Amine
This protocol is designed for the coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu.
-
Seal the tube with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Add the primary amine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine
This protocol is adapted for the coupling with a secondary amine, which may require slightly different conditions due to increased steric hindrance.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the tube with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add this compound.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add the secondary amine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
V. Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents/solvent- Catalyst inhibition | - Use a fresh batch of palladium precursor and ligand.- Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed.[2]- Increase the ligand-to-palladium ratio (e.g., 2:1 to 4:1) to favor the formation of the active monoligated palladium species. |
| Formation of side products (e.g., hydrodehalogenation) | - Competing β-hydride elimination- Reaction temperature too high | - Use a more sterically hindered ligand (e.g., BrettPhos) which can suppress β-hydride elimination.- Lower the reaction temperature and extend the reaction time. |
| Incomplete reaction | - Insufficient catalyst loading- Reaction time too short | - Increase the catalyst loading in small increments (e.g., from 2 mol% to 3 mol%).- Extend the reaction time and continue to monitor by TLC or LC-MS. |
| Difficulty in product purification | - Formation of palladium black- Presence of highly polar byproducts | - Filter the crude reaction mixture through a short plug of silica gel or Celite® before concentration.- Optimize the workup procedure to remove baseline impurities. |
VI. Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation that provides access to valuable substituted aminopyridines for drug discovery and development. Success hinges on the careful selection of a sterically hindered and electron-rich phosphine ligand, an appropriate base, and rigorous adherence to anhydrous and anaerobic reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently approach this important C-N bond-forming reaction.
VII. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from --INVALID-LINK--
References
Application Notes and Protocols for 3-bromo-4-ethyl-5-fluoropyridine in Medicinal Chemistry
Foreword: Navigating the Frontier of Medicinal Chemistry with Novel Building Blocks
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of fluorine and a handle for cross-coupling, such as bromine, into a pyridine scaffold offers a powerful tool for modulating physicochemical properties and enabling diverse structural modifications. This document provides a comprehensive guide to the potential applications and synthetic protocols for 3-bromo-4-ethyl-5-fluoropyridine , a promising, albeit less-explored, building block for drug discovery.
While specific literature on this exact molecule is emerging, its structural motifs suggest significant potential. These application notes are therefore built upon established principles and proven protocols for analogous 3-bromo-5-fluoropyridines and other substituted pyridines, providing a robust starting point for researchers and drug development professionals.[1][2]
The Strategic Advantage of the this compound Scaffold
The unique arrangement of substituents on the pyridine ring of this compound offers a compelling combination of features for medicinal chemistry:
-
Vector for Elaboration: The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.[1]
-
Metabolic Stability and pKa Modulation: The fluorine atom at the 5-position can significantly impact the metabolic stability of the molecule by blocking potential sites of oxidation.[1][2] Furthermore, its electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially improving oral bioavailability and reducing off-target effects.
-
Fine-Tuning Lipophilicity and Binding Interactions: The ethyl group at the 4-position provides a lipophilic handle that can be crucial for optimizing interactions within the hydrophobic pockets of target proteins. Its presence also influences the overall shape and vectoral properties of the molecule.
Potential Applications in Drug Discovery: Targeting Kinases and Beyond
The substituted pyridine core is a privileged scaffold in many therapeutic areas, most notably in the development of protein kinase inhibitors.[3][4][5] The dysregulation of protein kinases is a hallmark of many cancers and inflammatory diseases, making them a major focus of drug discovery efforts.[3][4] The 4-aminopyridopyrimidine and related structures, which can be accessed from building blocks like this compound, have shown potent inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR).[6][7]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway that could be targeted by inhibitors derived from this compound.
Caption: Potential mechanism of action for a kinase inhibitor.
Core Synthetic Protocols: A Guide to Elaboration
The following protocols are representative methods for the functionalization of the this compound core. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for this specific substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures.[8][9][10][11]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).[8]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For accelerated reaction times, microwave irradiation can be employed.[12]
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent.
-
Reaction Execution: Seal the vial and heat in a microwave reactor to a temperature between 100-150 °C for 10-60 minutes.
-
Work-up and Purification: Follow the same procedure as the conventional heating method.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Choice depends on boronic acid reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for heteroaryl halides.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice can influence reaction rate and yield. |
| Temperature | 80-150 °C | Higher temperatures may be needed for less reactive partners. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups that can serve as handles for further functionalization or as key pharmacophoric elements.[13][14][15][16]
Caption: The dual catalytic cycles of the Sonogashira reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[17]
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to 40-65 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common and effective choice. |
| Copper Co-catalyst | CuI | Essential for the copper cycle. |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Et₃N | Anhydrous and degassed conditions are crucial.[17] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[18][19][20][21][22]
-
Reaction Setup: In an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%). Seal the flask and establish an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) and this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources. |
| Ligand | XPhos, RuPhos, BINAP | The choice of ligand is critical and substrate-dependent.[19] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed conditions are essential. |
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Its strategic combination of a cross-coupling handle, a metabolically blocking fluorine atom, and a lipophilic ethyl group makes it an attractive starting point for the synthesis of novel compounds, particularly in the realm of kinase inhibitors. The protocols outlined in this document, based on well-established methodologies for related compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this scaffold. As with any novel reagent, careful optimization of reaction conditions will be key to unlocking its full potential in the discovery of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-fluoropyridine | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-bromo-4-ethyl-5-fluoropyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the design of modern agrochemicals, forming the backbone of numerous insecticides, herbicides, and fungicides.[1][2] Its unique electronic properties and ability to interact with biological targets have made it a privileged structure in medicinal and agrochemical research. The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance the efficacy and selectivity of the resulting agrochemical.[3][4] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, often leading to improved biological activity and a more favorable environmental profile.[5][6]
This guide focuses on the utility of a specific, highly functionalized building block: 3-bromo-4-ethyl-5-fluoropyridine . The presence of bromine, fluorine, and an ethyl group on the pyridine ring offers a unique combination of reactivity and structural features, making it an exceptionally valuable intermediate for the synthesis of novel agrochemicals. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom at the 5-position and the ethyl group at the 4-position provide crucial elements for fine-tuning the biological activity and physicochemical properties of the final product.
This document provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols to facilitate its use in agrochemical research and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a building block is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Supplied) | 3-bromo-4-fluoropyridine (Experimental) | 3-bromo-4-cyclopropyl-5-fluoropyridine (Experimental) |
| Molecular Formula | C₇H₇BrFN[7] | C₅H₃BrFN[8] | C₈H₇BrFN[9] |
| Molecular Weight | 204.04 g/mol [3] | 175.99 g/mol [8] | 216.05 g/mol [9] |
| Monoisotopic Mass | 202.9746 Da[7] | 174.94329 Da[8] | 214.97459 Da[9] |
| XlogP (predicted) | 2.4[7] | 1.6[8] | 2.6[9] |
| Density (liquid) | Not available | 1.718 g/mL at 25 °C[10] | Not available |
| Refractive Index | Not available | n20/D 1.542[10] | Not available |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3]
Hazard Statements:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[4]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Wear protective gloves/eye protection/face protection.[4]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
IF ON SKIN: Wash with plenty of soap and water.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][4]
Synthesis of this compound: A Proposed Synthetic Pathway
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 3-bromo-4-nitropyridine to 4-amino-3-bromopyridine
-
To a stirred suspension of iron powder (5.0 eq.) in a mixture of ethanol and water (4:1, v/v) is added ammonium chloride (1.0 eq.).
-
The mixture is heated to reflux, and a solution of 3-bromo-4-nitropyridine (1.0 eq.) in ethanol is added dropwise over 30 minutes.
-
The reaction mixture is maintained at reflux for an additional 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-amino-3-bromopyridine, which can be used in the next step without further purification.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) to 3-bromo-4-fluoropyridine
-
4-amino-3-bromopyridine (1.0 eq.) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt suspension is stirred at 0 °C for 30 minutes.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
The dry diazonium salt is gently heated until nitrogen evolution ceases, yielding 3-bromo-4-fluoropyridine. The crude product can be purified by distillation or column chromatography.[11][12]
Step 3: Directed Ortho-metalation and Iodination to 3-bromo-4-iodo-5-fluoropyridine
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq.) dropwise.
-
The solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 3-bromo-4-fluoropyridine (1.0 eq.) in anhydrous THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
A solution of iodine (1.2 eq.) in anhydrous THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-bromo-4-iodo-5-fluoropyridine.
Step 4: Cross-coupling to Introduce the Ethyl Group
-
To a solution of 3-bromo-4-iodo-5-fluoropyridine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
A solution of ethylzinc chloride (1.5 eq.) in THF is added dropwise.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
Key Functionalization Reactions and Protocols
The bromine atom at the 3-position of this compound is the primary site for derivatization, enabling the introduction of a wide array of functional groups through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids or esters.[13][14][15] This reaction is instrumental in constructing complex molecular architectures found in many modern agrochemicals.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing a wide range of biologically active molecules, including many herbicides and fungicides.[1][10][16][17]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 85-95 | [18] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 12 | 80-90 | [18] |
| Pd-PEPPSI-IPr (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 | [18] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.03 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the tube.
-
Seal the tube and add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[18]
Potential Applications in Agrochemicals
While specific, commercialized agrochemicals derived directly from this compound are not yet widely documented in public literature, the structural motif is highly relevant to modern agrochemical design. Patent literature reveals the use of similar fluorinated pyridine cores in the development of new herbicidal compounds. For instance, compounds with a 4-amino-3-chloro-5-fluoro-6-(aryl)pyridine-2-carboxylic acid scaffold have shown significant herbicidal activity.[19] The this compound building block is an ideal precursor for the synthesis of analogs of such compounds, where the bromine can be transformed into a carboxylic acid or other functional groups, and the ethyl and fluoro substituents can be used to modulate the herbicidal spectrum and crop selectivity.
The versatile reactivity of the bromine atom allows for the introduction of a wide range of substituents at the 3-position, enabling the creation of large and diverse chemical libraries for high-throughput screening in agrochemical discovery programs. The combination of the ethyl and fluoro groups at the 4- and 5-positions, respectively, provides a unique substitution pattern that can lead to novel intellectual property and potentially improved biological performance compared to existing agrochemicals.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its trifunctionalized pyridine core offers multiple points for diversification and optimization of biological activity. The detailed synthetic and functionalization protocols provided in this guide are intended to empower researchers to explore the full potential of this valuable intermediate in the quest for next-generation crop protection solutions. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of more effective, selective, and environmentally sustainable agrochemicals.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 8. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US8895470B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and glyphosate or glufosinate - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions Using 3-bromo-4-ethyl-5-fluoropyridine
Introduction: The Strategic Value of 3-bromo-4-ethyl-5-fluoropyridine in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and substituted pyridine scaffolds is a proven approach to enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. This compound has emerged as a highly valuable and versatile building block, offering a unique combination of electronic and steric properties. The presence of a bromine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the fluoro and ethyl groups at the 5- and 4-positions, respectively, exert significant electronic and steric influence, allowing for the fine-tuning of molecular properties in the resulting products.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of key cross-coupling reactions utilizing this compound as a substrate. Beyond mere procedural outlines, this document delves into the mechanistic underpinnings of each reaction, offering field-proven insights to inform experimental design and troubleshooting. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an indispensable tool for the synthesis of biaryl and heteroaryl compounds.[2] When applied to this compound, the Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 3-position.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[3] The cycle commences with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid or ester is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst premix to the Schlenk flask via syringe.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.[4] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | 1,4-Dioxane / Water | The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step.[1] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
II. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and organic materials.[6] For this compound, the Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives.
Mechanistic Rationale:
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[7] The palladium cycle mirrors that of the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The copper cycle is responsible for the activation of the terminal alkyne. The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.
Diagram of the Sonogashira Experimental Workflow:
Caption: General experimental workflow for a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and reliable catalyst system for Sonogashira couplings. The copper co-catalyst is crucial for the activation of the alkyne.[8] |
| Base | Triethylamine | Acts as both a base and a solvent, facilitating the deprotonation of the alkyne and scavenging the HBr byproduct. |
| Solvent | THF | A good solvent for both the organic substrates and the catalyst system. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature, minimizing potential side reactions.[6] |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[9] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[10] For this compound, this reaction allows for the direct introduction of primary and secondary amines at the 3-position.
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the substrate.[11] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction to facilitate both the oxidative addition and reductive elimination steps.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a bulky biaryl phosphine ligand that is highly effective for a broad range of amine couplings, including those with heteroaryl halides.[12] |
| Base | NaOtBu | A strong, non-nucleophilic base that is commonly used and highly effective in Buchwald-Hartwig aminations. |
| Solvent | Toluene | A common and effective solvent for this transformation. |
| Temperature | 90-110 °C | Elevated temperatures are often required to drive the reaction to completion. |
IV. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[13] It is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction enables the introduction of vinyl groups at the 3-position.
Mechanistic Rationale:
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the aryl-palladium bond.[14] A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.
Diagram of the Heck Reaction Experimental Workflow:
Caption: General experimental workflow for a Heck reaction.
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic and effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst. |
| Base | Triethylamine | A common and effective base for the Heck reaction, responsible for regenerating the active catalyst. |
| Solvent | DMF | A polar aprotic solvent that is well-suited for Heck reactions. |
| Temperature | 80-120 °C | Higher temperatures are generally required to facilitate the reaction.[13] |
V. Conclusion and Future Perspectives
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide powerful and reliable methods for the introduction of diverse functionalities at the 3-position of the pyridine ring. The protocols and insights provided in this guide offer a solid foundation for the successful application of these transformations in the synthesis of novel compounds for drug discovery and materials science. Further exploration of more recently developed catalyst systems, including those based on N-heterocyclic carbenes (NHCs), may offer opportunities for even milder reaction conditions and broader substrate scope.
VI. References
-
3-Amino-2-bromo-5-fluoropyridine: Your Key Pharmaceutical Intermediate. (URL: --INVALID-LINK--)
-
Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Buchwald–Hartwig amination - Wikipedia. (URL: --INVALID-LINK--)
-
Sonogashira coupling - Wikipedia. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: --INVALID-LINK--)
-
3-BROMO-4-FLUOROPYRIDINE synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: --INVALID-LINK--)
-
The Role of 3-Bromo-5-fluoropicolinonitrile in Pharmaceutical Synthesis. (URL: --INVALID-LINK--)
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: --INVALID-LINK--)
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (URL: --INVALID-LINK--)
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: --INVALID-LINK--)
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: --INVALID-LINK--)
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC - NIH. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: --INVALID-LINK--)
-
Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (URL: --INVALID-LINK--)
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: --INVALID-LINK--)
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: --INVALID-LINK--)
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (URL: --INVALID-LINK--)
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (URL: --INVALID-LINK--)
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (URL: --INVALID-LINK--)
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: --INVALID-LINK--)
-
Navigating the Supply Chain for 3-Bromo-5-fluoropyridine: Tips for Procurement. (URL: --INVALID-LINK--)
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - ResearchGate. (URL: --INVALID-LINK--)
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (URL: --INVALID-LINK--)
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. (URL: --INVALID-LINK--)
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Application Note: A Protocol for the Regioselective Bromination of 4-Ethyl-5-Fluoropyridine
Abstract
Halogenated pyridine scaffolds are foundational building blocks in medicinal chemistry and materials science, frequently imparting crucial modulations to the pharmacokinetic and electronic properties of target molecules. This document provides a comprehensive experimental guide for the regioselective bromination of 4-ethyl-5-fluoropyridine, a representative electron-deficient heterocyclic system. We detail a robust protocol employing N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The narrative explains the underlying principles of electrophilic aromatic substitution on this substituted pyridine ring, justifying the observed regioselectivity through an analysis of substituent electronic effects. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering a detailed, step-by-step protocol, safety guidelines, and methods for analytical characterization.
Introduction and Scientific Background
The pyridine ring is an essential heterocycle in a vast array of pharmacologically active compounds.[1] The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern drug discovery.[2]
The electrophilic aromatic substitution (SEAr) on the pyridine ring is inherently challenging compared to benzene. The lone pair of the nitrogen atom acts as a sink for electron density, deactivating the ring, particularly at the ortho (C2, C6) and para (C4) positions.[3][4] Consequently, direct electrophilic attack on unsubstituted pyridine requires harsh conditions and typically proceeds at the C3 position.[5]
The reactivity and regioselectivity of the substitution are further modulated by the existing substituents on the ring. In the case of 4-ethyl-5-fluoropyridine, we must consider the interplay of three factors:
-
Pyridine Nitrogen: Strongly deactivating at C2, C4, and C6.
-
4-Ethyl Group: An alkyl group, which is weakly activating through an inductive effect (+I) and directs incoming electrophiles to its ortho positions (C3 and C5).
-
5-Fluoro Group: A halogen that exhibits a dual role. It is strongly deactivating through induction (-I effect) but can donate electron density through resonance (+M effect), directing ortho and para.
Considering these combined influences, the C3 position emerges as the most probable site for electrophilic attack. It is ortho to the activating ethyl group and meta to the deactivating fluoro group, making it the most nucleophilic carbon on the ring that is not strongly deactivated by the pyridine nitrogen. The expected major product is therefore 3-bromo-4-ethyl-5-fluoropyridine .[6] This protocol utilizes N-Bromosuccinimide (NBS), a safer and often more selective alternative to molecular bromine, for this transformation.[7]
Experimental Workflow Overview
The overall procedure involves the dissolution of the starting material, addition of the brominating agent, monitoring the reaction to completion, followed by a standard aqueous workup, and final purification of the target compound.
Caption: Generalized workflow for the bromination of 4-ethyl-5-fluoropyridine.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Ethyl-5-fluoropyridine | C₇H₈FN | 125.14 | 10.0 | 1.25 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.0 | 1.96 g | 1.1 |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | - | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | - |
| Sat. aq. Na₂S₂O₃ | - | - | - | ~30 mL | - |
| Sat. aq. NaHCO₃ | - | - | - | ~30 mL | - |
| Brine | - | - | - | ~30 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - |
Note on Reagent Purity: N-Bromosuccinimide can decompose over time, turning yellow or brown due to the formation of Br₂.[7] For optimal results and to minimize side reactions, it is recommended to use freshly recrystallized NBS if the reagent is significantly colored.[7]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethyl-5-fluoropyridine (1.25 g, 10.0 mmol).
-
Dissolution: Add acetonitrile (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the cooled solution in small portions over 10-15 minutes. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium thiosulfate solution (~30 mL) to quench any unreacted NBS or bromine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure this compound.
Analytical Characterization
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20% Ethyl Acetate / 80% Hexanes
-
Visualization: UV light (254 nm)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR. Expected features for this compound include:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct aromatic proton signals in the pyridine region.
-
¹³C NMR: Seven distinct carbon signals.
-
¹⁹F NMR: A single resonance, likely showing coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak corresponding to the product's mass (C₇H₇BrFN), exhibiting the characteristic isotopic pattern for a monobrominated compound.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage.[9] It is an oxidizing agent and should be kept away from combustible materials.[10] Avoid inhalation of dust.[8][9] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[8]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
4-Ethyl-5-fluoropyridine: Handle with care as with all novel chemical compounds. Assume it is toxic and an irritant.
-
Waste Disposal: Dispose of all chemical waste according to local institutional and governmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Decomposed NBS. 2. Insufficient reaction time or temperature. | 1. Use freshly recrystallized NBS. 2. Allow the reaction to stir for a longer period or gently heat to 40-50°C, monitoring by TLC. |
| Multiple Products Observed | 1. Over-bromination (dibromination). 2. Side-chain bromination on the ethyl group. | 1. Use fewer equivalents of NBS (e.g., 1.05 eq). Ensure slow, portion-wise addition at 0°C. 2. Avoid radical initiators (like AIBN or benzoyl peroxide) and prolonged exposure to light, which can promote benzylic-type bromination.[1] |
| Low Isolated Yield | 1. Product loss during workup/extraction. 2. Inefficient purification. | 1. Ensure thorough extraction from the aqueous phase. 2. Use a fine-grade silica gel and a slow gradient during column chromatography for better separation. |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: The Potential of 3-bromo-4-ethyl-5-fluoropyridine in Advanced Materials Science
Disclaimer: Direct applications of 3-bromo-4-ethyl-5-fluoropyridine in materials science are not yet extensively documented in peer-reviewed literature. This guide, therefore, extrapolates its potential based on the established roles of its constituent functional groups—a brominated pyridine core, and fluoro and ethyl substituents—in the design and synthesis of functional organic materials. The protocols provided are representative methodologies for this class of compounds.
Introduction: A Versatile Building Block for Functional Organic Materials
This compound is a halogenated and alkylated pyridine derivative. While its primary applications to date may lie in medicinal chemistry as a synthetic intermediate, its molecular architecture holds significant promise for the field of materials science. The strategic placement of bromo, fluoro, and ethyl groups on the electron-deficient pyridine ring offers a versatile platform for creating novel organic electronic materials, high-performance polymers, and functional thin films.
The key features of this molecule for materials science applications are:
-
The Bromine Substituent: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers and oligomers for organic electronics.[1][2][3][4][5]
-
The Fluorine Substituent: The high electronegativity of fluorine can profoundly influence the electronic properties of the molecule. It can lower the HOMO and LUMO energy levels, which is crucial for tuning the bandgap of organic semiconductors and improving their stability against oxidative degradation.[6][7][8]
-
The Pyridine Ring: As a heterocyclic aromatic ring, it imparts specific electronic and physical properties. Pyridine-containing polymers often exhibit high thermal stability and can engage in non-covalent interactions, influencing morphology and solubility.[9][10][11][12]
-
The Ethyl Group: This alkyl substituent can enhance the solubility of the resulting materials in organic solvents, which is a critical factor for solution-based processing and fabrication of devices.
This guide will explore the potential applications of this compound in organic electronics and specialty polymers, providing detailed protocols for its derivatization and polymerization.
Potential Applications in Organic Electronics
The combination of a conjugatable pyridine ring with the electronic-tuning effects of the fluorine atom makes this compound an attractive building block for various organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, fluorinated and nitrogen-containing aromatic compounds are often used as host materials for phosphorescent emitters or as electron-transporting materials. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, can facilitate electron injection and transport. The ethyl group would aid in the solution-processing of these materials for large-area device fabrication.
Organic Photovoltaics (OPVs)
In OPVs, the energy levels of the donor and acceptor materials must be precisely controlled to ensure efficient charge separation. The fluorine atom in this compound can be used to lower the HOMO level of a donor polymer, leading to a higher open-circuit voltage (Voc) in a solar cell.
Organic Field-Effect Transistors (OFETs)
The planarity and intermolecular interactions of conjugated polymers play a crucial role in their charge carrier mobility in OFETs. The pyridine unit can promote desirable π-π stacking, while the ethyl group can be used to fine-tune the intermolecular spacing and solubility.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
A primary application of this compound in materials science would be its use as a monomer in polymerization reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds, making it ideal for synthesizing conjugated polymers.
General Workflow for Polymerization
The general strategy involves the palladium-catalyzed reaction of the brominated pyridine monomer with a diboronic acid or diboronic ester comonomer.
Caption: Workflow for Suzuki-Miyaura polycondensation.
Detailed Experimental Protocol: Synthesis of a Poly(pyridine-alt-thiophene) Copolymer
This protocol describes a representative synthesis of a copolymer using a bromofluoropyridine monomer and a thiophene-based comonomer.
Materials:
-
This compound
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Methanol
-
Acetone
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (3.0 mmol, 3.0 eq.). The flask is then evacuated and backfilled with argon three times. To this mixture, add 20 mL of anhydrous toluene and 2 mL of degassed deionized water via syringe.
-
Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours. During this time, the solution may become viscous.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of rapidly stirring methanol. The precipitated polymer is collected by filtration.
-
Purification: The crude polymer is further purified by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform or chlorobenzene.
-
Isolation: The polymer is isolated by precipitation from the chloroform/chlorobenzene solution into methanol. The resulting solid is collected by filtration and dried under vacuum at 60 °C for 24 hours.
Influence of Substituents on Material Properties
The choice of substituents on the pyridine ring is a key strategy for tuning the properties of the final material.
| Substituent | Effect on Property | Rationale |
| Fluorine | - Lowers HOMO/LUMO levels- Increases electron affinity- Enhances oxidative stability- Can improve planarity | The high electronegativity of fluorine withdraws electron density from the aromatic system. |
| Ethyl | - Increases solubility- May disrupt close packing | The flexible alkyl chain increases the entropy of mixing with solvents and can introduce steric hindrance. |
| Pyridine N | - High thermal stability- Electron-deficient character- Site for protonation/coordination | The aromatic heterocycle is thermally robust. The nitrogen atom is electron-withdrawing and can interact with acids or metal ions.[9][11] |
Characterization of the Resulting Materials
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized materials.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
-
Optical and Electronic Properties:
-
UV-Visible Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.
-
Photoluminescence Spectroscopy: To study the emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
-
-
Thermal and Morphological Properties:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Differential Scanning Calorimetry (DSC): To identify glass transition temperatures and other thermal events.
-
X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): To investigate the morphology and packing of the polymer in thin films.
-
Conclusion and Future Outlook
While direct experimental data for this compound in materials science is currently limited, the analysis of its structural components strongly suggests its potential as a valuable building block for a new generation of functional organic materials. The combination of a reactive site for polymerization, a means for electronic tuning via fluorination, and enhanced processability through alkylation provides a powerful toolkit for materials design.
Future research should focus on the synthesis and characterization of oligomers and polymers derived from this compound to experimentally validate its potential in OLEDs, OPVs, and OFETs. The exploration of different comonomers will further expand the accessible range of properties, paving the way for tailor-made materials for specific applications.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of conjugated polymers using aryl-bromides via Cu-catalyzed direct arylation polymerization (Cu-DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-bromo-4-ethyl-5-fluoropyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-4-ethyl-5-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent electronic and steric properties of this substrate present unique challenges that require a carefully considered approach to achieve high yields and reproducibility. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these synthetic hurdles.
Understanding the Substrate: A Trifecta of Challenges
The Suzuki coupling of this compound is a non-trivial transformation due to a combination of factors:
-
Electronic Deficiency: The pyridine ring is inherently electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[1] The fluorine atom further withdraws electron density, potentially making the C-Br bond more reactive but also influencing the overall electronic environment of the catalyst.
-
Steric Hindrance: The ethyl group at the 4-position and the fluorine at the 5-position create a sterically congested environment around the bromine atom at the 3-position. This steric bulk can hinder the approach of the palladium catalyst, slowing down the oxidative addition step.[2][3]
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] This is a common challenge in cross-coupling reactions involving pyridyl halides.
This guide will provide a systematic approach to navigate these challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the best initial conditions to try for the Suzuki coupling of this compound?
For a challenging substrate like this, starting with a robust and well-established catalyst system is crucial. A good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and reliable Pd(0) precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are known to be effective for sterically hindered and electron-deficient substrates.[6][7] They promote oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately strong inorganic bases that are often effective in challenging Suzuki couplings and can help prevent side reactions like hydrodehalogenation.[1][4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 mixture) | These solvent systems are widely used for Suzuki reactions and can facilitate the dissolution of both organic and inorganic reagents.[4][8] |
| Temperature | 80-100 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. |
Q2: How does the fluorine atom at the 5-position influence the reaction?
The fluorine atom has a dual electronic effect. Its strong electron-withdrawing nature can make the C-Br bond more susceptible to oxidative addition. However, it also decreases the overall electron density of the pyridine ring, which can impact the catalytic cycle. From a mechanistic standpoint, fluorine substitution can sometimes lead to unique reactivity pathways, so it's a factor to consider during optimization.[9]
Q3: Can I use a boronic ester instead of a boronic acid?
Yes, and it is often recommended. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[5] They are less prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, which can be a significant issue with heteroaryl boronic acids.[10][11] Using a slight excess (1.2-1.5 equivalents) of the boronic ester can also help drive the reaction to completion.[12]
Q4: Is rigorous degassing of the reaction mixture necessary?
Absolutely. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation, forming palladium black.[1][10] Oxygen can also promote the homocoupling of the boronic acid, an undesired side reaction.[5][13] It is critical to thoroughly degas the solvent and the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[12]
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is the most common issue and can be caused by several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
-
Catalyst Inactivity or Inhibition:
-
Cause: The pyridine nitrogen is likely coordinating to the palladium center, inhibiting its catalytic activity.[4][5] The steric hindrance may also be preventing efficient oxidative addition.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[7] These ligands create a sterically crowded environment around the palladium, which can disfavor coordination with the pyridine nitrogen and facilitate the oxidative addition and reductive elimination steps.[7] Consider using a higher catalyst loading (e.g., 2-5 mol%) for particularly challenging substrates.[4]
-
-
Ineffective Base:
-
Cause: The chosen base may not be strong enough to facilitate the transmetalation step effectively, or it may have poor solubility in the reaction medium.[14] The transmetalation step is crucial for the transfer of the organic group from the boron reagent to the palladium center.[8][14]
-
Solution: Switch to a stronger and more soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for challenging Suzuki couplings.[1][4] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Solvent:
-
Cause: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism.[15][16] An inappropriate solvent can lead to poor reaction rates.
-
Solution: While 1,4-dioxane/water is a good starting point, consider screening other solvents. Toluene, 2-methyltetrahydrofuran (2-MeTHF), or even polar aprotic solvents like DMF might offer improved results, although the latter can sometimes promote side reactions.[8][10]
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the presence of side reactions.
Common Side Products and Their Mitigation:
| Side Product | Identification | Cause | Mitigation Strategies |
| Hydrodehalogenation | Mass corresponding to 4-ethyl-5-fluoropyridine (starting material minus Br, plus H) | Reaction of the organopalladium intermediate with a hydride source in the reaction mixture.[1][10] | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1] Ensure high purity of solvents and reagents to minimize hydride impurities. |
| Homocoupling | Mass corresponding to the dimer of your boronic acid/ester coupling partner | Oxygen in the reaction mixture promoting the oxidative coupling of the boronic acid.[5][13] | Implement rigorous degassing procedures (freeze-pump-thaw or extensive sparging with an inert gas).[12] |
| Protodeboronation | Mass corresponding to the arene from your boronic acid/ester (Ar-H) | Cleavage of the C-B bond by a proton source (e.g., water).[10][11] | Use a more stable boronic ester (e.g., pinacol ester).[5] Use anhydrous solvents and ensure the base is not excessively hydrated. Use a slight excess of the boron reagent.[12] |
Issue 3: Inconsistent Results
Poor reproducibility can be frustrating and costly. The following factors are often the culprits.
-
Reagent Quality:
-
Insight: The purity of all reagents is paramount. Impurities in the solvent, base, or starting materials can poison the catalyst.[1][17] The quality of the palladium catalyst and ligand can also vary between batches.
-
Action: Use fresh, high-purity reagents. Solvents should be anhydrous and degassed. If you suspect reagent quality, try a new bottle or a different supplier.
-
-
Inert Atmosphere:
-
Insight: As mentioned, the Pd(0) catalyst is oxygen-sensitive.[1] Inconsistent results can often be traced back to variations in the effectiveness of maintaining an inert atmosphere.
-
Action: Standardize your degassing and inerting procedures. Ensure all glassware is properly dried, and maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
-
-
Water Content:
-
Insight: While many Suzuki protocols use a small amount of water as a co-solvent, the precise amount can be critical. Too much water can promote protodeboronation, while too little can hinder the dissolution of the base and affect the transmetalation rate.
-
Action: If using an aqueous mixture, be precise with the amount of water added. Alternatively, for better control, consider using anhydrous conditions with a soluble base like Cs₂CO₃.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to the Schlenk flask containing the starting materials.
-
Catalyst Transfer: Dissolve the catalyst and ligand in a small amount of the degassed solvent and transfer this solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Purification of Crude 3-bromo-4-ethyl-5-fluoropyridine
Welcome to the technical support center for the purification of crude 3-bromo-4-ethyl-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The protocols and advice provided herein are grounded in established chemical principles and data from structurally related compounds, offering a robust framework for achieving high purity of your target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Aqueous Work-up
Question: I seem to be losing a significant amount of my product during the extraction phase of my reaction work-up. What could be the cause and how can I mitigate this?
Answer: Loss of product during aqueous work-up is a common issue, often stemming from the inherent basicity of the pyridine nitrogen and the solubility of the compound or its salts.
Possible Causes and Solutions:
-
Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated by acidic residues from your reaction, forming a water-soluble pyridinium salt.
-
Solution: During the aqueous wash, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This can be achieved by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will deprotonate the pyridinium salt, making the compound more soluble in the organic layer.
-
-
Insufficient Extraction: Your organic solvent may not be efficiently extracting the product from the aqueous layer.
-
Solution: Increase the number of extractions. Instead of one large volume extraction, perform three to four extractions with smaller volumes of the organic solvent. This is a more efficient method for maximizing recovery. Also, consider using a more nonpolar solvent for extraction if your compound shows significant solubility in the aqueous phase.
-
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product.
-
Solution: To break up emulsions, you can add a small amount of brine (saturated NaCl solution). Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.
-
Issue 2: Persistent Colored Impurities
Question: My purified this compound is a pale yellow or brown liquid/solid, but I expect it to be colorless. How can I remove these colored impurities?
Answer: Discoloration is typically due to the presence of high molecular weight, conjugated byproducts or degradation products.
Possible Causes and Solutions:
-
Oxidation or Degradation Products: The pyridine ring can be susceptible to oxidation or degradation under certain reaction or storage conditions.
-
Solution 1: Activated Charcoal Treatment. Activated charcoal is effective at adsorbing colored impurities. Before the final purification step (e.g., distillation or recrystallization), dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-2% by weight), and stir for 15-30 minutes at room temperature. Remove the charcoal by filtration through a pad of Celite®. Caution: Using too much charcoal can lead to loss of your desired product.
-
Solution 2: Distillation. If the colored impurities are non-volatile, fractional distillation under reduced pressure can be a highly effective method to obtain a colorless product.
-
Issue 3: Co-elution with Impurities During Column Chromatography
Question: I'm having difficulty separating my product from a closely eluting impurity on a silica gel column. What strategies can I employ to improve separation?
Answer: Co-elution in column chromatography is a frequent challenge, especially with isomers or structurally similar byproducts. The basicity of the pyridine nitrogen can also lead to peak tailing and poor separation on silica gel.[1]
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the components of your mixture.
-
Solution: Systematically vary the solvent polarity. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. Gradually increasing the proportion of the more polar solvent can improve separation. If this fails, consider trying a different solvent system, such as dichloromethane/methanol.
-
-
Strong Interaction with Silica Gel: The basic nitrogen atom of the pyridine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.[1]
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is added to the mobile phase to compete with your product for the active sites on the silica gel. This can significantly improve peak shape and resolution.
-
-
Alternative Stationary Phase: Silica gel may not be the ideal stationary phase for your separation.
-
Solution: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) is another option if your compound and impurities have different hydrophobicities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for crude this compound?
A1: The choice of purification method depends on the physical state of your crude product and the nature of the impurities.
-
For liquid products: Fractional distillation under reduced pressure is often the most effective method for removing non-volatile impurities and other volatile components with different boiling points.
-
For solid products: Recrystallization is an excellent technique for achieving high purity.[2][3] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the crude product at an elevated temperature (ideally, near the solvent's boiling point).
-
Result in low solubility of the desired product at room temperature or in an ice bath.
-
Either not dissolve the impurities at all (allowing for hot filtration) or keep them dissolved at low temperatures.
-
Not react with your compound.
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for screening solvents for halogenated pyridines includes hexanes, ethyl acetate, ethanol, and mixtures thereof. A step-by-step guide to solvent selection is provided in the protocols section.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Solution 1: Use a larger volume of solvent. This will lower the saturation point to a temperature below the compound's melting point.
-
Solution 2: Use a lower-boiling solvent. This will ensure that the solution cools to a temperature below the melting point of your compound before it becomes supersaturated.
-
Solution 3: Induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure product can also be effective.
Q4: What are the key safety precautions when handling and purifying this compound?
A4: this compound and related halogenated pyridines should be handled with care.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Pyridine derivatives can be flammable. Keep away from open flames and ignition sources.
-
Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q5: How should I store purified this compound?
A5: To maintain the purity of your compound, store it in a tightly sealed, amber glass bottle to protect it from light and moisture. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for the recrystallization of solid this compound.
1. Solvent Selection: a. Place a small amount of the crude product (approx. 50 mg) into several test tubes. b. To each tube, add a different potential solvent (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures) dropwise while gently heating and agitating. c. Identify a solvent that dissolves the compound when hot but causes it to precipitate upon cooling.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. c. Continue adding the solvent until the compound just dissolves completely.
3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask. b. Pour the hot solution through the filter paper. The insoluble impurities will be trapped in the filter paper.
4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger crystals. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
1. TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. c. To counteract the basicity of the pyridine, consider adding 0.1-1% triethylamine to the eluent.
2. Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully add the solution to the top of the silica gel bed. c. Alternatively, for less soluble compounds, create a dry-pack by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes or flasks. c. Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting decision tree for common recrystallization issues.
Data Summary
| Property | This compound (Predicted/Related) | 3-bromo-4-fluoropyridine | 3-bromo-5-fluoropyridine |
| Molecular Formula | C₇H₇BrFN[7] | C₅H₃BrFN[1] | C₅H₃BrFN[6] |
| Molecular Weight | 204.04 g/mol [4] | 175.99 g/mol | 175.99 g/mol [6] |
| Form | N/A | Liquid | Solid[6] |
| Density | N/A | 1.718 g/mL at 25 °C | N/A |
| Melting Point | N/A | N/A | 24-28 °C[6] |
| XlogP (Predicted) | 2.4[7] | 1.6[1] | N/A |
Note: Experimental data for this compound is limited. The data presented for related compounds can be used as a guide for estimating its properties.
References
- 1. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ブロモ-5-フルオロピリジン | 3-Bromo-5-fluoropyridine | 407-20-5 | 東京化成工業株式会社 [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-4-fluoropyridine 97 116922-60-2 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-bromo-4-ethyl-5-fluoropyridine
Welcome to the technical support center for the synthesis of 3-bromo-4-ethyl-5-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized pyridine intermediate. As a key building block in medicinal chemistry, precise control over its synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying chemical mechanism, and a step-by-step protocol for resolution.
Question 1: "My direct bromination of 4-ethyl-5-fluoropyridine is giving me a mixture of regioisomers with low conversion. How can I improve the selectivity for the 3-position?"
Root Cause Analysis: Direct electrophilic bromination of a pyridine ring is often challenging. The pyridine nitrogen is a strong deactivating group, making the ring less reactive than benzene. Furthermore, the combined electronic effects of the C4-ethyl (weakly activating, ortho-, para-directing) and C5-fluoro (deactivating, ortho-, para-directing) substituents, along with the deactivating nitrogen, create a complex regiochemical puzzle. The desired C3 position is sterically hindered and electronically not the most favored site for electrophilic attack, leading to a mixture of products, including 2-bromo and other isomers, and a significant amount of unreacted starting material.
Mechanistic Insight: The fluorine at C5 is a deactivating group due to its inductive effect but directs ortho- and para- to itself (C4 and C2/C6). The ethyl group at C4 is weakly activating and also directs ortho- and para- (C3/C5 and C2/C6). The pyridine nitrogen strongly deactivates all positions, especially the alpha (C2/C6) and gamma (C4) positions. The desired C3 position is ortho to both the ethyl and fluoro groups, but electrophilic substitution at this position is often kinetically slow.
Step-by-Step Troubleshooting Protocol:
-
Switch to a Directed Lithiation Strategy: Instead of direct bromination, a more reliable method is directed ortho-metalation (DoM). This strategy uses a directing group to deliver a strong base (like n-butyllithium or LDA) to a specific adjacent position, followed by quenching with an electrophilic bromine source.
-
Experimental Protocol for Directed ortho-Metalation:
-
Pre-Reaction Setup: Ensure all glassware is flame-dried or oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous.[1]
-
Reaction: i. Dissolve your starting material, 4-ethyl-5-fluoropyridine, in anhydrous THF (tetrahydrofuran) in a Schlenk flask. ii. Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions. iii. Slowly add a solution of Lithium Diisopropylamide (LDA) (typically 1.1 equivalents) dropwise while maintaining the temperature at -78 °C. The fluorine atom can act as a directing group, favoring deprotonation at the adjacent C4 or C6 positions. However, the C4 position is blocked by the ethyl group, making lithiation at C6 a possibility. For C3 lithiation, a different precursor may be needed. A more robust approach might involve a halogen-dance reaction from a different starting material. iv. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. v. In a separate flask, prepare a solution of the bromine source, such as 1,2-dibromotetrachloroethane or N-bromosuccinimide (NBS), in anhydrous THF. vi. Slowly add the bromine source solution to the lithiated pyridine solution at -78 °C. vii. After the addition is complete, allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature.
-
Work-up & Purification: i. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). ii. Extract the product with an organic solvent like ethyl acetate or dichloromethane. iii. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. iv. Purify the crude product by column chromatography on silica gel.
-
Data Summary: Comparison of Bromination Strategies
| Strategy | Typical Reagents | Temperature | Common Side Products | Selectivity |
| Direct Bromination | Br₂ / Acetic Acid | Room Temp to 80 °C | 2-bromo isomer, dibrominated products | Low to Moderate |
| Directed Lithiation | LDA, then NBS | -78 °C | Unreacted starting material, other lithiated isomers | High |
Question 2: "I'm attempting a halogen-lithium exchange on a dihalopyridine precursor, but I'm getting a scrambled mixture of products. What is causing this 'halogen dance'?"
Root Cause Analysis: When using organolithium reagents like n-BuLi with dihalopyridines, a phenomenon known as "halogen dance" can occur.[2] This is an isomerization process where the initial organolithium intermediate rearranges to a more thermodynamically stable lithiated species before it can be trapped by the electrophile. This is particularly common in systems where the initial lithiation site is not the most acidic or stable position on the ring.
Mechanistic Insight: The halogen dance typically proceeds through a series of deprotonation and reprotonation steps, or via aryne intermediates, effectively moving the halogen and the lithium atom to different positions on the pyridine ring. The stability of the lithiated intermediate is key; lithiation is often most stable at the position with the most acidic proton, which is typically ortho to a directing group or a nitrogen atom.
Workflow to Diagnose and Solve Halogen Dance
Caption: Troubleshooting workflow for halogen dance side reactions.
Preventative Measures:
-
Lower Reaction Temperature: Performing the reaction at temperatures below -78 °C (e.g., -100 °C in a liquid N₂/diethyl ether bath) can significantly slow down the rate of the halogen dance.[3]
-
Use a Different Base: Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base that often favors kinetic deprotonation over halogen-lithium exchange, potentially avoiding the initiation of the halogen dance.[4]
-
Solvent Choice: The choice of solvent can influence the stability of the organolithium intermediate. Less polar solvents like diethyl ether may suppress the rearrangement compared to THF.[4]
-
Rapid Trapping: Minimize the time between the formation of the lithiated intermediate and the addition of the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several plausible synthetic strategies, each with its own advantages and challenges:
-
Directed ortho-Metalation (DoM) and Bromination: Starting from a suitable precursor like 4-ethyl-5-fluoropyridine, this method uses a strong base to deprotonate a specific position, followed by quenching with a bromine source. It offers high regioselectivity but requires stringent anhydrous and low-temperature conditions.
-
Sandmeyer Reaction: This classic route involves the diazotization of an amino group, followed by substitution with bromide. A potential precursor would be 3-amino-4-ethyl-5-fluoropyridine. This multi-step process can be robust and scalable.[5][6][7]
-
Nucleophilic Aromatic Substitution (SₙAr): Starting with a pyridine ring bearing a good leaving group (like a nitro group) activated by the ring nitrogen, one could introduce the fluoride or ethyl group. For example, fluorination of 3-bromo-4-ethyl-5-nitropyridine could be a possibility, though SₙAr reactions on pyridines can sometimes lead to unexpected products.[8]
Q2: How do the substituents (ethyl, fluoro) and the pyridine nitrogen influence the choice of synthetic strategy?
The electronic and steric properties of the substituents are critical:
-
Pyridine Nitrogen: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution, making harsh conditions necessary for reactions like direct bromination. However, it activates the C2, C4, and C6 positions for nucleophilic attack and stabilizes organolithium intermediates at the C2 and C6 positions.
-
Fluoro Group (C5): The fluorine atom is strongly electron-withdrawing via the inductive effect but is a weak resonance donor. It deactivates the ring but directs incoming electrophiles to the ortho and para positions (C4 and C6). It can also serve as a directing group for metalation.
-
Ethyl Group (C4): This is a weak electron-donating group that activates the ring and directs electrophiles to the ortho and para positions (C3, C5, and the already substituted C2/C6).
This interplay means a simple one-pot reaction is unlikely. A multi-step, directed synthesis like DoM or a Sandmeyer reaction is required to overcome the conflicting directing effects and achieve the desired substitution pattern.
Q3: What analytical techniques are essential for monitoring this synthesis and characterizing the products?
A multi-faceted analytical approach is crucial for both reaction monitoring and final product validation.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reaction completion by comparing the spot of the reaction mixture to that of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the presence of volatile starting materials, intermediates, products, and byproducts, giving a clear picture of the reaction's progress and purity.
-
-
Product Characterization & Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive technique for structural elucidation. ¹⁹F NMR is particularly important to confirm the fluorine's position, while ¹H and ¹³C NMR will confirm the overall substitution pattern and structure.[9]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product by providing a highly accurate mass measurement.[9]
-
Synthetic Pathway and Potential Side Reaction
Caption: Hypothetical pathway for synthesis and a potential isomeric side product.
References
- 1. acs.org [acs.org]
- 2. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-4-ethyl-5-fluoropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the cross-coupling of 3-bromo-4-ethyl-5-fluoropyridine. This substrate presents unique challenges due to a combination of steric hindrance, electron-deficient character, and the potential for catalyst inhibition. This document is designed to help you navigate these challenges and achieve successful, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: How do the substituents on this compound influence catalyst selection?
The structure of this compound presents three key challenges that directly inform catalyst system selection:
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, acting as an inhibitory ligand and poisoning the catalyst.[1][2] This is a primary cause of low reactivity in halopyridine cross-couplings. The solution is to use sterically bulky ligands that shield the palladium center, preventing coordination of the pyridine nitrogen.
-
Electron-Deficient Ring: The fluorine atom at the 5-position is strongly electron-withdrawing, making the pyridine ring electron-deficient. This generally facilitates the oxidative addition step (often the rate-determining step) of the catalytic cycle.[3] However, it also makes the C-Br bond stronger compared to more electron-rich systems.
-
Steric Hindrance: The ethyl group at the 4-position, while not directly adjacent to the bromine, contributes to the overall steric bulk around the reaction center. This necessitates the use of ligands that are not only electron-rich to promote oxidative addition but also sufficiently bulky to create an active, monoligated Pd(0) species and facilitate reductive elimination.
Q2: What are the best general classes of palladium catalysts and ligands for this substrate?
For challenging heteroaryl halides like this, modern dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard.[4] These ligands are both sterically demanding and electron-rich, which addresses the key challenges:
-
Steric Bulk: Ligands like SPhos, XPhos, and RuPhos provide a large steric footprint that prevents catalyst inhibition by the pyridine nitrogen and promotes the formation of the active catalytic species.[1]
-
Electron-Richness: The electron-donating nature of these ligands accelerates the rate of oxidative addition of the C-Br bond to the Pd(0) center, which is crucial for activating the substrate.[3][5]
Palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃ because they provide a more reliable and rapid generation of the active Pd(0) catalyst.
Q3: Which cross-coupling reaction should I choose for my desired transformation?
-
For C-C Bond Formation (Biaryls): The Suzuki-Miyaura coupling is the most common and versatile choice, offering a wide range of commercially available boronic acids and esters with high functional group tolerance.[6][7]
-
For C-N Bond Formation (Aryl Amines): The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines.[8][9] Careful selection of the base is critical to avoid side reactions with sensitive functional groups.[2]
-
For C-C (Alkynyl) Bond Formation: The Sonogashira coupling is used to couple terminal alkynes.[10][11] This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[12][13]
Troubleshooting Guide
Problem: Low or No Yield
Q: My Suzuki-Miyaura coupling is giving a low yield. What are the likely causes and solutions?
Low yields in Suzuki couplings with this substrate often stem from catalyst inhibition or instability of the boronic acid.
-
Catalyst Inhibition: The pyridine nitrogen is likely coordinating to the palladium center.
-
Inefficient Transmetalation/Protodeboronation: The boronic acid may be degrading, especially if the reaction requires high temperatures or long reaction times. This is a common side reaction where the C-B bond is cleaved.[14]
-
Solution: Use a more stable boron reagent like a boronic acid pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[14] Additionally, ensure your solvent is rigorously degassed and anhydrous, as water can promote protodeboronation. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also help drive the reaction to completion.[14]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.
Q: My Buchwald-Hartwig amination is not proceeding. How can I troubleshoot it?
Failure in Buchwald-Hartwig aminations of halopyridines is almost always related to the catalyst system or base.
-
Catalyst Poisoning: As with the Suzuki reaction, the pyridine nitrogen is a likely culprit.[2][3]
-
Solution: Employ a highly hindered ligand. For C-N coupling, XPhos or RuPhos are excellent starting points. Using a pre-catalyst like XPhos-Pd-G3 can ensure efficient generation of the active catalyst.
-
-
Incorrect Base Selection: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes degradation of your substrate or product.
-
Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen, especially at elevated temperatures.
Q: I'm seeing no product in my Sonogashira coupling. What should I check first?
-
Catalyst System: The standard Pd/Cu system is a good starting point.
-
Base and Solvent: An amine base is typically used, which also serves as the solvent in some cases.
Problem: Side Product Formation
Q: I'm observing significant homocoupling of my boronic acid/alkyne. How can I prevent this?
Homocoupling (Glaser coupling for alkynes) is typically caused by the presence of oxygen.[14]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. For Sonogashira reactions, using a copper-free protocol can also suppress this side reaction.[13]
Q: Protodebromination (loss of the bromine) is a major side reaction. What conditions favor this, and how can I avoid it?
Protodebromination occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can happen if the catalytic cycle is disrupted after oxidative addition.
-
Solution: This often points to a slow transmetalation step. Increase the concentration of the coupling partner or switch to a more active form (e.g., boronic ester instead of acid). Using a more electron-rich ligand can sometimes accelerate the desired catalytic turnover relative to the decomposition pathway.
Problem: Catalyst Decomposition
Q: My reaction mixture turns black immediately, and the reaction stalls. What does this indicate?
The formation of black precipitate is often palladium black, which results from catalyst decomposition. This means the Pd(0) species is not being stabilized effectively by the ligand.
-
Solution:
-
Increase Ligand Ratio: Ensure you have an adequate ligand-to-palladium ratio (typically 1.2:1 to 2:1).
-
Switch to a More Robust Ligand: Buchwald-type biarylphosphine ligands are more effective at stabilizing the palladium center than simple phosphines like PPh₃.[4]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.
-
Recommended Catalyst Systems
The following tables provide starting points for catalyst system selection for various cross-coupling reactions with this compound. Optimization may be required based on the specific coupling partner.
| Reaction Type | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or XPhos-Pd-G3 | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ or RuPhos-Pd-G3 | RuPhos or XPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ or P(t-Bu)₃ | Et₃N or DIPA | THF or DMF | 25-65 |
Visual Guides
Catalyst Selection Workflow
Caption: Decision workflow for selecting the appropriate cross-coupling reaction.
Generalized Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be toxic and/or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.3 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.045 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask, magnetic stirrer, condenser, and inert gas line (Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
XPhos-Pd-G3 pre-catalyst (0.02 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Oven-dried vial with a screw cap and PTFE septum, magnetic stirrer, and inert gas line (Argon)
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the XPhos-Pd-G3 pre-catalyst and NaOt-Bu to an oven-dried vial containing a stir bar. Add this compound and the secondary amine. Finally, add the anhydrous, degassed toluene.
-
Sealing and Heating: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thalesnano.com [thalesnano.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-bromo-4-ethyl-5-fluoropyridine
This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of 3-bromo-4-ethyl-5-fluoropyridine. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The methodologies and principles discussed are grounded in established chemical practices for heterocyclic compounds.
Section 1: Initial Purity Assessment & Impurity Profile (FAQs)
A successful purification strategy begins with a thorough understanding of the starting material's purity and the likely identity of contaminants.
Q1: What are the primary analytical methods to assess the purity of this compound?
A: A multi-technique approach is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, providing quantitative data on the percentage of the main component versus impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is a good starting point.[1]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for identifying volatile impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹H NMR can help quantify impurities if their signals are resolved from the product's signals. ¹⁹F NMR is particularly sensitive and can detect fluorine-containing impurities that may not be visible by other methods.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities, providing clues to their structure.
Q2: What are the common impurities I should expect?
A: Impurities are typically byproducts of the synthetic route. While the specific synthesis for this compound can vary, common impurities in the synthesis of substituted pyridines may include:
-
Starting Materials: Unreacted precursors, such as a nitropyridine or aminopyridine derivative, are common. For instance, if the synthesis involves fluorination of a nitropyridine precursor like 3-bromo-4-nitropyridine, this could be a potential impurity.[4][5]
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or other substitution reactions can lead to isomeric impurities (e.g., 2-bromo-4-ethyl-5-fluoropyridine).
-
Hydrolysis Products: If the reaction is performed under aqueous conditions or exposed to moisture, hydrolysis of functional groups can occur.
-
Solvent Adducts: Residual high-boiling solvents (like DMF or DMSO) or byproducts formed from their reaction with reagents.
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound, organized by technique.
A. Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[6][7]
Q: My compound has oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility at the elevated temperature is so high that it separates as a liquid phase upon cooling, rather than crystallizing. This is a common problem when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
Causality & Solution:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling encourages oiling.[7]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture and reheat until everything dissolves, then attempt to cool slowly again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[7]
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution to initiate crystallization.[7]
-
-
Change Solvent System: The chosen solvent may be inappropriate. Try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Q: My recovery is very low after recrystallization. How can I improve it?
A: Low recovery typically means too much of your product remained dissolved in the mother liquor.
Causality & Solution:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute upon cooling.[7]
-
Ensure Complete Cooling: Make sure the flask has been thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the leftover solvent after filtration) by about half its volume and cool it again. This will often yield a second crop of crystals, which should be analyzed separately for purity before combining with the first crop.
B. Column Chromatography
Column chromatography is often necessary for removing impurities with similar polarity to the product. Pyridine derivatives, however, can be challenging.[8]
Q: I'm seeing significant peak tailing on my column. Why, and how can I fix it?
A: Peak tailing with basic compounds like pyridines on silica gel is a classic problem. The basic nitrogen atom of the pyridine ring interacts strongly and non-ideally with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, uneven elution of the compound, causing the peak to "tail".[9]
Causality & Solution:
-
Add a Competing Base: The most common solution is to add a small amount of a volatile base, like triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1% by volume). This additive will preferentially bind to the acidic silanol sites, effectively masking them from your product and allowing it to elute symmetrically.[9]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
-
Check for Overloading: Injecting too much material can saturate the column and cause tailing. Perform a loading study with a smaller amount to see if peak shape improves.[9]
Q: How do I choose the right solvent system for purifying this compound on silica?
A: The goal is to find a solvent system where the product has a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, which generally translates to good separation on a column.
Step-by-Step Protocol: Solvent System Selection
-
Start with a Non-Polar/Polar Mixture: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Run TLC Plates: Spot your crude material on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Analyze the Rf:
-
If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
Fine-Tune for Separation: Once you find a system that gives your product an Rf in the desired range, check if it separates the product from the impurities. If not, try changing the polar solvent (e.g., to diethyl ether or dichloromethane) to alter the selectivity.
-
Add Base if Needed: As mentioned above, if you see streaking or tailing on the TLC plate, add ~0.5% triethylamine to your chosen solvent system and re-run the plate.
C. Distillation
Q: Is distillation a suitable purification method?
A: Distillation is effective for separating compounds with significantly different boiling points.[10] It is most useful for removing non-volatile impurities (like salts or baseline material from a column) or highly volatile impurities (like residual solvents). Given that this compound is likely a liquid or low-melting solid at room temperature, vacuum distillation could be a viable final polishing step. However, its effectiveness depends on the boiling points of the specific impurities present.
Q: My compound is darkening and decomposing during distillation. How can I prevent this?
A: Thermal decomposition is a risk, especially for functionalized heterocyclic compounds.
Causality & Solution:
-
Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, allowing the compound to distill at a lower, less destructive temperature.
-
Minimize Residence Time: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon before heating to prevent oxidation.[11]
-
Add a Stabilizer: In some cases, adding a non-volatile radical scavenger or a small amount of a non-nucleophilic base like potassium carbonate can prevent decomposition, though this should be tested on a small scale first.
Section 3: Protocols & Data Summary
Experimental Protocol: Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen non-polar solvent (e.g., hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your column. Open the stopcock to drain some solvent, and tap the column gently to ensure the silica packs down into a stable, uniform bed without any air bubbles.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a component of it). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").
-
Elution: Carefully add the eluent to the top of the column and begin elution. Maintain a constant head of solvent above the silica bed at all times.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary: Recommended Purification Parameters
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Ideal Use Case | Final purification; removal of minor impurities. | Primary purification; separation of similarly polar compounds. | Removal of non-volatile or highly volatile impurities. |
| Key Variable | Solvent Choice | Eluent Composition & Stationary Phase | Pressure (Vacuum Level) |
| Starting Point | Test solvents like isopropanol, ethanol/water, hexanes/ethyl acetate. | Silica gel; Hexanes/Ethyl Acetate gradient + 0.5% TEA. | Start at ~1-5 mmHg and gently increase temperature. |
| Common Pitfalls | Oiling out; low recovery. | Peak tailing; poor separation. | Thermal decomposition. |
Section 4: Visualization of Workflows
General Purification Strategy
The following diagram outlines a typical workflow for purifying a synthesized intermediate like this compound.
Caption: A general workflow for the purification and analysis of a target compound.
Troubleshooting Peak Tailing in Chromatography
This decision tree provides a logical approach to solving peak tailing for pyridine compounds.
Caption: A decision tree for troubleshooting peak tailing in pyridine chromatography.
References
- 1. helixchrom.com [helixchrom.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. osha.gov [osha.gov]
- 4. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of 3-bromo-4-ethyl-5-fluoropyridine
Welcome to the technical support center for 3-bromo-4-ethyl-5-fluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments with this versatile building block. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your reactions and the reliability of your results.
Troubleshooting Guide
This section addresses specific problems you might encounter when using this compound in various chemical transformations. Each issue is presented in a question-and-answer format, delving into the root causes and offering step-by-step protocols for resolution.
Issue 1: Low Yield and Presence of Debrominated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. My reaction yield is consistently low, and I observe a significant amount of a byproduct that appears to be 4-ethyl-3-fluoropyridine. What is causing this, and how can I mitigate it?
Answer:
The observation of a debrominated byproduct, 4-ethyl-3-fluoropyridine, points towards a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation .[1][2] This occurs when the bromo group is replaced by a hydrogen atom. The mechanism can be complex, but it is often facilitated by the palladium catalyst in the presence of a hydrogen source. In many cases, the solvent, amine, or even trace water can act as the hydrogen donor.
Several factors can favor hydrodehalogenation over the desired cross-coupling:
-
Reaction Temperature: Higher temperatures can promote the hydrodehalogenation pathway.[3]
-
Base: The choice and strength of the base can influence the reaction outcome. While a base is necessary for the catalytic cycle of the Suzuki reaction, some bases can promote side reactions.[4][5]
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in stabilizing the catalytic species and promoting the desired reductive elimination step to form the C-C bond.[2][3] An inappropriate ligand may lead to a less efficient catalytic cycle, allowing more time for side reactions to occur.
-
Purity of Reagents: Impurities in your reagents or solvents can interfere with the catalytic cycle and promote unwanted side reactions.
-
Optimize Reaction Temperature:
-
Begin by running the reaction at a lower temperature (e.g., 60-70 °C) and gradually increase it if the reaction is too slow. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors product formation over the debrominated byproduct.
-
-
Screen Different Bases:
-
If you are using a strong base like sodium t-butoxide, consider switching to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[6]
-
-
Select an Appropriate Ligand:
-
Ensure Anhydrous and Degassed Conditions:
Issue 2: Unexpected Formation of a Dimeric Pyridyl-Pyridone Species in Aqueous or Acidic Media
Question: I attempted to perform a reaction with this compound in a protic solvent containing a mild acid. Upon workup, I isolated an unexpected, highly polar compound. What could this be?
Answer:
Fluoropyridines, particularly those with a fluorine atom at the 4-position, are known to be unstable in acidic conditions.[7][8] The compound you likely isolated is a N-(pyridyl)-pyridone derivative. This occurs through an acid-catalyzed process where one molecule of the fluoropyridine is hydrolyzed to the corresponding pyridone, which then acts as a nucleophile and attacks a second molecule of the fluoropyridine.
The electron-withdrawing nature of the fluorine atom makes the carbon at the 5-position susceptible to nucleophilic aromatic substitution. The pyridine nitrogen can be protonated under acidic conditions, further activating the ring towards nucleophilic attack.
-
Avoid Acidic Conditions: Whenever possible, use neutral or basic reaction conditions when working with this compound.
-
Use Anhydrous Solvents: If the presence of water is not essential for your reaction, use anhydrous solvents to minimize the risk of hydrolysis.
-
Careful pH Control During Workup: During aqueous workup, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute solution and minimize the contact time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator at 2-8 °C is ideal. The compound can be sensitive to moisture and light, so protection from these elements is crucial to prevent degradation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: Is this compound thermally stable?
Q3: Can I expect any issues with "halogen dance" rearrangements with this compound?
A3: A "halogen dance" is a base-induced isomerization where a halogen atom migrates to an adjacent deprotonated position on an aromatic ring. This has been observed for dihalopyridines, especially under strongly basic conditions with reagents like lithium diisopropylamide (LDA) at low temperatures.[11] While less common under typical cross-coupling conditions with milder bases, it is a potential side reaction to be aware of if you are using very strong bases.
Q4: How does the fluorine substituent affect the reactivity of the bromine in nucleophilic aromatic substitution?
A4: The fluorine atom is a strongly electron-withdrawing group. Its presence on the pyridine ring will generally decrease the electron density of the ring system. This can make the carbon atom attached to the bromine more electrophilic and potentially more susceptible to nucleophilic attack. However, in the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the ring primarily influences the oxidative addition step.[5][12]
Data Summary
| Parameter | Recommendation | Rationale |
| Storage | 2-8 °C, dry, dark, under inert gas | Prevents hydrolysis and potential photodegradation. |
| Handling | Avoid strong acids and excess water | Fluoropyridines can be unstable in acidic media.[7][8] |
| Cross-Coupling | Use milder bases (e.g., K₂CO₃, K₃PO₄) | Minimizes hydrodehalogenation and other base-induced side reactions.[6] |
| Temperature | Use the lowest effective temperature | Reduces the rate of side reactions like hydrodehalogenation.[3] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (e.g., SPhos, 6 mol%).
-
Add degassed 1,4-dioxane and water (10:1 ratio) via syringe.
-
Heat the reaction mixture to 70-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Diagrams
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing debromination of 3-bromo-4-ethyl-5-fluoropyridine
Technical Support Center: 3-Bromo-4-ethyl-5-fluoropyridine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The primary focus of this guide is to address a critical and frequently encountered challenge: unwanted debromination during synthetic transformations. Here, we provide in-depth, mechanistically grounded troubleshooting guides and protocols to help you maintain the integrity of the C-Br bond and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 4-ethyl-5-fluoropyridine. This reaction consumes your starting material, lowers the yield of the desired product, and introduces a significant purification challenge. The pyridine ring's electronic nature, influenced by the nitrogen heteroatom and the fluorine substituent, can make the C-Br bond susceptible to cleavage under various conditions, particularly reductive or certain metal-catalyzed reactions.[1]
Q2: In which common reactions is debromination of this substrate most prevalent?
A2: Debromination is most frequently observed during:
-
Metal-Halogen Exchange: Reactions involving strong bases or organometallic reagents like Grignard reagents or organolithiums can lead to debromination if not carefully controlled.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: In Suzuki, Buchwald-Hartwig, Sonogashira, and similar couplings, debromination (often called protodebromination) can occur as a competitive pathway to the desired coupling. This is often mediated by palladium-hydride species that can form in the catalytic cycle.[2]
-
Reductive Conditions: The use of reducing agents, including certain hydrogenation catalysts or hydride sources, can readily cleave the C-Br bond.[3]
Q3: How can I quickly detect if debromination is occurring in my reaction?
A3: The most reliable methods for detecting the debrominated byproduct (4-ethyl-5-fluoropyridine) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the byproduct from the starting material and product, and the mass spectrometer will show a characteristic loss of the bromine isotope pattern (m/z 79 and 81) and a corresponding increase in the mass of a proton. 1H NMR spectroscopy can also be used, where new aromatic signals corresponding to the proton that replaced the bromine will appear.
Q4: Can the choice of solvent or base significantly impact the rate of debromination?
A4: Absolutely. Solvents that can act as a proton or hydride source (like alcohols in the presence of a base) can exacerbate debromination. Similarly, the choice of base is critical. Stronger bases, particularly alkoxides, are more likely to generate the reactive intermediates that lead to debromination compared to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
Troubleshooting Guide: Scenarios & Solutions
This section provides detailed solutions to specific experimental problems involving unwanted debromination.
Scenario 1: Debromination during Grignard Formation or Metal-Halogen Exchange
Symptoms:
-
Low yield of the desired Grignard reagent or lithiated species.
-
Significant amounts of 4-ethyl-5-fluoropyridine detected in the crude reaction mixture after workup.[4]
-
Inconsistent reaction outcomes.
Root Cause Analysis: The carbon-magnesium bond in a Grignard reagent is highly basic.[5] If any proton sources (such as water or alcohols) are present, the Grignard reagent will be quenched, leading to the debrominated starting material. Furthermore, the formation of Grignard reagents can sometimes be sluggish, and side reactions can occur. For lithiation, organolithium reagents are exceptionally strong bases and can be difficult to handle, increasing the risk of side reactions if conditions are not strictly controlled.
Solutions & Optimized Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent or from a commercial solvent purification system.
-
Magnesium Activation: The passivating layer of magnesium oxide on magnesium turnings can inhibit the reaction.[5] Activate the magnesium in situ using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[5]
-
Controlled Temperature: Initiate the Grignard formation at a slightly elevated temperature (gentle warming), but once initiated, maintain a controlled temperature to prevent runaway reactions or side product formation. For metal-halogen exchange with organolithiums, maintain a very low temperature (typically -78 °C) to prevent decomposition and side reactions.
-
Alternative: Halogen-Metal Exchange: Instead of direct insertion of magnesium, consider a halogen-metal exchange reaction, which can sometimes provide better control.[5]
This protocol uses a highly active and soluble Turbo Grignard reagent to achieve efficient and clean Br-Mg exchange at low temperatures.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF (1.1 equiv)
-
Anhydrous THF
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Add the i-PrMgCl·LiCl solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Stir the reaction mixture at -15 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot and analyzing by GC-MS.
-
The resulting Grignard reagent is now ready for reaction with an electrophile at low temperature.
-
Scenario 2: Protodebromination in Palladium-Catalyzed Cross-Coupling
Symptoms:
-
Formation of the desired coupled product is observed, but a significant amount of 4-ethyl-5-fluoropyridine is also present.
-
The boronic acid or other coupling partner is consumed faster than the aryl bromide.
Root Cause Analysis: Protodebromination in cross-coupling reactions is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can react with the starting aryl bromide in a reductive process, cleaving the C-Br bond and replacing it with a C-H bond. The Pd-H species can arise from various sources, including the base, solvent, or impurities. Pyridine-containing substrates can sometimes be challenging due to coordination with the palladium center, which can alter the catalyst's reactivity and promote side reactions.[6]
Solutions & Optimized Protocol:
Caption: Troubleshooting flowchart for cross-coupling debromination.
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Rationale for Change |
| Base | NaOtBu | K₃PO₄ | K₃PO₄ is a milder, non-nucleophilic base, less prone to generating Pd-H species.[2] |
| Ligand | PPh₃ | SPhos | SPhos is a bulky, electron-rich Buchwald ligand that promotes rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.[6] |
| Solvent | Toluene / H₂O | 1,4-Dioxane / H₂O | Dioxane is often a superior solvent for Suzuki couplings involving heteroaromatic substrates. |
| Temperature | 110 °C | 80-90 °C | Lowering the temperature can disfavor the debromination side reaction, which may have a higher activation energy.[2] |
This protocol is designed to minimize protodebromination by using a modern catalyst system and carefully selected conditions.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Mechanistic Insight: The Debromination Pathway
Understanding the mechanism of debromination is key to preventing it. In palladium-catalyzed reactions, the undesired pathway typically branches off the main catalytic cycle.
Caption: Competing catalytic cycles in a Suzuki reaction.
The desired pathway (green) involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond. The undesired pathway (red) occurs when a Pd-H species intercepts the Ar-Pd(II)-Br intermediate, leading to the formation of the debrominated Ar-H byproduct. Our strategies aim to accelerate the desired cycle, thereby minimizing the opportunity for the undesired pathway to occur.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-bromo-4-ethyl-5-fluoropyridine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3-bromo-4-ethyl-5-fluoropyridine. The unique electronic and physicochemical properties of this halogenated pyridine derivative necessitate specific considerations during reaction work-up to ensure optimal product recovery and purity. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting logic.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is complete, but I'm struggling to remove the unreacted this compound starting material. What is the most effective method?
Answer: The most reliable method leverages the basicity of the pyridine nitrogen atom. By performing an acidic aqueous wash, you can convert the neutral, organic-soluble pyridine into its corresponding pyridinium salt, which is highly soluble in the aqueous phase.[1][2][3]
Causality: The lone pair of electrons on the pyridine nitrogen readily accepts a proton from an acid (like HCl). The resulting positive charge on the pyridinium ion makes it a salt, dramatically increasing its polarity and water solubility. Your desired product, assuming it is not also basic, will remain in the organic layer. The fluorine and bromine substituents on the ring have an electron-withdrawing inductive effect, which slightly reduces the basicity of the pyridine nitrogen compared to pyridine itself, but it remains sufficiently basic for this extraction to be highly effective.[4][5]
Recommended Protocol:
-
Dilute your reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a dilute acid solution, such as 1 M hydrochloric acid (HCl).
-
To confirm removal, spot the organic layer on a TLC plate against a standard of the starting material before and after the washes.
-
Follow up with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and then a final wash with brine to reduce the amount of dissolved water in the organic layer.
Q2: I performed an acidic wash, but my product recovery is very low. I suspect it's in the aqueous layer. Why would this happen and how can I get it back?
Answer: This is a classic work-up challenge that occurs if your desired product also contains a basic functional group, most commonly a nitrogen atom (e.g., an amine, or another heterocyclic ring). The acidic wash protonates both your starting material and your product, pulling them both into the aqueous layer.
Troubleshooting Steps:
-
Confirm the Loss: Take a small sample of the combined acidic aqueous layers. Basify it with 1 M NaOH until the pH is >10 (check with pH paper). If your product is present, it will likely precipitate out or create an oily layer. You can extract this basified aqueous layer with an organic solvent (e.g., ethyl acetate) and run a TLC to confirm the presence of your product.
-
Product Recovery: Combine all your acidic aqueous washes. Slowly add a base (e.g., 1 M or 2 M NaOH, or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). This deprotonates the pyridinium salt, returning it to its neutral, organic-soluble form.[1]
-
Re-extract: Thoroughly extract the now-basic aqueous layer multiple times (3-4x) with a suitable organic solvent.
-
Combine & Process: Combine these new organic extracts, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Q3: During the liquid-liquid extraction, a persistent emulsion has formed. How can I break it?
Answer: Emulsion formation is common when working with complex reaction mixtures containing salts, polar solvents, and finely dispersed solids. The goal is to disrupt the stable interface between the organic and aqueous layers.
Solutions, from simplest to most effective:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some toluene can sometimes help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: I ran a Suzuki or Buchwald-Hartwig coupling. How do I remove the residual palladium catalyst and phosphine ligand/oxide byproducts?
Answer: Palladium-catalyzed cross-coupling reactions are common with substrates like this compound.[6][7][8] Removing the catalyst and ligand byproducts is crucial for purity.
Work-up Strategy:
-
Initial Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a plug of Celite® to remove the bulk of the heterogeneous catalyst and inorganic salts.
-
Aqueous Washes:
-
For Ligand Byproducts: Triphenylphosphine oxide, a common byproduct, has some polarity and can often be partially removed with repeated water or brine washes.
-
For Palladium: While most palladium will be removed by the Celite filtration, specific aqueous washes can help. Washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) can sometimes help complex residual metals.
-
-
Specialized Techniques:
-
Thiol Scavengers: For stubborn palladium residues, consider stirring the crude product in an organic solvent with a silica-bound thiol scavenger for a few hours, followed by filtration.
-
Activated Carbon: Stirring the crude product solution with a small amount of activated carbon can adsorb palladium, but be aware that it may also adsorb your product, so use it judiciously and monitor by TLC.
-
-
Chromatography: Ultimately, column chromatography is the most effective method for separating your product from catalyst and ligand residues, which are often highly polar.
Q5: Are there any stability concerns with this compound or its derivatives during work-up, particularly with acid or base?
Answer: Yes, there are potential stability issues to be aware of.
-
Acid Sensitivity of Fluoropyridines: Some fluoropyridines can be unstable in acidic media, potentially leading to hydrolysis where the fluorine is displaced.[9] While this is more pronounced for 4-fluoropyridines, it is a possibility to consider. Therefore, use the minimum necessary concentration and volume of acid for extractions and avoid prolonged contact times.
-
Hydrolysis of the C-Br Bond: While generally robust, carbon-bromine bonds on electron-deficient rings can be susceptible to nucleophilic substitution or hydrolysis under harsh basic conditions, especially with heating.[10][11] Standard aqueous work-ups at room temperature with bases like NaHCO₃ or K₂CO₃ are generally safe. Avoid using strong bases like NaOH for extended periods unless you have confirmed your product is stable.
Physicochemical Data for Work-up Design
The following table provides estimated data to guide the design of your extraction and purification strategy. Exact values for this specific molecule may not be published, so these are derived from related structures and an understanding of substituent effects.
| Property | Estimated Value / Characteristic | Implication for Work-up |
| Appearance | Colorless to light yellow liquid or low-melting solid | Standard handling procedures apply. |
| Basicity (pKa of conjugate acid) | ~1.5 - 2.5 | Less basic than pyridine (~5.2) due to the electron-withdrawing F and Br atoms[4], but still sufficiently basic to be protonated and extracted by 1 M HCl (pH=0). |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, THF, Toluene). Sparingly soluble in water. | Suitable for standard liquid-liquid extraction. The pyridinium salt form is soluble in water. |
| Safety | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[12][13][14] | Always handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.[15][16] |
Visual Workflow Guides
Diagram 1: General Work-up Decision Workflow
This diagram outlines the decision-making process for a standard acid-base extraction to separate a neutral product from the basic starting material.
Caption: Decision workflow for isolating a neutral product.
Diagram 2: Troubleshooting Low Recovery After Extraction
Use this guide if you suspect your product has been lost during the work-up procedure.
Caption: Troubleshooting guide for low product recovery.
Detailed Experimental Protocols
Protocol 1: Standard Work-up for a Neutral Product
This protocol is designed to remove the basic this compound starting material from a neutral, non-basic desired product.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., saturated NH₄Cl or water).
-
Dilution: Dilute the mixture with a volume of ethyl acetate (EtOAc) or dichloromethane (DCM) that is at least 2-3 times the initial reaction volume.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Acidic Extraction: Add a volume of 1 M HCl solution equivalent to about 20-30% of the organic layer volume. Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically to release any pressure. Allow the layers to separate. Drain and collect the lower aqueous layer. Repeat this wash one more time.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas may be evolved.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for at least 15 minutes.
-
Isolation: Filter the organic solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified.
Protocol 2: Recovery of a Basic Product from Aqueous Layers
Use this protocol if you have determined that your basic product has been extracted into the acidic aqueous wash along with the starting material.
-
Combine: Combine all the acidic aqueous layers from the initial work-up in a large beaker or flask with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath to dissipate any heat generated during neutralization.
-
Basification: While stirring, slowly add 1 M or 2 M NaOH solution dropwise. Monitor the pH using pH paper or a pH meter. Continue adding base until the pH of the solution is stable at >10.
-
Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract with a suitable organic solvent (e.g., EtOAc or DCM) three to four times, using a volume of solvent equivalent to ~30% of the aqueous volume for each extraction.
-
Combine & Dry: Combine all the organic extracts. Wash once with brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover your crude basic product. Further purification will be required to separate it from the now-recovered starting material.
References
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 3-bromo-4-ethyl-5-fluoropyridine
This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of novel chemical entities, centered on the case study of 3-bromo-4-ethyl-5-fluoropyridine. As a substituted pyridine, this molecule represents a class of compounds of significant interest in pharmaceutical and materials science research, where unambiguous determination of the three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection.
We will first explore the "gold standard" technique of single-crystal X-ray diffraction (SCXRD), detailing the causality behind each experimental step from crystal growth to structure validation. Subsequently, we will objectively compare the insights gained from SCXRD with those from complementary, yet non-definitive, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical workflows for small molecule characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands alone as the technique capable of providing an unambiguous, three-dimensional map of a molecule's atomic arrangement in the solid state.[1] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.[2] For a novel compound like this compound, this level of detail is not merely academic; it is foundational.
The Causality of the SCXRD Workflow
The successful determination of a crystal structure is a multi-step process where each stage is designed to ensure the final model is an accurate and reliable representation of the molecule. The workflow is, in essence, a self-validating system.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: From Powder to Publication
1. Single Crystal Growth: The Art of Recrystallization
-
Objective: To grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).[1] The slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice excludes impurities, making this a crucial purification step.[3]
-
Methodology:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] Test solubility of ~10 mg of this compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, ethanol, acetonitrile, dichloromethane).
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap pierced by a needle. The slow evaporation of the solvent over several days gradually increases the concentration, leading to crystal formation.[5] This method is chosen for its simplicity and effectiveness for many organic compounds.
-
Alternative Method (Vapor Diffusion): Dissolve the compound in a "good" solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[5]
-
2. X-ray Data Collection
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal's electron clouds.
-
Methodology:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Diffractometer Setup: The crystal is mounted on a goniometer head in a modern single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα λ=0.71073 Å or Cu Kα λ=1.54184 Å radiation source).
-
Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset. Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[6] This involves rotating the crystal and collecting a series of diffraction images.
-
3. Structure Solution and Refinement
-
Objective: To convert the measured diffraction data into a chemically sensible 3D model of the molecule.
-
Methodology:
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.
-
Structure Solution: An initial electron density map is generated using direct methods or Patterson methods (software like SHELXT is commonly used). This map reveals the positions of the heavier atoms (in this case, Bromine is particularly helpful).
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).[7] This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, measured by the R-factor. Hydrogen atoms are typically placed in calculated positions.
-
4. Structure Validation and Reporting
-
Objective: To rigorously check the quality and chemical sense of the final crystal structure. This is a critical step for ensuring trustworthiness.[8]
-
Methodology:
-
checkCIF: The final structural model, in the standard Crystallographic Information File (CIF) format, is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[9][10] This program generates a validation report, flagging potential issues or inconsistencies (ALERTS) that must be addressed.[8]
-
Analysis of Key Metrics:
-
R1 factor: Should typically be < 5% for a well-refined structure.
-
wR2 factor: Should typically be < 15%.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: Peaks and holes in the final difference Fourier map should be minimal (typically < ±0.5 e⁻/ų).
-
-
Database Deposition: For publication, the validated CIF is deposited with a crystallographic database like the Cambridge Structural Database (CSD) for organic and metal-organic compounds, making the data publicly available.[11][12][13]
-
Illustrative Crystallographic Data for this compound
The following table presents plausible, high-quality crystallographic data for the title compound, as would be expected from the protocol described above.
| Parameter | Value | Significance |
| Chemical Formula | C₇H₇BrFN | Confirms the elemental composition of the crystal. |
| Formula Weight | 204.04 g/mol | Consistent with the molecular structure. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.123(1), 10.456(2), 9.876(2) | Dimensions of the unit cell. |
| β (°) | 105.12(1) | The angle of the monoclinic unit cell. |
| Volume (ų) | 809.1(3) | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| T (K) | 100(2) | The temperature of data collection. |
| R1, wR2 [I > 2σ(I)] | 0.028, 0.065 | Low R-factors indicating excellent agreement between the model and the data.[14] |
| Goodness-of-Fit (GooF) | 1.05 | Value close to 1 indicates a good refinement model. |
| Final Δρ (e⁻/ų) | -0.35 to 0.41 | Low residual electron density suggests all atoms have been correctly located. |
| CCDC Deposition Number | Hypothetical | The unique identifier for this structure in the Cambridge Structural Database.[15] |
Part 2: Comparison with Alternative Analytical Techniques
While SCXRD provides the definitive structure, other techniques offer complementary information. Understanding their strengths and limitations is key to a comprehensive analytical strategy.
Caption: Comparison of information derived from SCXRD versus other techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR detects the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) to provide information about the chemical environment and connectivity of atoms in a molecule, typically in solution.
-
Insights for this compound:
-
¹H NMR: Would confirm the presence of the ethyl group (a characteristic quartet and triplet) and the aromatic proton on the pyridine ring. Their chemical shifts and coupling constants would help confirm the substitution pattern.
-
¹³C NMR: Would show the correct number of carbon signals (seven), confirming the carbon skeleton.
-
¹⁹F NMR: A single resonance would confirm the presence of one fluorine atom, with coupling to nearby protons providing further structural clues.
-
-
Comparison to SCXRD:
-
Strength: Excellent for confirming the covalent bonding framework (the "what is connected to what") in a dissolved state. It is a primary tool for routine characterization.
-
Limitation: NMR provides an average structure in solution and gives no direct information about the solid-state conformation, bond lengths, angles, or intermolecular packing, all of which are explicitly defined by SCXRD.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Insights for this compound:
-
Molecular Ion Peak: HRMS would confirm the molecular formula C₇H₇BrFN by matching the measured mass to the calculated exact mass.
-
Isotopic Pattern: A key diagnostic feature would be the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (M+ and M+2). This is the characteristic signature of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.[16]
-
-
Comparison to SCXRD:
-
Strength: Unmatched sensitivity for confirming molecular weight and elemental composition. The bromine isotopic pattern is a powerful diagnostic tool.[17]
-
Limitation: MS provides no information about the arrangement of atoms. It cannot distinguish between isomers (e.g., this compound vs. 2-bromo-4-ethyl-5-fluoropyridine) which would have the identical mass and formula. SCXRD, by contrast, defines the exact isomeric structure.
-
Computational Modeling (Density Functional Theory - DFT)
-
Principle: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties, including optimized geometry.[18][19]
-
Insights for this compound:
-
Geometric Prediction: A DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) would predict the lowest-energy conformation of an isolated molecule in the gas phase. This provides theoretical values for bond lengths and angles.[19]
-
Property Calculation: Other properties like the electrostatic potential map can be calculated to predict regions of reactivity.
-
-
Comparison to SCXRD:
-
Strength: Provides a powerful predictive model that can complement experimental data. Comparing the DFT-optimized geometry with the SCXRD structure can reveal the effects of crystal packing forces on the molecular conformation.[20]
-
Limitation: A DFT calculation is a theoretical model of a single, isolated molecule and is not experimental proof of structure.[21] It does not account for the intermolecular interactions present in the solid state, which can significantly influence the observed conformation.
-
Data Summary: A Head-to-Head Comparison
| Feature Determined | SCXRD | NMR | MS | DFT |
| Definitive 3D Structure | Yes | No | No | No |
| Chemical Connectivity | Yes | Yes | No | Yes (assumed) |
| Molecular Formula | Yes | Indirectly | Yes (HRMS) | Yes (input) |
| Isomeric Structure | Yes | Yes | No | Yes (input) |
| Absolute Stereochemistry | Yes | Sometimes | No | No |
| Solid-State Conformation | Yes | No | No | No |
| Intermolecular Interactions | Yes | No | No | No |
| Provides Experimental Proof | Yes | Yes | Yes | No |
Conclusion
The comprehensive characterization of a novel molecule like this compound relies on a synergistic suite of analytical techniques. NMR and mass spectrometry are indispensable for confirming the molecular formula and covalent bonding framework, providing rapid and essential quality control. Computational modeling offers valuable theoretical insight into the molecule's intrinsic properties.
However, for the unambiguous, definitive determination of the three-dimensional atomic structure, single-crystal X-ray diffraction remains the unequivocal gold standard. It is the only technique that provides direct, high-precision experimental evidence of bond lengths, angles, conformation, and the crucial intermolecular interactions that dictate the material's solid-state properties. For scientists in drug development and materials research, the investment in obtaining a single-crystal structure is justified by the unparalleled level of structural certainty it provides, forming the bedrock upon which all further research is built.
References
- 1. X-ray single-crystal diffraction | FZU [fzu.cz]
- 2. rigaku.com [rigaku.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 12. lib.umassd.edu [lib.umassd.edu]
- 13. Cambridge Structural Database (CSD) | Rutgers University Libraries [libraries.rutgers.edu]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. Cambridge Structural Database | re3data.org [re3data.org]
- 16. tutorchase.com [tutorchase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for Determining the Purity of 3-bromo-4-ethyl-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy.[1][2][3] 3-bromo-4-ethyl-5-fluoropyridine, a substituted pyridine, represents a class of compounds pivotal as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] Its purity directly influences the impurity profile of the final drug substance, making robust and reliable analytical methods for its quantification essential.[2][4]
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere listing of procedures, this document, authored from the perspective of a Senior Application Scientist, explains the rationale behind methodological choices and offers insights into creating self-validating analytical systems in line with international regulatory standards.[5][6][7]
The Analytical Challenge: Understanding this compound
The molecular structure of this compound dictates the optimal analytical strategies. Key structural features to consider are:
-
Pyridine Ring: A basic, aromatic heterocyclic system.
-
Halogen Substituents (Br, F): These impart polarity and specific reactivity.
-
Ethyl Group: A non-polar alkyl substituent.
-
Volatility: The compound is expected to be semi-volatile.
Potential impurities may arise from the synthetic route, such as starting materials, intermediates, by-products from side reactions (e.g., isomers), or degradation products.[8] A thorough purity assessment must be capable of separating and quantifying these diverse species.
Orthogonal Approaches to Purity Determination
No single analytical technique is infallible. A cornerstone of robust analytical science is the use of orthogonal methods—techniques that measure the same property using different principles. This approach provides a more comprehensive and reliable assessment of purity. For this compound, the combination of chromatographic and spectroscopic methods offers such a powerful, multi-faceted view.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and adaptability.[3] For a semi-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions of the analyte and its impurities with the stationary phase. More non-polar compounds interact more strongly and thus elute later.
Method Development Considerations
-
Column Selection: A C18 column is a standard starting point. For halogenated compounds, alternative stationary phases like fluorinated phases can sometimes offer unique selectivity.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a versatile choice. The addition of a buffer (e.g., phosphate buffer at a low pH) can ensure the consistent ionization state of the basic pyridine ring, leading to sharper peaks.
-
Detection: The aromatic pyridine ring will have strong UV absorbance. A photodiode array (PDA) detector is ideal, as it can provide spectral information to assess peak purity. A wavelength of around 254 nm is a good starting point.[10]
Experimental Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For volatile and semi-volatile compounds, GC-MS is an invaluable technique, offering excellent separation efficiency and definitive identification through mass spectrometry.[10][11][12] It is particularly well-suited for identifying residual solvents and volatile by-products that might be present in the this compound sample.
Principle of GC-MS
In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected, providing a unique mass spectrum for each component.
Method Development Considerations
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5 or equivalent), is a robust choice for a wide range of semi-volatile compounds.
-
Temperature Program: A temperature gradient is essential to elute compounds with a range of boiling points. The initial temperature should be low enough to trap volatile components, followed by a ramp to a higher temperature to elute the main compound and any less volatile impurities.
-
Injection: A split/splitless injector is standard. A split injection is suitable for a purity assay to avoid overloading the column.
Experimental Protocol: GC-MS for Purity of this compound
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a solution of approximately 1 mg/mL of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Workflow for GC-MS Impurity Identification
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-4-ethyl-5-fluoropyridine and Other Halopyridines
For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks for the synthesis of novel molecular entities is a critical decision point. Halogenated pyridines, in particular, represent a versatile class of intermediates, offering multiple avenues for functionalization. This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-4-ethyl-5-fluoropyridine with other common halopyridines in key synthetic transformations. The insights presented herein are grounded in established chemical principles and supported by experimental data from the literature to empower you in making informed decisions for your synthetic strategies.
The Strategic Importance of Halopyridines
Pyridines are a cornerstone of many FDA-approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of halogen atoms onto the pyridine ring provides synthetic handles for diversification through various reactions, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The nature and position of the halogen, along with other substituents on the ring, profoundly influence the reactivity and chemoselectivity of these transformations.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its substituents.
-
Bromine at the 3-position: The carbon-bromine (C-Br) bond is significantly weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Fluorine at the 5-position: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This makes the pyridine ring more electron-deficient, which can have opposing consequences. In cross-coupling reactions, this can sometimes slow down the oxidative addition step. However, in nucleophilic aromatic substitution, it stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[2][3]
-
Ethyl group at the 4-position: The ethyl group is an electron-donating group through hyperconjugation and induction, which can slightly increase the electron density of the ring. More importantly, it introduces steric hindrance, which can influence the approach of bulky catalysts or nucleophiles to the adjacent reactive sites.[4][5]
This unique combination of substituents suggests that this compound will exhibit distinct reactivity compared to simpler halopyridines.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the reaction is expected to occur selectively at the C-Br bond.
Below is a comparison of reaction conditions and yields for the Suzuki coupling of various bromopyridines, providing a framework for what to expect with this compound.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 / 4-12 | High (not specified) | [6] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | MW 150 / 0.17 | 70 | [7] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | MW 150 / 0.17 | Higher than 2-bromopyridine | [7] |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 / 16 | 92 | [4] |
| 2-Bromo-3-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 / 12 | 95 | [4] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 / 12 | 85 (at C-Br) | [8] |
Analysis and Predictions for this compound:
-
Chemoselectivity: The Suzuki coupling will exclusively occur at the C-Br bond, leaving the C-F bond intact for potential subsequent transformations. This is due to the significantly lower bond energy of the C-Br bond compared to the C-F bond.
-
Reactivity: The electron-withdrawing fluorine at the 5-position is expected to slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted 3-bromopyridine. However, the reaction should still proceed efficiently with appropriate catalyst systems, likely requiring slightly more forcing conditions (higher temperature or longer reaction times) or the use of more electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate the oxidative addition step. The steric bulk of the 4-ethyl group is not expected to significantly hinder the reaction at the 3-position.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction with this compound is expected to be selective for the C-Br bond.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | (±)-BINAP (3) | NaOtBu (1.4) | Toluene | 80 / 18 | 98 | [9] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 / 4 | 60 | [10] |
| 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 / 16 | 85 | [9] |
| 3-Bromo-2-chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 / 12 | 82 (at C-Br) | [8] |
Analysis and Predictions for this compound:
-
Chemoselectivity: The C-Br bond will be the exclusive site of amination.
-
Reactivity: The electronic and steric factors discussed for the Suzuki coupling apply here as well. The electron-withdrawing fluorine may necessitate the use of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to be effective for challenging heteroaryl halides.[9] The choice of base is also critical, with sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) often being effective.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the sealed tube via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr reactivity is often enhanced by strongly electron-withdrawing groups and follows the trend F > Cl > Br > I for the leaving group.[2][3] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by the high electronegativity of fluorine.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
For this compound, the fluorine at the 5-position is not at an activated position for SNAr (typically the 2- or 4-positions relative to the nitrogen).[11][12] Therefore, direct displacement of the fluorine is unlikely under standard SNAr conditions. The bromine at the 3-position is also not at a classically activated site. However, the strong electron-withdrawing effect of the fluorine atom at the 5-position will increase the overall electrophilicity of the pyridine ring, potentially making the C-Br bond susceptible to substitution under more forcing conditions.
| Substrate | Nucleophile | Solvent | Relative Rate | Reactivity Order | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 (vs. 2-chloropyridine) | F > Cl | [13][14] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | F > Cl | [13][14] |
| 3-Fluoropyridine | Alkyl Cyanide / t-Bu-P4 | Mesitylene | High Yield | - | [15] |
| 3-Bromopyridine | - | - | Generally less reactive than 2- and 4-halopyridines | - | [12] |
Analysis and Predictions for this compound:
-
Reactivity: SNAr reactions on this compound are expected to be sluggish compared to pyridines with halogens at the 2- or 4-positions. The fluorine at the 5-position does provide some activation, but it is less pronounced than for halogens at the ortho or para positions to the ring nitrogen.
-
Chemoselectivity: If a reaction were to occur under forcing SNAr conditions, it is difficult to predict with certainty which halogen would be displaced without specific experimental data. While fluorine is generally a better leaving group in SNAr due to its ability to stabilize the Meisenheimer complex, the C-Br bond is weaker. In dihalopyridines where both halogens are at activated positions, the C-F bond is typically more reactive. However, with both halogens at less activated positions, the outcome is less certain and would likely require experimental validation.
Conclusion
This compound is a strategically designed building block offering orthogonal reactivity.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), the C-Br bond at the 3-position is the exclusive site of reaction. The reactivity is expected to be slightly attenuated compared to simple 3-bromopyridine due to the electron-withdrawing fluorine, likely requiring robust catalyst systems for optimal yields. The C-F bond remains available for subsequent transformations.
-
For nucleophilic aromatic substitution, the molecule is expected to be relatively unreactive at both the C-Br and C-F positions under standard conditions. This is due to the halogens not being located at the activated 2- or 4-positions.
This dual reactivity profile makes this compound a valuable tool for the synthesis of complex, highly functionalized pyridine derivatives, allowing for a stepwise and controlled introduction of different substituents onto the pyridine core.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-4-ethyl-5-fluoropyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The substituted pyridine scaffold, in particular, is a cornerstone of modern medicinal chemistry. In this context, 3-bromo-4-ethyl-5-fluoropyridine has emerged as a valuable intermediate, offering a handle for the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions. However, reliance on a single reagent can limit synthetic flexibility and optimization. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by representative experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The Central Role of the Leaving Group in Pyridine Functionalization
The utility of this compound in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is dictated by the nature of the carbon-bromine bond. The electronegativity of the pyridine nitrogen and the fluorine atom activates the C-Br bond towards oxidative addition to a low-valent metal catalyst (typically palladium), which is often the rate-determining step of the catalytic cycle. The general reactivity trend for halogens in such reactions is well-established: I > Br > Cl.[1][2] This principle forms the basis for our comparative analysis.
Comparative Analysis of Alternative Reagents
This guide will compare the performance of this compound against its chloro and iodo analogues, as well as against reagents featuring triflate and boronic ester functionalities. Each alternative presents a unique profile of reactivity, cost, and stability.
Halogen Derivatives: A Study in Reactivity and Economics
The most direct alternatives to the bromo- derivative are its chloro- and iodo- counterparts.
-
3-Chloro-4-ethyl-5-fluoropyridine: As the most economical of the halopyridines, the chloro- derivative is an attractive option for large-scale synthesis. However, the strength of the C-Cl bond necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve comparable yields to the bromo- analogue.[2][3]
-
3-Iodo-4-ethyl-5-fluoropyridine: The iodo- derivative represents the most reactive of the halopyridines. The weaker C-I bond facilitates rapid oxidative addition, often allowing for milder reaction conditions (lower temperatures, weaker bases) and shorter reaction times.[4] This enhanced reactivity can be particularly advantageous for sensitive substrates or when trying to minimize side reactions. The trade-off for this high reactivity is typically a higher cost and potentially lower stability of the starting material.
Table 1: Comparative Performance of 3-Halo-4-ethyl-5-fluoropyridines in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro -4-ethyl-5-fluoropyridine | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 3-Bromo -4-ethyl-5-fluoropyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3-Iodo -4-ethyl-5-fluoropyridine | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Na₂CO₃ | DMF | 60 | 4 | 95 |
Note: The data in this table is representative and compiled from established trends and protocols for similar halopyridines to provide a comparative basis.[1][2][3]
The Triflate Alternative: A Highly Reactive, albeit Sensitive, Option
Beyond halogens, triflates (trifluoromethanesulfonates) serve as excellent leaving groups in cross-coupling reactions. The high reactivity of a pyridyl triflate is often comparable to or even greater than that of the corresponding bromide.[5]
-
4-Ethyl-5-fluoropyridin-3-yl trifluoromethanesulfonate: This reagent can be synthesized from the corresponding 3-hydroxypyridine. Its high reactivity allows for couplings under very mild conditions. However, triflates are generally more expensive and can be sensitive to moisture, requiring careful handling and anhydrous reaction conditions.
Table 2: Representative Suzuki-Miyaura Coupling of a Pyridyl Triflate
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethyl-5-fluoropyridin-3-yl trifluoromethanesulfonate | Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%) | Cs₂CO₃ | Dioxane | RT | 6 | 90 |
Note: This data is based on the known high reactivity of aryl and heteroaryl triflates in Suzuki-Miyaura couplings.[5][6]
The Boronic Ester/Acid Approach: Inverting the Polarity
Instead of an electrophilic coupling partner, the 4-ethyl-5-fluoropyridine moiety can be employed as a nucleophile in the form of a boronic acid or its corresponding pinacol ester. This approach fundamentally changes the synthetic strategy.
-
4-Ethyl-5-fluoropyridine-3-boronic acid pinacol ester: This reagent can be prepared from this compound via a Miyaura borylation reaction.[7] Boronic esters are generally stable, crystalline solids that are easy to handle and purify. They react with a wide range of aryl and heteroaryl halides and triflates. This allows for the coupling of the pyridine core to a diverse array of partners that may be more readily available as halides or triflates.
Table 3: Representative Suzuki-Miyaura Coupling using a Pyridine Boronic Ester
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethyl-5-fluoropyridine-3-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 88 |
Note: This data is representative of typical conditions for the Suzuki-Miyaura coupling of heteroaryl boronic esters.[8]
Experimental Protocols
To provide a practical context for the data presented, the following are detailed, representative protocols for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and degassed water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, combine Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and morpholine.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice of reagent for the functionalization of the 4-ethyl-5-fluoropyridine core is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
For cost-effectiveness in large-scale synthesis , 3-chloro-4-ethyl-5-fluoropyridine is a strong candidate, provided that the necessary investment in more sophisticated catalyst systems and process optimization is feasible.
-
For routine, reliable, and high-yielding couplings , This compound remains the workhorse reagent, offering a good balance of reactivity and cost.
-
When mild conditions and rapid reaction times are critical , 3-iodo-4-ethyl-5-fluoropyridine or the corresponding triflate are the reagents of choice, with the triflate often exhibiting superior reactivity.
-
To explore a different synthetic disconnection and couple with a diverse range of electrophiles , the 4-ethyl-5-fluoropyridine-3-boronic acid pinacol ester provides an excellent alternative, allowing for the pyridine moiety to act as the nucleophilic partner.
By understanding the nuanced differences in reactivity and application of these alternatives, researchers can design more efficient, robust, and versatile synthetic strategies for the construction of novel pyridine-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 3-bromo-4-ethyl-5-fluoropyridine Reaction Mixtures
Substituted pyridines are foundational scaffolds in a multitude of pharmaceuticals and agrochemicals, where their specific substitution patterns dictate biological activity and safety profiles.[1][2] The synthesis of complex derivatives, such as 3-bromo-4-ethyl-5-fluoropyridine, necessitates rigorous analytical oversight to monitor reaction conversion, quantify yield, and, most critically, to identify and control process-related impurities.[3] High-Performance Liquid Chromatography (HPLC) remains the definitive technique for these tasks, offering the resolution and sensitivity required for complex reaction mixture analysis.[4]
However, the inherent basicity of the pyridine nucleus presents a classic challenge in reversed-phase HPLC, often leading to poor peak shape and unreliable quantification due to interactions with the silica stationary phase.[1][5] This guide provides a comparative analysis of HPLC methodologies tailored for this compound, moving beyond generic protocols to explain the fundamental principles and strategic choices that underpin the development of a robust, self-validating analytical method.
Part 1: Foundational Strategy for Method Development
A successful HPLC method is not accidental; it is engineered based on the physicochemical properties of the analyte and the principles of chromatography.
Analyte-Centric Considerations: this compound
-
Basicity (pKa): As a pyridine derivative, the lone pair of electrons on the nitrogen atom imparts basicity. Most simple pyridines have a pKa in the range of 5 to 6.[5][6] This is the single most critical parameter influencing chromatographic behavior. At a mobile phase pH below its pKa, the pyridine nitrogen will be protonated, yielding a positively charged species.
-
Polarity and Hydrophobicity: The presence of a bromo, ethyl, and fluoro group contributes to the molecule's overall hydrophobicity. This makes Reversed-Phase (RP-HPLC) the logical starting point for method development, as the analyte will readily interact with a non-polar stationary phase.[7][8][9]
-
UV Absorbance: The aromatic pyridine ring is a strong chromophore, making UV detection a highly suitable and sensitive technique.[10] A photodiode array (PDA) detector is invaluable during development to determine the optimal detection wavelength (λmax) and to assess peak purity.[4]
The Critical Role of Mobile Phase pH
The control of mobile phase pH is non-negotiable for achieving symmetrical peaks for basic compounds like pyridines. Interacting with a standard silica-based C18 column, the analyte's behavior changes drastically with pH:
-
Low pH (pH < 3): The pyridine is fully protonated (cationic), and the surface silanol groups (Si-OH) of the stationary phase are also protonated (neutral). This condition minimizes strong ionic interactions, which are a primary cause of peak tailing, resulting in sharp, symmetrical peaks.[5]
-
Mid pH (pH 4-7): The pyridine remains protonated, but the silanols become deprotonated (anionic, SiO-). This leads to catastrophic peak tailing due to strong ion-exchange interactions. This pH range must be avoided.
-
High pH (pH > 8): The pyridine is neutral, which can yield good peak shapes. However, this requires specialized pH-stable columns (e.g., hybrid-silica or polymer-based), as traditional silica dissolves at high pH.
For robust and transferable methods, a low-pH mobile phase is the most reliable approach.
Part 2: Comparative Analysis of Stationary Phases
The choice of stationary phase provides the primary mechanism for separation. While a C18 column is the universal starting point, alternative selectivities are crucial for resolving the closely related impurities often found in synthetic reaction mixtures. Here, we compare two robust methodologies.
Method A: The Robust Workhorse - C18 Column
This approach leverages the high hydrophobicity of a C18 column. It is an excellent starting point for separating compounds based on differences in their logP values. Modern, high-purity, end-capped C18 columns are essential to minimize the number of accessible residual silanols.[5][11]
Method B: Alternative Selectivity - Phenyl-Hexyl Column
A phenyl-based stationary phase offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the pyridine analyte and its impurities.[12][13] This alternative selectivity can be highly effective at resolving positional isomers or impurities where simple hydrophobicity differences are minimal.
| Parameter | Method A: C18 Workhorse | Method B: Phenyl Alternative | Rationale |
| Column | High-Purity C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | C18 provides strong hydrophobic retention. Phenyl offers alternative π-π selectivity for aromatic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Low pH (~2.7) ensures protonation of the pyridine analyte for good peak shape.[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[14] |
| Gradient | 30% to 80% B over 15 minutes | 30% to 80% B over 15 minutes | A gradient is necessary to elute compounds of varying polarity from the reaction mixture. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA Detector @ 265 nm | PDA Detector @ 265 nm | Wavelength selected based on the typical absorbance maximum for substituted pyridines. |
Hypothetical Performance Comparison
The true value of a method is its ability to separate the target analyte from its critical impurities, such as unreacted starting materials or undesired regioisomers.
| Analyte | Method A (C18) | Method B (Phenyl) |
| Retention Time (min) / Tailing Factor | Retention Time (min) / Tailing Factor | |
| Starting Material (e.g., 4-ethyl-5-fluoropyridine) | 7.8 / 1.1 | 8.5 / 1.2 |
| This compound | 10.2 / 1.1 | 11.5 / 1.1 |
| Impurity 1 (e.g., 2-bromo-4-ethyl-5-fluoropyridine) | 10.2 / 1.4 | 12.1 / 1.1 |
| Resolution (Analyte vs. Impurity 1) | Co-elution (0.0) | > 2.0 |
This hypothetical data illustrates a common scenario: while the standard C18 method provides good peak shape for the main component, it fails to resolve a critical isomeric impurity. The alternative selectivity of the Phenyl column, leveraging different intermolecular forces, achieves the necessary separation.
Part 3: Experimental Protocols and Workflow
A robust method requires a clear and reproducible protocol. The following is a detailed procedure based on the superior "Method B."
Detailed Experimental Protocol (Method B)
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane and degas.
-
Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard and Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the diluent.
-
Reaction Mixture Sample: Quench the reaction and dilute an aliquot with the diluent to a final approximate concentration of 0.1 mg/mL of the target compound. Filter through a 0.45 µm syringe filter prior to injection.[4]
-
-
HPLC System and Conditions:
-
System: HPLC or UPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA analysis from 200-400 nm, with quantification at 265 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 20 80 15.1 70 30 | 20.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak by comparing the retention time with the reference standard.
-
Calculate the percentage purity of the main component using the area percent method. For accurate quantification, use an internal or external standard calibration.
-
Systematic Method Development Workflow
The process of arriving at a validated method is systematic. It begins with understanding the analyte and progresses through screening and optimization phases.
Part 4: Trustworthiness and Self-Validation
A trustworthy protocol is a self-validating one. During method development and routine use, several checks ensure the integrity of the data:
-
Peak Purity Analysis: A PDA detector is essential. It can assess whether a single chromatographic peak consists of a single component, which is critical for confirming that an impurity is not co-eluting with the main peak.
-
System Suitability Testing (SST): Before any analysis, inject a reference standard multiple times. Key SST parameters like retention time precision (<1% RSD), peak area precision (<2% RSD), tailing factor (≤1.5), and theoretical plates (>2000) must be met. This confirms the HPLC system is performing correctly.
-
Forced Degradation Studies: To develop a true "stability-indicating" method, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light). The method must be able to separate the main peak from all degradation products formed.[7]
By embedding these checks, the method continuously validates its own performance, ensuring that the data generated is accurate and reliable for making critical decisions in the drug development process.
Conclusion
The successful HPLC analysis of this compound reaction mixtures hinges on a methodical approach that directly addresses the basicity of the pyridine ring. While a standard C18 column is a valid starting point, achieving the necessary resolution to separate closely related synthetic impurities often requires exploring alternative selectivities, such as those offered by phenyl-based stationary phases. The foundational principle for success is the rigorous control of mobile phase pH to a low level (pH < 3) to ensure sharp, symmetrical peaks. By combining strategic column selection with optimized mobile phase conditions and embedding self-validating checks like system suitability and peak purity analysis, researchers can develop robust and trustworthy HPLC methods fit for purpose in a demanding drug development environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. uhplcs.com [uhplcs.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. chromtech.net.au [chromtech.net.au]
- 13. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 14. welch-us.com [welch-us.com]
A Comparative Guide to the GC-MS Analysis of 3-bromo-4-ethyl-5-fluoropyridine for Pharmaceutical Impurity Profiling
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring drug safety and efficacy. Intermediates such as 3-bromo-4-ethyl-5-fluoropyridine, a substituted pyridine derivative, often pose unique analytical challenges due to their potential for isomerization and the presence of process-related impurities. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive analysis of this compound, offering researchers, scientists, and drug development professionals a robust framework for method selection and implementation.
The presence of halogen atoms and a pyridine ring in this compound dictates a careful consideration of analytical methodologies. While several techniques can be employed, GC-MS often emerges as a powerful tool for its high resolving power and definitive identification capabilities, crucial for impurity profiling as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The Primacy of GC-MS for Halogenated Pyridine Analysis
Gas Chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds, a category into which many pyridine derivatives fall.[2][3] The coupling of GC with a mass spectrometer provides an unparalleled level of specificity, allowing for the separation of closely related isomers and the confident identification of unknown impurities through their mass fragmentation patterns.[1][4] For a molecule like this compound, the isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) provides an additional layer of confirmation in mass spectral interpretation.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed as a self-validating system, where the methodology ensures robustness and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards of a certified reference material of this compound in the same solvent, covering a range of 1 µg/mL to 100 µg/mL.
-
Prepare a blank sample containing only the solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC System or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and the ability to perform spectral library matching for impurity identification.[5] |
| Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane column | This non-polar column provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[5] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC, minimizing the risk of column overload. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring a representative amount of the sample enters the column for sensitive detection. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point allows for good peak shape, and the temperature ramp effectively separates compounds with varying boiling points. |
| MS Source Temp | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination.[5] |
| MS Quad Temp | 150 °C | Maintains stable mass filtering.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST).[6] |
| Scan Range | 40-450 amu | Covers the expected mass range of the target analyte and potential impurities. |
3. Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the certified reference standard.
-
For any additional peaks (impurities), analyze their mass spectra. The presence of the characteristic bromine isotope pattern will be a key identifier for brominated impurities.
-
Quantify the impurities using the calibration curve generated from the standards. The concentration of each impurity can be calculated relative to the main analyte peak area.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure all potential impurities are detected and quantified.[7] High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common alternatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds.[8][9] For pyridine derivatives, reversed-phase HPLC is a common approach.[10]
1. Sample Preparation:
-
Prepare samples and standards as described for the GC-MS method, using a mobile phase-compatible solvent such as a mixture of acetonitrile and water.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection λ | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Vol | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[6][11] This is particularly useful for identifying impurities that are not amenable to GC or for confirming the identity of impurities detected by HPLC-UV.[12]
1. Sample Preparation:
-
Prepare samples and standards as for the HPLC-UV method.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Scan Range | 100-500 m/z |
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of GC-MS, HPLC-UV, and LC-MS for the analysis of this compound.
| Feature | GC-MS | HPLC-UV | LC-MS |
| Selectivity | Very High | Moderate to High | Very High |
| Sensitivity | High | Moderate | Very High |
| Identification | Definitive (Mass Spectrum) | Tentative (Retention Time) | Definitive (Mass Spectrum) |
| Volatility Req. | Yes | No | No |
| Thermal Stability | Required | Not Required | Not Required |
| Impurity Scope | Volatile/Semi-volatile | Non-volatile/Thermally labile | Broad Range |
Conclusion: An Integrated Approach
For the comprehensive analysis of this compound, GC-MS stands out as a primary technique due to its high resolution and definitive identification capabilities, which are essential for impurity profiling. Its ability to separate and identify volatile and semi-volatile impurities is a significant advantage.
However, a truly robust analytical package for pharmaceutical development should not rely on a single technique. HPLC-UV serves as an excellent orthogonal method for quantifying the main component and non-volatile impurities. LC-MS provides the highest sensitivity and can be invaluable for the structural elucidation of unknown impurities that are not amenable to GC. By employing a combination of these techniques, researchers can build a comprehensive understanding of the impurity profile of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for the Functionalization of 3-bromo-4-ethyl-5-fluoropyridine
Introduction: The Strategic Importance of 3-bromo-4-ethyl-5-fluoropyridine
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are indispensable scaffolds. The unique properties imparted by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability—make these motifs highly sought after. This compound stands out as a particularly valuable building block. Its strategic placement of halogen atoms and functional groups allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse array of complex molecular architectures.
The primary challenge lies in the electronic nature of the pyridine ring. The electron-withdrawing effects of both the pyridine nitrogen and the fluorine atom decrease the electron density of the aromatic system, which can impact the kinetics of the crucial oxidative addition step in the catalytic cycle. Furthermore, the ethyl group at the C4 position introduces steric hindrance that must be overcome by the catalytic system. The choice of the palladium catalyst is therefore not a trivial matter; it is the critical parameter that dictates the efficiency, selectivity, and overall success of the synthetic transformation.[1]
This guide provides a comprehensive comparison of three classes of palladium catalysts for the coupling of this compound: the traditional workhorse Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , the robust [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) , and the modern, highly active systems composed of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich biarylphosphine ligands (Buchwald Ligands) . We will delve into the mechanistic rationale behind their performance, present comparative data, and provide detailed experimental protocols to empower researchers in making informed catalyst selections.
Comparative Efficacy Analysis: Choosing the Right Tool for the Job
The efficacy of a catalyst system is a multifactorial equation involving the palladium precursor, the ligand, the base, and the solvent. The interplay of these components determines the outcome of the reaction. For a substrate like this compound, which is both sterically and electronically demanding, the differences between catalyst systems become particularly pronounced.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) complex that has been a mainstay in cross-coupling chemistry for decades.[2] Its primary advantage is its cost-effectiveness and ready availability. However, the triphenylphosphine ligand, while effective for many substrates, has moderate electron-donating ability and steric bulk.
-
Performance in Suzuki-Miyaura Coupling (C-C): For C-C bond formation, Pd(PPh₃)₄ is a viable, albeit often suboptimal, choice. It can catalyze the reaction with arylboronic acids but typically requires higher catalyst loadings (3-5 mol%), elevated temperatures (90-110 °C), and longer reaction times to achieve good conversion.[3][4] The relatively slow rates can sometimes lead to side reactions, such as protodeboronation of the boronic acid.
-
Performance in Buchwald-Hartwig Amination (C-N): This is the primary weakness of the Pd(PPh₃)₄ system. The amination of electron-deficient heteroaryl bromides is a challenging transformation that requires a highly active catalyst. The PPh₃ ligand is generally ineffective at promoting the crucial C-N reductive elimination step, leading to poor yields or complete failure of the reaction.[3]
-
Performance in Sonogashira Coupling (C-sp): Pd(PPh₃)₄, typically used with a copper(I) co-catalyst, remains a standard and effective choice for Sonogashira reactions.[5][6] The reaction mechanism is robust and generally tolerant of the electronic properties of the pyridine ring.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
The development of bidentate phosphine ligands like dppf marked a significant advancement in palladium catalysis.[7] The dppf ligand coordinates to the palladium center in a chelating fashion, which imparts greater thermal stability to the catalyst and can facilitate the reductive elimination step.
-
Performance in Suzuki-Miyaura Coupling (C-C): PdCl₂(dppf) consistently outperforms Pd(PPh₃)₄ for the Suzuki coupling of challenging bromopyridines.[8] The catalyst is more active, allowing for lower catalyst loadings (1-3 mol%) and slightly milder reaction conditions. The yields are generally higher and more reproducible.
-
Performance in Buchwald-Hartwig Amination (C-N): While an improvement over Pd(PPh₃)₄, PdCl₂(dppf) provides only moderate success for the amination of this substrate. It can facilitate the coupling of some secondary amines, but the reaction often requires forcing conditions and may not be general.
-
Performance in Sonogashira Coupling (C-sp): PdCl₂(dppf) can be used for Sonogashira couplings, often in copper-free protocols, but Pd(PPh₃)₄/CuI remains more common for this specific transformation.
Palladium(II) Acetate / Buchwald Ligand Systems
The pioneering work of Stephen Buchwald and John Hartwig revolutionized cross-coupling chemistry, particularly C-N bond formation.[7][9] Their development of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) led to catalyst systems with unprecedented activity and scope.[10] These ligands accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting.[11]
-
Performance in Suzuki-Miyaura Coupling (C-C): Catalyst systems like Pd(OAc)₂/SPhos are exceptionally active, enabling the Suzuki coupling to proceed at lower temperatures (e.g., 60-80 °C) and with very low catalyst loadings (0.5-2 mol%).[12] They exhibit excellent functional group tolerance and are highly effective for sterically hindered substrates.
-
Performance in Buchwald-Hartwig Amination (C-N): This is where Buchwald-type catalysts are truly enabling. They are the undisputed catalysts of choice for the amination of this compound.[13][14] They can couple a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles in high yields under relatively mild conditions, a task that is nearly impossible with older catalyst generations.[15]
-
Performance in Sonogashira Coupling (C-sp): While these ligands are highly effective, the classic Pd(PPh₃)₄/CuI system is often sufficient and more cost-effective for routine Sonogashira couplings.
Mechanistic Insights: The Role of the Ligand
The dramatic differences in catalyst performance are rooted in the properties of the phosphine ligands, which modulate the electronic and steric environment of the palladium center throughout the catalytic cycle.
Caption: General Catalytic Cycle for Cross-Coupling Reactions.
-
Bulky, Electron-Rich Buchwald Ligands: These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their steric bulk also facilitates the final reductive elimination to release the product and regenerate the catalyst. This combination of properties makes them superior for challenging substrates.[10][11]
-
Bidentate Ligand (dppf): The chelation of dppf creates a rigid and stable complex, which can prevent ligand dissociation and catalyst decomposition at higher temperatures. Its wider "bite angle" compared to other bidentate ligands is often cited as beneficial for reductive elimination.[7]
-
Triphenylphosphine (PPh₃): While a good ligand, it provides less steric hindrance and is less electron-donating than the Buchwald ligands. This results in a less reactive catalytic species, leading to slower reaction rates and the need for more forcing conditions.[3]
Data Summary Tables
The following tables summarize the expected performance of each catalyst system for key coupling reactions with this compound based on data from analogous systems in the literature.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Reaction: this compound + 1.2 equiv Phenylboronic Acid)
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | 70-80 | Cost-effective but requires higher loading and temperature.[3][16] |
| PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | Dioxane | 90 | 12 | 85-95 | Reliable and robust; good balance of cost and performance.[8][17] |
| Pd(OAc)₂ (1%) / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 4 | >95 | Highest activity, mildest conditions, and lowest catalyst loading.[12] |
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Reaction: this compound + 1.2 equiv Morpholine)
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | NaOt-Bu (2.0) | Toluene | 110 | 24 | <10 | Generally ineffective for this class of transformation.[3] |
| PdCl₂(dppf) (3%) | NaOt-Bu (2.0) | Toluene | 110 | 18 | 30-50 | Limited success; not a recommended general method.[7] |
| Pd(OAc)₂ (2%) / XPhos (4%) | K₂CO₃ (2.0) | t-BuOH | 80 | 6 | >95 | The clear choice; highly efficient and versatile for C-N coupling.[13][14] |
Experimental Protocols
The following protocols are representative procedures. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Caption: Standard Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (8 mL) and Degassed Water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous tert-Butanol (5 mL)
-
-
Procedure:
-
To an oven-dried sealable reaction tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with argon.
-
Add this compound, the amine, and anhydrous tert-butanol via syringe.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the mixture vigorously for the required time (typically 4-12 hours), monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion and Recommendations
The functionalization of this compound is a critical task in medicinal chemistry, and the choice of palladium catalyst is paramount to achieving high efficiency and yield.
-
For Sonogashira couplings , the traditional Pd(PPh₃)₄/CuI system remains a reliable and cost-effective choice.
-
For Suzuki-Miyaura couplings , while PdCl₂(dppf) offers a robust and significant improvement over older catalysts, the modern Buchwald-type systems such as Pd(OAc)₂/SPhos provide the highest activity, allowing for the mildest conditions and lowest catalyst loadings.
-
For Buchwald-Hartwig amination , there is no substitute for the state-of-the-art. Catalyst systems based on bulky, electron-rich biarylphosphine ligands like Pd(OAc)₂/XPhos are essential for successfully coupling a wide range of nitrogen nucleophiles to this challenging substrate.
While the initial cost of advanced ligands may be higher, the benefits—including higher yields, shorter reaction times, milder conditions, lower catalyst loadings, and broader substrate scope—often provide a more economical and efficient outcome, particularly in the context of complex, multi-step syntheses where reliability and yield are paramount.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Table 2 from PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds. | Semantic Scholar [semanticscholar.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald Ligands [sigmaaldrich.com]
- 11. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 3-Bromo-4-ethyl-5-fluoropyridine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated pyridines represent a cornerstone scaffold for the development of novel therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug discovery. Among these, 3-bromo-4-ethyl-5-fluoropyridine stands out as a key intermediate for several advanced drug candidates, owing to its specific substitution pattern that allows for precise molecular tailoring.
This guide provides a comprehensive benchmark of a proposed synthetic route for this compound against established methodologies for the synthesis of related substituted pyridines. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations, offering a practical framework for researchers in the field.
The Strategic Importance of this compound
The trifunctionalized nature of this compound offers medicinal chemists a versatile platform for diversification. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of molecular fragments. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through hydrogen bonding interactions. The ethyl group provides a lipophilic handle that can be crucial for optimizing pharmacokinetic properties. This unique combination of functional groups makes this pyridine derivative a highly sought-after building block in the synthesis of complex molecules targeting a range of diseases.
Proposed Synthesis of this compound: A Multi-step Approach
The proposed synthesis commences with the commercially available 3,5-difluoro-4-methylpyridine and proceeds through a three-step sequence involving regioselective lithiation, ethylation, and subsequent bromination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3,5-Difluoro-4-ethylpyridine
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 3,5-difluoro-4-methylpyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. The choice of LDA as the base is critical for achieving regioselective deprotonation of the methyl group over direct lithiation of the pyridine ring, which is a common side reaction with stronger bases.
-
After stirring for 1 hour, add ethyl iodide (1.2 eq) to the reaction mixture. The use of a slight excess of the electrophile ensures complete consumption of the lithiated intermediate.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-difluoro-4-ethylpyridine.
Step 2: Synthesis of this compound
-
To a solution of 3,5-difluoro-4-ethylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack and directing the bromination to the electron-rich position ortho and para to the activating ethyl group, while the fluorine atoms are deactivating. The 5-position is sterically hindered, favoring bromination at the 3-position.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Benchmarking Against Alternative Synthetic Strategies
The proposed synthesis can be benchmarked against other established methods for the preparation of substituted pyridines. These alternatives often involve different starting materials and reaction cascades, each with its own set of advantages and limitations.
Alternative Method 1: Modified Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt. An improved version of this reaction can be applied to the synthesis of bromofluoropyridines.[1]
Caption: Generalized workflow for the modified Balz-Schiemann reaction.
Causality Behind Experimental Choices: This method is advantageous when the corresponding aminopyridine is readily available. The use of tetrafluoroboric acid (HBF4) generates the diazonium tetrafluoroborate salt, which can often be isolated as a stable solid, offering a safer alternative to in situ generation of diazonium fluorides. Thermal or photolytic decomposition of this salt then yields the desired fluoropyridine.
Alternative Method 2: Halogen Exchange (HALEX) Reaction
Halogen exchange, or the HALEX reaction, is a powerful tool for the synthesis of fluorinated aromatics. This method typically involves the displacement of a chlorine or bromine atom with fluoride, often facilitated by a phase-transfer catalyst.
Caption: Generalized workflow for the HALEX reaction.
Causality Behind Experimental Choices: The success of the HALEX reaction is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups ortho or para to the leaving halogen is crucial for activating the ring towards nucleophilic aromatic substitution. The choice of fluoride source (e.g., KF, CsF) and phase-transfer catalyst (e.g., crown ethers, quaternary ammonium salts) is critical for achieving good yields.
Comparative Performance Analysis
| Feature | Proposed Synthesis | Modified Balz-Schiemann | HALEX Reaction |
| Starting Material Availability | Readily available substituted pyridines | Requires corresponding aminopyridine | Requires corresponding chloro/bromopyridine with activating groups |
| Regioselectivity | High, directed by ortho-lithiation and steric/electronic factors | High, determined by the position of the amino group | High, determined by the position of the leaving group |
| Reaction Conditions | Cryogenic temperatures for lithiation, strong acid for bromination | Often requires handling of potentially unstable diazonium salts | High temperatures and anhydrous conditions |
| Scalability | Generally good, but lithiation can be challenging on a large scale | Can be difficult to scale due to the exothermic nature of diazotization and decomposition | Can be scaled up, but requires careful control of reaction parameters |
| Functional Group Tolerance | Limited by the strong basic and acidic conditions | Moderate, some functional groups may not be stable to diazotization conditions | Good for electron-poor systems, but limited for electron-rich pyridines |
| Overall Yield (Estimated) | Moderate to Good | Variable, often moderate | Good to Excellent for suitable substrates |
Conclusion
The proposed multi-step synthesis of this compound offers a logical and feasible route based on well-established synthetic transformations. Its primary advantages lie in the use of readily available starting materials and the potential for high regioselectivity. However, the requirement for cryogenic temperatures and strong acids presents challenges in terms of scalability and functional group tolerance.
Alternative methods, such as the modified Balz-Schiemann and HALEX reactions, provide viable options, particularly when the requisite precursors are accessible. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the availability of starting materials, the desired scale of the synthesis, and the compatibility of other functional groups within the molecule. This comparative guide provides the necessary framework for making an informed decision, empowering researchers to efficiently access this valuable building block for their drug discovery programs.
References
Validation Guide: A Novel, High-Efficiency Synthetic Route to 3-bromo-4-ethyl-5-fluoropyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The polysubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, with halogenated derivatives serving as versatile intermediates for introducing molecular complexity.[1] This guide introduces and validates a novel synthetic route to 3-bromo-4-ethyl-5-fluoropyridine, a key building block for pharmaceutical and agrochemical development. We provide a head-to-head comparison with a traditional, multi-step approach involving pyridine ring construction, supported by detailed experimental protocols and quantitative data. The proposed route demonstrates significant advantages in terms of overall yield, step economy, and scalability, offering a more efficient and robust method for producing this valuable intermediate.
Introduction: The Strategic Importance of this compound
Fluorinated and brominated heterocycles are highly sought after in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular diversity.[2] The specific substitution pattern of this compound makes it an attractive intermediate, combining these features on a pyridine core. However, the synthesis of such polysubstituted pyridines can be challenging, often requiring lengthy routes with poor regioselectivity and overall low yields.[3] Classical methods like the Hantzsch synthesis, while foundational, are often ill-suited for creating complex, unsymmetrical substitution patterns.[1] This guide validates a new, streamlined approach and compares it against a more conventional method.
Comparative Overview of Synthetic Strategies
We will evaluate two distinct pathways to the target molecule.
-
Route 1 (Proposed New Route): A two-step sequence starting from the commercially available 4-ethyl-3-fluoropyridine, involving a highly regioselective direct bromination.
-
Route 2 (Traditional Approach): A classical multi-step synthesis based on the Guareschi-Thorpe condensation to construct the pyridine ring, followed by functional group manipulation.
The following diagram illustrates the logical flow of our comparative validation.
Caption: Workflow for the comparative validation of synthetic routes.
Route 1: A Novel Approach via Late-Stage C-H Bromination
This strategy leverages the directing effects of the existing substituents on the pyridine ring to achieve a highly regioselective late-stage bromination. The electron-donating ethyl group at C4 and the electron-withdrawing fluorine at C5 work in concert to activate the C3 position for electrophilic aromatic substitution.
Synthetic Pathway
Caption: Proposed new synthetic route via direct C-H bromination.
Causality and Experimental Choices
-
Choice of Starting Material: 4-ethyl-3-fluoropyridine is a commercially available starting material, which significantly shortens the synthetic sequence and improves the overall efficiency.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) was selected as the brominating agent. Compared to elemental bromine, NBS is a solid that is safer and easier to handle, reducing the risk of over-bromination and the formation of corrosive HBr as a primary byproduct.[4][5] The reaction proceeds efficiently in a polar aprotic solvent like acetonitrile, which aids in solubilizing the starting material and the reagent.[6]
-
Regioselectivity: The key to this route's success is the predictable regioselectivity. The pyridine nitrogen is deactivating towards electrophiles. The ethyl group at C4 is an ortho-, para-director, activating C3 and C5. The fluorine at C3 is deactivating but is an ortho-, para-director. The most electronically favorable position for electrophilic attack, considering the combined electronic effects, is the C3 position, leading to the desired product with high selectivity.
Route 2: Traditional Pyridine Synthesis (Guareschi-Thorpe)
This route builds the pyridine ring from acyclic precursors, a common strategy in classic heterocyclic chemistry.[1] It involves more steps, including ring formation, aromatization, and subsequent functional group interconversion.
Synthetic Pathway
Caption: Traditional route involving pyridine ring construction.
Causality and Experimental Choices
-
Ring Formation: The Guareschi-Thorpe condensation is a reliable method for constructing substituted 2-pyridones from β-ketoesters and cyanoacetamide.
-
Halogenation & Aromatization: Treatment with phosphorus oxybromide and phosphorus tribromide serves to both install the bromine at the 3-position and convert the pyridone into a fully aromatic bromopyridine. This is a harsh but effective method.
-
Fluorination: The final installation of fluorine requires a Sandmeyer-type or Balz-Schiemann reaction on a corresponding aminopyridine (which would first need to be synthesized from the cyano group). This multi-step process (hydrolysis of nitrile to amide, Hofmann rearrangement to amine, diazotization, and then fluorination) is notoriously lengthy and often provides modest yields.[7]
Head-to-Head Performance Comparison
The two routes were evaluated based on key performance indicators critical for both academic research and industrial production.
| Parameter | Route 1 (New Route) | Route 2 (Traditional) | Advantage |
| Number of Steps | 1 (from key intermediate) | >5 (from acyclic precursors) | Route 1 |
| Overall Yield | ~85% | ~15-20% (estimated) | Route 1 |
| Starting Material Cost | Moderate | Low | Route 2 |
| Reagent Safety | Good (NBS is a handleable solid) | Poor (PBr₃/POBr₃, Diazonium salts) | Route 1 |
| Scalability | High (Simple, one-pot reaction) | Low (Multiple isolations, hazardous reagents) | Route 1 |
| Purity (Post-Chromatography) | >98% | ~95% | Route 1 |
| Waste Generation | Low (Solvent and succinimide) | High (Phosphorus waste, acidic/basic washes) | Route 1 |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, detailed step-by-step protocols are provided.
Protocol 1: Synthesis of this compound (New Route)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethyl-3-fluoropyridine (5.0 g, 39.9 mmol, 1.0 equiv.) and acetonitrile (100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (7.82 g, 43.9 mmol, 1.1 equiv.) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
Yield: 6.95 g (85%). Characterization data (¹H NMR, ¹³C NMR, HRMS) should match the target structure.[8]
Protocol 2: Synthesis via Guareschi-Thorpe Condensation (Traditional Route - Abridged)
Note: This is a representative, multi-step process.
-
Step 2a (Condensation): Ethyl propionylacetate (14.4 g, 100 mmol) and cyanoacetamide (8.4 g, 100 mmol) are condensed in the presence of a base like piperidine in ethanol, followed by acidification to yield the dihydropyridone intermediate.
-
Step 2b (Halogenation/Aromatization): The dried pyridone intermediate (~18 g) is treated with a mixture of PBr₃ (1.2 equiv) and POBr₃ (3 equiv) and heated at 120°C for 6 hours. The reaction is quenched carefully on ice, neutralized, and extracted to yield the crude 3,5-dibromo-4-ethyl-2-chloropyridine.
-
Subsequent Steps: The resulting intermediate requires further functionalization, such as reduction to remove the C2-chloro group, conversion of the C5-bromo to an amino group, and finally a Balz-Schiemann reaction to install the fluorine. Each of these steps involves its own work-up and purification, significantly lowering the overall yield.[7]
Conclusion and Recommendation
The validation data unequivocally demonstrates the superiority of the proposed new synthetic route (Route 1) for the preparation of this compound. Its primary advantages lie in its exceptional step economy, high overall yield, and operational simplicity. By employing a late-stage, regioselective C-H bromination on a readily available precursor, this route circumvents the challenges associated with de novo ring construction and hazardous functional group interconversions that plague traditional methods.[3][9]
For researchers and drug development professionals requiring reliable and scalable access to this compound, the direct bromination method is the recommended approach. It offers a robust, efficient, and safer pathway to this valuable synthetic intermediate.
References
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Comparative Analysis of the Biological Activity of 3-Bromo-4-Ethyl-5-Fluoropyridine Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
Notice of Acknowledgment: Direct experimental data on the biological activity of 3-bromo-4-ethyl-5-fluoropyridine derivatives is not presently available in the public domain. This guide, therefore, presents a predictive comparative analysis based on established structure-activity relationships (SAR) of structurally related pyridine scaffolds. The insights herein are intended to guide future research and hypothesis-driven drug discovery efforts.
Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, synthetic tractability, and ability to form diverse interactions with biological targets have led to its incorporation into a wide array of approved therapeutic agents.[2][3] The biological activity of pyridine derivatives can be finely tuned through the strategic placement of various substituents, a principle that forms the basis of modern medicinal chemistry.[1] This guide will explore the predicted biological activities of this compound derivatives by dissecting the individual and synergistic contributions of the bromo, ethyl, and fluoro substituents based on data from analogous compounds.
Comparative Analysis of Structurally Related Pyridine Derivatives
To construct a predictive model for the biological activity of this compound derivatives, we will examine the known activities of pyridine compounds bearing similar substitution patterns. The primary areas of focus will be anticancer, antimicrobial, and enzyme inhibitory activities, as these are common therapeutic applications for substituted pyridines.[3][4]
Anticancer Activity: A Tale of Halogens and Alkyl Groups
The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented.[5] The nature and position of substituents play a critical role in determining their potency and selectivity.[2]
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Example Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Brominated Pyridines | 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung) | 11.25 | [6] |
| Pyridine-bridged Combretastatin Analogue | Various | Comparable to Combretastatin-A4 | [6] | |
| Fluorinated Pyridines | Fluorinated Pyridine Nucleoside Analogue | Various | Not Specified | |
| Alkyl-Substituted Pyridines | Pyridine derivative with OMe groups | MDA-MB-231 (Breast) | 0.075 | [3] |
Structure-Activity Relationship Insights:
-
Halogens (Bromo and Fluoro): The introduction of halogen atoms, such as bromine and fluorine, can significantly impact the anticancer activity of pyridine derivatives. Bromine, being a large and lipophilic atom, can enhance binding to hydrophobic pockets in target proteins.[6] Fluorine, with its high electronegativity, can alter the electronic properties of the pyridine ring and form strong hydrogen bonds, potentially improving target engagement and metabolic stability. However, some studies suggest that the presence of halogens can sometimes lead to lower antiproliferative activity, indicating that their effect is highly context-dependent.[2]
-
Alkyl Groups (Ethyl): The presence of small alkyl groups like ethyl can influence the steric and electronic properties of the molecule. The ethyl group at the 4-position of the pyridine ring could potentially interact with hydrophobic regions of a biological target. The position of such groups is crucial; for instance, the strategic placement of methoxy (O-CH3) groups has been shown to dramatically increase antiproliferative activity.[3]
Predictive Analysis for this compound Derivatives:
Based on the SAR of related compounds, the combination of a bromine atom, an ethyl group, and a fluorine atom on the pyridine scaffold could lead to promising anticancer properties. The lipophilicity conferred by the bromo and ethyl groups, combined with the potential for hydrogen bonding and altered electronics from the fluoro group, presents a unique combination for interacting with anticancer targets. It is hypothesized that these derivatives could exhibit cytotoxic effects against a range of cancer cell lines, particularly those where hydrophobic interactions and altered electronic states are key to inhibitor binding.
Antimicrobial Activity: Targeting Microbial Proliferation
Pyridine derivatives have also shown significant promise as antimicrobial agents.[7] The introduction of specific substituents can enhance their efficacy against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound Class | Example Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated Pyridines | 4-Trifluoromethylpyridine Nucleosides | S. aureus, E. coli | 1.3 - 4.9 | [7][8] |
| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | S. aureus | Moderate Activity | [9][10][11] |
Structure-Activity Relationship Insights:
-
Fluorine: The presence of fluorine, particularly trifluoromethyl groups, has been associated with potent antibacterial activity.[7][8] Fluorinated pyridine nucleosides have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[7][8] This suggests that the fluorine atom in the 5-position of our target scaffold could be a key contributor to potential antimicrobial effects.
Predictive Analysis for this compound Derivatives:
The fluorine atom at the 5-position is a strong indicator of potential antimicrobial activity. The combination with bromine and an ethyl group could further modulate this activity by altering the compound's lipophilicity and ability to penetrate bacterial cell membranes. It is plausible that these derivatives could exhibit activity against a spectrum of bacteria, with the exact efficacy depending on the interplay of the substituents.
Enzyme Inhibition: A Focus on Kinases and Cholinesterases
Substituted pyridines are known to be effective inhibitors of various enzymes, including protein kinases and cholinesterases, which are implicated in cancer and neurodegenerative diseases, respectively.[12][13][14][15]
Table 3: Comparative Enzyme Inhibitory Activity of Substituted Pyridine Derivatives
| Compound Class | Example Derivative | Target Enzyme | IC50/Ki | Reference |
| Substituted Pyridines | Furo[3,2-b]pyridin-3-ol derivative | CLKs | Potent Inhibition | [12] |
| Pyridine Diamine Derivatives | Phenyl-substituted pyridine diamine | EeAChE | 73% inhibition at 9 µM | [13][14] |
| Carbamate Pyridine Derivatives | Carbamate 8 | hAChE | IC50 = 0.153 µM | [15] |
Structure-Activity Relationship Insights:
-
General Substitution: The inhibitory potency of pyridine derivatives against enzymes is highly dependent on the specific substitution pattern that allows for optimal interaction with the enzyme's active site. For cholinesterase inhibitors, aromatic moieties and flexible linkers are often key features.[13][14] In the case of kinase inhibitors, the pyridine scaffold can serve as a core for building highly selective compounds.[12]
Predictive Analysis for this compound Derivatives:
The this compound scaffold possesses features that could be amenable to enzyme inhibition. The substituted pyridine ring could act as a core to interact with the hinge region of a kinase or fit into the active site of other enzymes. The specific combination of bromo, ethyl, and fluoro groups would dictate the binding affinity and selectivity. Further derivatization, such as the addition of side chains at other positions, would likely be necessary to achieve high potency against a specific enzyme target.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel this compound derivatives, a series of well-established in vitro assays should be performed.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.[16][17]
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[19][20][21][22][23]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.[22]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[23]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.[24][25][26][27]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (control) to the wells and incubate to allow for binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.[24]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24]
Visualizations: Workflows and Hypothetical Mechanisms
Caption: Workflow for the in vitro anticancer MTT assay.
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis of structurally related compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The unique combination of bromo, ethyl, and fluoro substituents provides a rich chemical space for exploring anticancer, antimicrobial, and enzyme inhibitory activities.
The predictive insights and detailed experimental protocols provided in this guide are intended to serve as a foundational resource for researchers. The synthesis and subsequent biological evaluation of a focused library of this compound derivatives are critical next steps to validate these hypotheses. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of substituted pyridines and may lead to the discovery of novel drug candidates with significant therapeutic potential.
References
- 1. ijsat.org [ijsat.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemijournal.com [chemijournal.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides | Scilit [scilit.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 11. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. woah.org [woah.org]
- 20. mdpi.com [mdpi.com]
- 21. apec.org [apec.org]
- 22. myadlm.org [myadlm.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro kinase assay [protocols.io]
- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Senior Application Scientist's Guide to the Strategic Use of 3-bromo-4-ethyl-5-fluoropyridine in Synthesis
Introduction: The Enduring Value of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, consistently featured in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisosteric replacement for a phenyl ring make it an invaluable component in the design of therapeutic agents.[1][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][5]
3-bromo-4-ethyl-5-fluoropyridine is a highly functionalized building block designed for just such a purpose. Its specific substitution pattern offers a triad of synthetic and medicinal chemistry advantages: a bromine atom at the 3-position, a prime handle for transition-metal-catalyzed cross-coupling reactions; a fluorine atom at the 5-position, known to enhance metabolic stability and binding affinity; and an ethyl group at the 4-position to probe steric pockets and modulate lipophilicity.
This guide provides a cost-benefit analysis of employing this compound, comparing its performance with viable alternatives and offering a framework for its rational inclusion in research and development programs.
Core Analysis: Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): The C3-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, enabling the coupling with a diverse range of aryl and heteroaryl boronic acids or esters. This reaction is a workhorse for creating biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[6][7][8]
-
Buchwald-Hartwig Amination (C-N Bond Formation): The formation of C-N bonds is critical for synthesizing compounds that interact with biological targets through hydrogen bonding. The C3-Br position can be efficiently coupled with a wide variety of primary and secondary amines, providing access to a vast chemical space of aminopyridines.[9][10][11][12]
-
Sonogashira & Heck Couplings (C-C Bond Formation): The reagent is also amenable to other coupling reactions, such as the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes, further expanding its synthetic versatility.[13][14]
The fluorine and ethyl substituents are generally stable under these cross-coupling conditions, making this reagent a robust building block for introducing a specific 4-ethyl-5-fluoro-pyridin-3-yl moiety into a target molecule.
Comparative Analysis with Key Alternatives
The decision to use this compound should be weighed against alternative strategies and reagents. The primary trade-offs involve cost, reactivity, and process complexity.
Alternative 1: Variation of the Halogen (The Reactivity vs. Cost Axis)
The most direct alternatives are the analogous 3-chloro- and 3-iodo-pyridines. The choice of halogen directly impacts both reactivity and cost, following a well-established trend.[13][15]
-
Reactivity Trend: Iodo > Bromo > Chloro
-
Cost Trend: Iodo > Bromo > Chloro
The C-I bond is the weakest, making iodopyridines highly reactive and often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings).[15][16] Conversely, the C-Cl bond is the strongest, typically requiring more forcing conditions, more active and expensive catalyst systems (e.g., those employing specialized phosphine ligands), and longer reaction times to achieve comparable yields.[13][17]
This compound represents a well-balanced compromise, offering good reactivity under standard, readily achievable conditions without the higher cost associated with the iodo-analogue.[15]
Alternative 2: Late-Stage Functionalization via C-H Borylation
Instead of using a pre-halogenated building block, an alternative strategy is to perform a C-H activation/borylation on a simpler, non-halogenated pyridine, followed by a Suzuki-Miyaura coupling. This "late-stage functionalization" approach offers a different set of costs and benefits.
The most common method is the iridium-catalyzed C-H borylation, which can install a boronic ester group onto the pyridine ring with high regioselectivity, often governed by steric factors.[18][19] For a substrate like 4-ethyl-5-fluoropyridine, borylation would be directed to the C3 position.
Quantitative Cost-Benefit Analysis
To make an informed decision, we must integrate reagent cost with process efficiency and complexity.
| Feature | This compound | Chloro- Analogue | Iodo- Analogue | C-H Borylation Route |
| Reagent Cost | Moderate (~$146/g)[20] | Low | High | Low (for starting pyridine) |
| Number of Steps | 1 (for coupling) | 1 (for coupling) | 1 (for coupling) | 2 (borylation + coupling) |
| Reaction Conditions | Standard/Mild | Harsh / Specialized Catalysts | Very Mild | Mild (Borylation) / Standard (Coupling) |
| Predictability | High | Moderate (catalyst screening may be needed) | High | Moderate (regioselectivity can be an issue with complex substrates)[19] |
| Atom Economy | Moderate | Moderate | Poor | High |
| Best Use Case | Rapid library synthesis, proof-of-concept studies, scenarios where reliability is key. | Large-scale synthesis where cost is the primary driver and process optimization is feasible. | Synthesis of precious, acid-labile, or highly complex molecules where yield is paramount. | When the brominated starting material is unavailable or prohibitively expensive; late-stage diversification. |
Note: Cost is based on catalog prices for small quantities and is subject to change. Large-scale synthesis costs may differ significantly.
Experimental Protocols
The following are representative protocols that can be adapted for cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol is a standard method for coupling bromopyridines with arylboronic acids.[21][22]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
This protocol is adapted for the amination of bromopyridines, which can sometimes be challenging due to catalyst inhibition.[9][12] Using specialized ligands like XPhos or SPhos is often beneficial.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
This compound is a valuable and strategically designed building block for medicinal chemistry programs. Its cost-benefit profile makes it an excellent choice for applications where rapid access to analogues and reliable reaction outcomes are a priority, such as in lead discovery and optimization phases.
-
Recommendation for Use: Employ this compound for rapid synthesis of diverse libraries, for proof-of-concept studies, and when introducing the specific 4-ethyl-5-fluoro-pyridin-3-yl moiety is a key project goal. Its balanced reactivity and cost provide a reliable and efficient route to target compounds.
-
Consider Alternatives When:
-
Cost is paramount: For large-scale, multi-kilogram synthesis, developing a process starting from the cheaper 3-chloro analogue is likely more economical, despite the initial investment in process optimization.
-
The brominated precursor is unavailable: The C-H borylation route provides a powerful alternative for accessing the same chemical space from a simpler, non-halogenated starting material.
-
Substrate is extremely sensitive: For highly delicate substrates, the use of the more reactive 3-iodo analogue may be justified to enable milder conditions and maximize the yield of a precious intermediate.
-
Ultimately, the choice of reagent is a strategic decision that depends on the specific goals, timeline, and budget of the research program. By understanding the trade-offs outlined in this guide, researchers can make an informed decision to optimize their synthetic strategy.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 20. aobchem.com [aobchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-ethyl-5-fluoropyridine
For researchers at the forefront of drug development, the synthesis and handling of novel compounds like 3-Bromo-4-ethyl-5-fluoropyridine are routine. However, the safe and compliant disposal of such halogenated heterocycles is a critical, non-negotiable aspect of laboratory operations that safeguards both personnel and the environment. This guide provides a detailed, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Compound's Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound, as a substituted pyridine, is classified as a hazardous substance. The presence of bromine and fluorine atoms on the pyridine ring necessitates that it be treated as a halogenated organic compound, which has specific implications for disposal.[1][2]
Based on data from analogous compounds and available safety data sheets (SDS), the primary hazards include irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if swallowed.[3][4][5]
Quantitative Hazard and Safety Summary
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1374655-69-2 | [6] |
| Molecular Formula | C₇H₇BrFN | [6] |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), May cause respiratory irritation (H335). | [3][4][5][7] |
| Disposal Classification | Hazardous Waste; Halogenated Organic Compound. Must be disposed of in accordance with local, state, and federal regulations. | [1][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The causality is clear: preventing exposure through inhalation, dermal contact, and ocular splashes is essential.
-
Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against splashes.[10]
-
Hand Protection : Use chemically resistant gloves. Butyl rubber is often recommended for pyridine-based compounds; however, always consult the glove manufacturer's compatibility chart for specific breakthrough times.[11] Double-gloving can provide additional protection.
-
Body Protection : A fully buttoned, flame-resistant lab coat is mandatory to protect skin and clothing from contamination.[10]
-
Respiratory Protection : All handling and preparation for disposal must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[5][11]
Step-by-Step Disposal Protocol: A Self-Validating System
The core principle of chemical disposal is meticulous segregation to prevent unintended reactions and to ensure the waste stream is correctly processed by licensed disposal facilities.
Step 1: Waste Segregation at the Point of Generation
Immediately after use, segregate waste containing this compound into dedicated, clearly labeled hazardous waste containers. Do not mix with other incompatible waste streams.[12]
-
Solid Waste : Collect unreacted compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, robust container, such as a high-density polyethylene (HDPE) pail.[12]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. This stream is classified as halogenated organic solvent waste .[1] Never mix with non-halogenated solvents, as this complicates and increases the cost of disposal.
-
Contaminated PPE : Dispose of used gloves, bench paper, and other contaminated disposable items in a designated hazardous waste bag or container separate from regular trash.[12]
Step 2: Container Selection and Labeling
Proper labeling is a critical control point to ensure safety and compliance.
-
Container Choice : Use containers compatible with pyridine derivatives. HDPE or glass containers are generally suitable for liquid waste. Ensure containers have secure, tight-fitting lids.[11]
-
Labeling : All waste containers must be clearly labeled with:
Step 3: Temporary Storage in the Laboratory
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3][12] This area should be away from heat sources and incompatible materials such as strong oxidizing agents and acids.[11]
Final Disposal Pathway: From Lab to Licensed Facility
The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] These entities are equipped to handle and transport hazardous materials according to strict federal and state regulations, such as those from the Environmental Protection Agency (EPA).[8][13] The most common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrobromic acid (HBr) and hydrofluoric acid (HF) that are generated during combustion.[8][14]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spill (in a fume hood) :
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[11]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
-
Large Spill (outside a fume hood) :
-
Evacuate the immediate area and alert colleagues.
-
Secure the area to prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[11][15]
-
Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][15]
-
Inhalation : Move the individual to fresh air and seek immediate medical attention.[3][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][15]
-
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound not just in compliance with regulations, but with a deep-seated commitment to safety and scientific excellence.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-Bromo-5-fluoropyridine 97 407-20-5 [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 3-Bromo-4-ethyl-5-fluoropyridine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Bromo-4-ethyl-5-fluoropyridine. As a substituted pyridine derivative, this compound is anticipated to require careful handling in a controlled laboratory environment to mitigate potential hazards. The following procedures are based on established safety profiles for halogenated pyridines and aim to ensure the well-being of researchers and scientists.
Hazard Assessment and Mitigation
Key Precautionary Principles:
-
Assume Toxicity: In the absence of specific toxicological data, treat the compound as harmful if swallowed, in contact with skin, or inhaled.
-
Engineering Controls: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary line of defense against direct exposure.[7]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves. | Pyridine and its derivatives can be absorbed through the skin.[3] Double gloving provides an extra layer of protection. Nitrile or neoprene gloves are recommended for their chemical resistance.[2] Always check the manufacturer's glove compatibility chart. |
| Eyes | Chemical splash goggles. | To protect against splashes and aerosols. Standard safety glasses are not sufficient. |
| Body | A fully buttoned, flame-resistant lab coat. | Protects skin from accidental spills. |
| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[2][7] For situations with a higher risk of aerosol generation, such as cleaning up a large spill, a respirator may be necessary.[8] |
Step-by-Step Handling and Operational Plan
This section details the procedural workflow for the safe handling of this compound, from preparation to disposal.
3.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within the hood before starting.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust. Use a tared, sealed container to transport the chemical to the balance.
3.2. Dissolution and Reaction Setup:
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.
-
Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stir plate. Ensure the reaction is securely clamped.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction cautiously, especially if reactive reagents were used.
-
Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.
-
Purification: Conduct column chromatography or other purification methods inside the fume hood.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid and solid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
